molecular formula C8H7ClN2 B2449929 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 905455-16-5

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2449929
CAS No.: 905455-16-5
M. Wt: 166.61
InChI Key: XRTGEROAAKBSAD-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-3-8(9)10-4-7(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGEROAAKBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Classified as a 6-azaindole, this molecule serves as a pivotal structural scaffold and synthetic intermediate in the development of novel therapeutic agents. Its importance is rooted in its role as a bioisostere of natural purines and indoles, enabling it to interact effectively with a range of biological targets, most notably protein kinases. This document details the compound's physicochemical properties, outlines a representative synthetic strategy, explores its broad applications in drug discovery, and provides essential safety and handling information. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolopyridine family, a class of nitrogen-containing fused heterocycles. Specifically, it belongs to the 6-azaindole isomeric group, where a nitrogen atom replaces the carbon at the 6-position of the indole ring system. This seemingly minor structural alteration has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.

The strategic advantage of the azaindole core lies in its function as a "privileged scaffold" in medicinal chemistry.[1] It acts as a bioisosteric replacement for the indole and purine ring systems, which are ubiquitous in biologically active molecules, including the ATP (adenosine triphosphate) molecule that fuels kinase activity.[2][3] By mimicking the hydrogen bonding pattern of the adenine moiety in ATP, azaindole derivatives can effectively dock into the ATP-binding sites of protein kinases, making them a cornerstone for the design of kinase inhibitors.[4][5] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, positioning azaindole-based compounds at the forefront of targeted therapy development.[2]

This guide serves to consolidate the technical knowledge surrounding 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, providing a foundational resource for its application in advanced chemical synthesis and drug discovery programs.

Part 1: Physicochemical Properties and Structural Characterization

The unique arrangement of atoms and functional groups in 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine dictates its physical characteristics and chemical reactivity. The presence of the electronegative chlorine atom and the electron-donating methyl group on the azaindole core provides distinct handles for synthetic diversification.

Table 1: Key Physicochemical Properties of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂[6]
Molecular Weight 166.61 g/mol [6]
CAS Number 905455-16-5[6]
Appearance Solid[6]
Purity (Typical) ≥95%[7]
Storage Conditions Room temperature, dry conditions[4]

Note: Some properties, such as boiling and melting points, are not widely reported in the literature, reflecting the compound's primary use as a synthetic intermediate rather than a final product.

Part 2: Synthesis and Chemical Reactivity

The annulation of a pyrrole ring onto a pyridine precursor is a common and effective strategy.[8] One of the most versatile methods for this transformation is the Bartoli indole synthesis, which is particularly effective for creating sterically hindered indoles and azaindoles from nitro-aromatics and vinyl Grignard reagents.[8]

Proposed Experimental Protocol: Bartoli-based Synthesis

This protocol describes a plausible, multi-step synthesis starting from a commercially available pyridine derivative. The rationale is to construct the 6-azaindole core via the reaction of a nitropyridine with a vinyl Grignard reagent, followed by cyclization.

Step 1: Nitration of 2-amino-5-chloropyridine

  • Rationale: To introduce the nitro group, which is essential for the subsequent Bartoli reaction.

  • Procedure: To a cooled (0 °C) solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to yield 5-chloro-3-nitro-2-aminopyridine.

Step 2: Diazotization and Reduction to form 5-chloro-3-nitropyridine

  • Rationale: To remove the amino group, which is not required for the core synthesis.

  • Procedure: Dissolve the 5-chloro-3-nitro-2-aminopyridine in ethanol. Add concentrated sulfuric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise. After stirring, add hypophosphorous acid and allow the reaction to warm to room temperature and stir overnight. Neutralize, extract with ethyl acetate, and purify by column chromatography to obtain 5-chloro-3-nitropyridine.

Step 3: Bartoli Reaction to form 5-chloro-1H-pyrrolo[2,3-c]pyridine

  • Rationale: The key cyclization step. The nitro group reacts with an excess of a vinyl Grignard reagent to form the pyrrole ring.

  • Procedure: To a solution of 5-chloro-3-nitropyridine in anhydrous THF at -40 °C, add a solution of propenylmagnesium bromide (3.0 equivalents) dropwise. Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash chromatography to yield the target molecule, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Diagram: Proposed Synthetic Workflow

G A 2-Amino-5-chloropyridine B Nitration (HNO₃, H₂SO₄) A->B C 5-Chloro-3-nitro-2-aminopyridine B->C D Diazotization & Reduction (NaNO₂, H₃PO₂) C->D E 5-Chloro-3-nitropyridine D->E F Bartoli Reaction (Propenylmagnesium bromide) E->F G 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine F->G

Caption: Proposed workflow for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The primary value of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its structure is frequently incorporated into compounds designed to modulate the activity of enzymes, particularly protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a common driver of cancer.[2] Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same pocket on the kinase as its natural substrate, ATP. The 7-azaindole core is an exceptional "hinge-binding" motif.[9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor. This pattern perfectly mimics the interaction of the adenine base of ATP with the "hinge region" of the kinase active site, leading to potent and often selective inhibition.[4][5]

The chloro- and methyl- substituents on the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold serve as critical vectors for further chemical modification.

  • The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution or, more commonly, used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups to explore the solvent-exposed regions of the ATP-binding pocket, which is a key strategy for enhancing potency and selectivity.

  • The Methyl Group: Provides a simple substitution that can influence steric interactions and lipophilicity within the target binding site.

Derivatives of the broader pyrrolopyridine class have shown potent activity against numerous kinase targets, including:

  • Janus Kinase 1 (JAK1): A key target for autoimmune diseases.[10]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Implicated in cancer and inflammatory conditions.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Targets for various cancers.[5]

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[2]

Diagram: Conceptual Role in Kinase Inhibition

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone Amides) p1 hinge->p1 H-Bond Acceptor (Pyridine N) p2 hinge->p2 H-Bond Donor (Pyrrole NH) scaffold Azaindole Scaffold (e.g., 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine) vector1 Cl (Coupling Vector) scaffold->vector1 To Solvent Front vector2 Me (Steric Group) scaffold->vector2 To Hydrophobic Pocket

Caption: Azaindole scaffold binding to a generic kinase hinge region.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine should be handled with appropriate care. While specific toxicological data for this compound is limited, data from structurally related azaindoles can provide guidance.

  • Hazard Classification: Based on related compounds, it should be treated as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[10][11]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.

Conclusion

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine stands out as a high-value building block for modern drug discovery. Its structural identity as a 6-azaindole provides a bioisosterically advantaged core that effectively mimics the hinge-binding interactions of ATP. The strategic placement of chloro- and methyl- groups offers versatile points for synthetic elaboration, enabling the systematic exploration of chemical space in the pursuit of potent and selective therapeutic agents. For research teams engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of this scaffold's properties, reactivity, and biological rationale is indispensable for success.

References

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainica Bioorganica Acta, 22(1), 3-23. Available from: [Link]

  • Besse, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(3), 3980-4012. Available from: [Link]

  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available from: [Link]

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of azaindoles. Available from: [Link]

  • Tzani, A., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 26(15), 4652. Available from: [Link]

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available from: [Link]

  • Autech Inc. 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C8H7ClN2, 100 mg. Available from: [Link]

  • Capot Chemical. MSDS of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole, represents a heterocyclic scaffold of significant interest in medicinal chemistry. As a member of the broader azaindole family, which are known bioisosteres of indole, this compound and its derivatives are valuable building blocks in the design of novel therapeutics. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and logical synthetic approaches. While specific applications in late-stage clinical candidates are not yet prominent in public literature, we will explore its potential role as a key intermediate, drawing parallels from the well-established utility of the azaindole core in modern drug discovery, particularly in the development of kinase inhibitors.

Introduction: The Azaindole Landscape

The pyrrolopyridines, commonly known as azaindoles, are a critical class of nitrogen-containing heterocycles in pharmaceutical research. By replacing one of the carbon atoms in the benzene ring of an indole with a nitrogen atom, a scaffold is created that maintains key structural features for biological target interaction while offering modulated electronic properties, solubility, and metabolic stability.

There are four primary isomers of azaindole, defined by the position of the nitrogen atom in the six-membered ring:

  • 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)

  • 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)

  • 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

Each isomeric core presents a unique hydrogen bonding pattern and dipole moment, making them distinct tools for structure-activity relationship (SAR) studies. For instance, 7-azaindoles are core components of numerous kinase inhibitors, while other isomers have been explored for a diverse range of targets. The subject of this guide, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine , belongs to the 6-azaindole family. The strategic placement of a chloro group at the C5 position and a methyl group at the C2 position provides specific steric and electronic features, offering vectors for further chemical modification.

Structure and Physicochemical Properties

The fundamental structure of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is that of a bicyclic heteroaromatic system. The IUPAC name defines the numbering system and substituent placement on the 6-azaindole core.

Structural Diagram

structure cluster_main 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine mol

Caption: Chemical structure of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Properties Data

The following table summarizes the key physicochemical properties of the compound. It is primarily available as a research chemical, and as such, extensive physical data is not always published in peer-reviewed literature.

PropertyValueSource(s)
IUPAC Name 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine-
Synonyms 5-chloro-2-methyl-6-azaindole[1]
CAS Number 905455-16-5[2]
Molecular Formula C₈H₇ClN₂[2]
Molecular Weight 166.61 g/mol [2]
Appearance Solid (white to pale brown powder)[2]
Purity Commercially available at ≥95%[3]
Melting Point Data not publicly available-
Solubility Soluble in organic solvents like ethanol and dimethylformamide[4]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

synthesis_workflow start Starting Material: 2,5-dichloro-4-methylpyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 Intermediate 1: 2,5-dichloro-4-methyl-3-nitropyridine step1->intermediate1 step2 Enamine Formation (DMF-DMA) intermediate1->step2 intermediate2 Intermediate 2: (E)-1-(2-chloro-4-methyl-5-nitropyridin-3-yl)-N,N-dimethylmethanamine step2->intermediate2 step3 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) intermediate2->step3 product Final Product: 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, logical pathway. Researchers should perform literature searches for the specific transformations and optimize conditions accordingly.

Step 1: Nitration of 2,5-dichloro-4-methylpyridine

  • Rationale: Introduction of a nitro group ortho to the methyl group is the key first step. This nitro group will be reduced in the final step to an amine, which then participates in the cyclization to form the pyrrole ring. The directing effects of the existing substituents favor nitration at the C3 position.

  • Procedure:

    • To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, add 2,5-dichloro-4-methylpyridine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Add potassium nitrate (1.1 eq) slowly to the mixture.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dichloro-4-methyl-3-nitropyridine. Purify by column chromatography if necessary.

Step 2: Enamine Formation

  • Rationale: The methyl group of the nitropyridine is activated towards condensation with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amine (enamine), which provides the final two carbons needed for the pyrrole ring.

  • Procedure:

    • Dissolve the nitropyridine intermediate from Step 1 in DMF-DMA.

    • Heat the mixture to reflux (typically 120-140 °C) for 12-24 hours, monitoring for the consumption of the starting material.

    • Cool the reaction mixture and remove the excess DMF-DMA under high vacuum. The resulting crude enamine is often used directly in the next step without further purification.

Step 3: Reductive Cyclization

  • Rationale: This final step accomplishes two transformations in one pot. The nitro group is reduced to an amine, which is highly reactive. This newly formed amine immediately attacks the enamine moiety, cyclizing to form the pyrrole ring with the elimination of dimethylamine.

  • Procedure:

    • Dissolve the crude enamine from Step 2 in a solvent such as acetic acid or ethanol.

    • Add a reducing agent. Iron powder in acetic acid is a classic and effective choice. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

    • Heat the reaction mixture (e.g., 80 °C for Fe/AcOH) until the reaction is complete.

    • Filter the reaction mixture to remove the catalyst (or iron salts).

    • Neutralize the filtrate and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield pure 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Reactivity and Potential Applications in Drug Discovery

Chemical Reactivity

The reactivity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is governed by the interplay of its constituent rings and substituents.

  • Pyrrole Ring: The pyrrole moiety is electron-rich and generally susceptible to electrophilic attack. However, the fusion to the electron-withdrawing pyridine ring diminishes this reactivity compared to simple pyrroles. The C3 position is the most likely site for electrophilic substitution.

  • Pyridine Ring: The pyridine ring is electron-deficient. The chlorine atom at C5 is a key functional handle. It can be displaced via nucleophilic aromatic substitution (SₙAr) under harsh conditions or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents, making it a powerful tool for library synthesis.

  • N-H Acidity: The pyrrole N-H is weakly acidic and can be deprotonated with a strong base to generate an anion for subsequent alkylation or arylation at the N1 position.

Role as a Medicinal Chemistry Scaffold

While specific biological targets for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented, its value lies in its identity as a functionalized 6-azaindole. The broader azaindole class is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors.[5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

The azaindole core mimics the adenine moiety of ATP, allowing it to bind effectively in the ATP-binding pocket of many kinases. The substituents at various positions then provide the selectivity and potency for a specific kinase target.

drug_discovery cluster_rxn Parallel Synthesis / Library Generation scaffold Core Scaffold (5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine) suzuki Suzuki Coupling (at C5-Cl) scaffold->suzuki buchwald Buchwald-Hartwig (at C5-Cl) scaffold->buchwald alkylation N-Alkylation (at N1-H) scaffold->alkylation library Compound Library (Diverse Derivatives) suzuki->library buchwald->library alkylation->library screening High-Throughput Screening (e.g., Kinase Panels) library->screening hit Hit Compound Identified screening->hit optimization Lead Optimization (SAR) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role of a core scaffold in a typical drug discovery workflow.

Given the proven success of related pyrrolopyridine isomers as potent inhibitors of targets like CSF-1R, JAK1, and FMS kinase, it is highly probable that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine serves as a valuable intermediate for building libraries of novel compounds aimed at these and other therapeutically relevant targets.

Safety and Handling

As with any laboratory chemical, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a strategically functionalized heterocyclic compound with significant potential in the field of drug discovery. While it may not yet be a widely cited molecule in its own right, its identity as a 6-azaindole places it firmly within a class of scaffolds that have yielded numerous successful therapeutic agents. Its true value is realized as a versatile chemical building block, where the chloro and methyl groups, along with the pyrrole N-H, provide multiple handles for synthetic diversification. Understanding its logical synthesis and predicted reactivity allows researchers to effectively incorporate this and similar scaffolds into their discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(44), 1031-1064.
  • MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Ostrovskyi, D., Granat, D., Gevorgyan, A., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Popowycz, F. (2020). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Request PDF. Retrieved from [Link]

  • Ostrovskyi, D., Granat, D., Gevorgyan, A., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • F. Hoffmann-La Roche AG. (2008). Pyrrolo [2,3-c] pyridine derivatives. U.S.
  • Wang, X., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • A-Star Science and Technology Co., Ltd. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C8H7ClN2, 100 mg. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

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The Emergence of 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to its Biological Activity as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the biological significance of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold. Moving beyond a generic overview, we will delve into the specific applications, underlying mechanisms, and the practical methodologies required to evaluate compounds based on this promising heterocyclic core. Our focus will be on the most recent and compelling evidence of its activity as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical target in oncology.

Introduction: Pyrrolopyridines as Versatile Scaffolds in Medicinal Chemistry

Pyrrolopyridines, a class of bicyclic heteroaromatic compounds, are recognized as "privileged scaffolds" in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets. Different isomers of the pyrrolopyridine nucleus have been successfully incorporated into therapeutic agents for a range of diseases, from cancer to inflammatory conditions.[1] The pyrrolo[2,3-c]pyridine isomer, while historically less explored, has recently emerged as a scaffold of significant interest, particularly in the field of epigenetics.

The Rise of the Pyrrolo[2,3-c]pyridine Core: A Potent and Reversible Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

Recent groundbreaking research has identified the pyrrolo[2,3-c]pyridine core as a foundational element in a new class of highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1, a flavin-dependent monoamine oxidase, is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[2] Dysregulation of LSD1 is strongly implicated in the progression of various human cancers, making it a prime therapeutic target.[2]

A landmark study led to the discovery of a series of pyrrolo[2,3-c]pyridine derivatives with remarkable inhibitory activity against LSD1. The lead compound from this series, designated 46 (LSD1-UM-109) , demonstrated an IC50 value of 3.1 nM in an LSD1 enzymatic assay.[3][4] This represents a significant leap in potency compared to previously reported reversible inhibitors.

Mechanism of Action: Epigenetic Modulation through LSD1 Inhibition

The primary mechanism of action for this class of compounds is the competitive and reversible inhibition of the LSD1 enzyme. By occupying the active site of LSD1, these inhibitors prevent the demethylation of H3K4 and H3K9.[5] This leads to a cascade of downstream effects, including the reactivation of suppressed tumor suppressor genes and the induction of cell differentiation and apoptosis in cancer cells.

The following diagram illustrates the central role of LSD1 in histone demethylation and how its inhibition by pyrrolo[2,3-c]pyridine derivatives can alter gene expression.

LSD1_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention Histone_H3 Methylated Histone H3 (H3K4me1/2) LSD1 LSD1 Enzyme Histone_H3->LSD1 Substrate Demethylated_H3 Demethylated Histone H3 LSD1->Demethylated_H3 Demethylation Inhibited_LSD1 Inhibited LSD1 Complex LSD1->Inhibited_LSD1 Gene_Repression Gene Repression Demethylated_H3->Gene_Repression Gene_Activation Tumor Suppressor Gene Activation Pyrrolo_Pyridine 5-Chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine Derivative (e.g., LSD1-UM-109) Pyrrolo_Pyridine->LSD1 Inhibitor Inhibited_LSD1->Gene_Activation

Figure 1: Mechanism of LSD1 Inhibition by Pyrrolo[2,3-c]pyridine Derivatives.

Quantitative Biological Data Summary

The potency of the pyrrolo[2,3-c]pyridine scaffold has been demonstrated through rigorous in vitro testing. The following table summarizes the key activity data for the lead compound and its analogues.

Compound IDModificationLSD1 IC50 (nM)MV4-11 Cell Growth Inhibition IC50 (nM)MOLM-13 Cell Growth Inhibition IC50 (nM)H1417 Cell Growth Inhibition IC50 (nM)
GSK-354 (Reference) Pyridine core1301216220212
9 Pyrrolo[2,3-c]pyridine core80---
29 1-Methyl-1H-pyrrolo[2,3-b]pyridine5.1---
46 (LSD1-UM-109) Optimized Pyrrolo[2,3-c]pyridine3.1 0.6 31 1.1
49 Analogue of 46-0.71822.3

Data sourced from Wang et al., ACS Medicinal Chemistry Letters, 2023.[5][4][6]

Key Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are paramount. The following sections outline the methodologies for assessing the biological activity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Synthesis of the Pyrrolo[2,3-c]pyridine Scaffold

The synthesis of the core scaffold and its derivatives is a critical first step. A representative synthetic route is outlined below.

Synthesis_Workflow Start Starting Materials Step1 Multi-step Synthesis of Pyrrolopyridine Core Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling Reactions Step2->Step3 Final Target Pyrrolo[2,3-c]pyridine Derivatives Step3->Final

Sources

The Emergence of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold stands as a privileged heterocyclic system, renowned for its versatile biological activities. This technical guide delves into the discovery and development of a specific, promising subclass: 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives. We will explore the strategic considerations underpinning their synthesis, their potential as potent therapeutic agents, particularly as kinase inhibitors, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

The Strategic Importance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine ring system, an isomer of the more extensively studied 7-azaindole (pyrrolo[2,3-b]pyridine), presents a unique electronic and steric profile. Its structural resemblance to purine bases allows it to function as a competitive inhibitor for a variety of enzymes, most notably protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions.[2]

The introduction of specific substituents onto this core is a key strategy in drug design. A chloro group at the 5-position can enhance binding affinity through halogen bonding and improve metabolic stability. A methyl group at the 2-position can provide a crucial vector for further chemical modification or interact with specific hydrophobic pockets within a target enzyme. The combination of these features in the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold (CAS No. 905455-16-5) creates a foundation for the development of highly selective and potent therapeutic agents.

Synthetic Pathways to the Core Scaffold

The synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives requires a multi-step approach, with careful consideration of regioselectivity and functional group compatibility. While direct, published syntheses of the parent 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine are not abundant, established methodologies for related pyrrolopyridines can be adapted. A plausible and efficient synthetic strategy is outlined below.

Proposed Synthetic Route

The following protocol describes a logical pathway to the target scaffold, commencing from a commercially available pyridine derivative.

Workflow for the Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Synthetic_Workflow A 2,6-dichloro-4-methylpyridine B Nitration A->B HNO3/H2SO4 C 2,6-dichloro-3-nitro-4-methylpyridine B->C D Reductive Cyclization C->D Fe/AcOH or H2/Pd-C E 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine D->E

Caption: A proposed synthetic workflow for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Step-by-Step Experimental Protocol:

  • Nitration of 2,6-dichloro-4-methylpyridine:

    • To a stirred solution of 2,6-dichloro-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitro-4-methylpyridine.

    • Causality: The electron-withdrawing nature of the chloro substituents directs the nitration to the 3-position. The use of a strong acid mixture is necessary to activate the pyridine ring for electrophilic substitution.

  • Reductive Cyclization:

    • Dissolve the 2,6-dichloro-3-nitro-4-methylpyridine in a mixture of ethanol and acetic acid.

    • Add iron powder in portions while monitoring the internal temperature.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate.

    • The resulting crude product can be purified by column chromatography on silica gel to afford 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

    • Causality: The iron in acetic acid reduces the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent methyl group, followed by aromatization to form the pyrrole ring. This one-pot reaction is an efficient method for constructing the bicyclic system.

Synthesis of Derivatives

With the core scaffold in hand, further diversification can be achieved through various chemical transformations. For instance, the synthesis of the corresponding 2-carboxylic acid provides a handle for amide coupling.

Protocol for the Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid:

This procedure is adapted from a known method for a similar derivative.[3]

  • Start with the corresponding ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

  • Dissolve the ester in ethanol and add a 2 M aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to approximately 4.0 with acetic acid.

  • Collect the resulting precipitate by filtration and dry to yield 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[3][4]

Biological Activity and Therapeutic Potential

While specific biological data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is not extensively published, the broader class of pyrrolopyridines has shown significant promise in various therapeutic areas.

Kinase Inhibition

The primary therapeutic interest in pyrrolopyridine derivatives lies in their ability to act as kinase inhibitors.[5] The pyrrolopyridine scaffold can serve as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

Known Kinase Targets for Related Pyrrolopyridine Scaffolds:

Kinase TargetTherapeutic AreaReference Compound Class
Janus Kinase (JAK)Inflammation, Autoimmune DiseasesPyrrolo[2,3-d]pyrimidines
Colony-Stimulating Factor 1 Receptor (CSF-1R)Cancer, Inflammatory DisordersPyrrolo[3,2-c]pyridines
Fibroblast Growth Factor Receptor (FGFR)Cancer1H-pyrrolo[2,3-b]pyridines
Cyclin-Dependent Kinases (CDKs)CancerPyrrolopyrimidines

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core is a promising starting point for the design of inhibitors against these and other clinically relevant kinases.

Anticancer and Anti-inflammatory Properties

The inhibition of key kinases translates to potent anticancer and anti-inflammatory effects. For example, derivatives of the isomeric pyrrolo[3,2-c]pyridine have demonstrated inhibitory effects against FMS kinase, which is implicated in ovarian, prostate, and breast cancers, as well as inflammatory conditions like rheumatoid arthritis. In some cases, these compounds have shown excellent selectivity for cancer cells over normal fibroblasts.

Furthermore, some pyrrolopyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

Other Potential Applications

The biological activity of pyrrolopyridines is not limited to kinase inhibition. Various derivatives have been investigated for their potential as:

  • Analgesic and sedative agents[6]

  • Antimicrobial and antifungal compounds[6]

  • Antiviral agents[6]

  • Antidiabetic agents[6]

Structure-Activity Relationships (SAR)

The development of potent and selective 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives relies on a thorough understanding of their structure-activity relationships. While a detailed SAR for this specific scaffold is yet to be established, general principles can be inferred from related compound series.

Key Structural Modifications and Their Potential Impact:

SAR_Diagram Core 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Core N1 N1 Position: Substitution can modulate solubility and cell permeability. Core->N1 C2_Methyl C2-Methyl: A point for further functionalization or interaction with hydrophobic pockets. Core->C2_Methyl C3 C3 Position: A key vector for introducing side chains to target specific amino acid residues. Core->C3 C5_Chloro C5-Chloro: Enhances binding affinity through halogen bonding and improves metabolic stability. Core->C5_Chloro

Caption: Key positions for structural modification on the pyrrolo[2,3-c]pyridine core.

  • N1-Substitution: Alkylation or arylation at the N1 position of the pyrrole ring can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability. It can also introduce new binding interactions with the target protein.

  • C3-Substitution: The C3 position is often a key vector for introducing larger substituents that can occupy deeper pockets within the kinase active site, thereby enhancing potency and selectivity.

  • Modification of the C2-Methyl Group: While providing a hydrophobic interaction, this group can also be a site of metabolism. Its replacement with other small alkyl groups or functional moieties can be explored to fine-tune activity and pharmacokinetic properties.

Conclusion and Future Directions

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the proven biological relevance of the broader pyrrolopyridine class, makes it an attractive target for further investigation. Future research should focus on the development of robust and scalable synthetic routes, the exploration of its biological activity against a diverse panel of kinases and other therapeutic targets, and the systematic elucidation of its structure-activity relationships. Such efforts are poised to unlock the full therapeutic potential of this intriguing heterocyclic system.

References

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. Characterization and pharmacological evaluation of new pyridine analogs. [Link]

  • MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed Central (PMC). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • ResearchGate. (PDF) 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. [Link]

  • Google Patents. Pyrrolo[2,3-d]pyrimidine compounds.
  • Google Patents.
  • Googleapis.com. 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA.
  • PubMed Central (PMC). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Autech Scientific. 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C8H7ClN2, 100 mg. [Link]

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

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An Investigative Guide to the Mechanism of Action of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Kinase Inhibition Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide focuses on a specific, under-researched derivative, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. While direct mechanistic data for this compound is not yet publicly available, its structural similarity to a broad class of known kinase inhibitors allows for the formulation of a robust, testable hypothesis. This document outlines a comprehensive, multi-faceted research plan to elucidate its mechanism of action, centered on the hypothesis that it functions as a kinase inhibitor. We will detail the rationale for this hypothesis, propose a series of validation experiments from broad screening to cellular pathway analysis, and provide detailed, field-proven protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules within this chemical space.

Introduction: The Pyrrolopyridine Scaffold and a Working Hypothesis

The 7-azaindole (pyrrolo[2,3-b]pyridine) and related isomeric scaffolds are of considerable interest in drug discovery due to their ability to act as bioisosteres of purines and indoles, facilitating interactions with a wide array of biological targets.[1][2] Derivatives of the broader pyrrolopyridine class have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4][5][6] For instance, various pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of c-Met kinase and Cyclin-dependent kinase 8 (CDK8), both implicated in colorectal cancer.[5][6] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown promise as inhibitors of FMS kinase, a target in cancer and inflammatory disorders.[4]

Given this precedent, we hypothesize that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (hereafter referred to as Compound X) likely exerts its biological effects through the inhibition of one or more protein kinases. The chloro and methyl substitutions on the core scaffold are key features that can be systematically modified to explore structure-activity relationships (SAR) and optimize target affinity and selectivity.[7]

This guide will proceed by outlining a logical, robust experimental workflow designed to rigorously test this kinase inhibition hypothesis.

Phase 1: Target Identification and In Vitro Validation

The initial and most critical step is to identify which of the over 500 human kinases Compound X may inhibit. A broad, unbiased screen is the most effective approach to generate initial "hits."

Experimental Protocol: Broad-Panel Kinase Screening

Objective: To identify potential kinase targets of Compound X by screening it against a large, representative panel of human protein kinases.

Methodology: Caliper Mobility Shift Assay

This fluorescence-based assay measures the conversion of a peptide substrate to its phosphorylated product, providing a quantitative measure of kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, create a working solution at 100 µM, which will be used for the primary screen at a final concentration of 1 µM.

  • Assay Plate Preparation: Using a liquid handler, dispense the kinase, substrate/ATP solution, and either Compound X or a DMSO control into a 384-well plate.

  • Kinase Reaction: Incubate the plate at room temperature for a duration optimized for each specific kinase (typically 1-2 hours) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Add a stop solution to quench the kinase reaction.

  • Mobility Shift Analysis: The contents of each well are analyzed on a Caliper LabChip EZ Reader. The instrument applies a current, causing the substrate and product to separate based on charge and size differences. The fluorescence intensity of each peak is measured.

  • Data Analysis: The percentage of substrate conversion is calculated. The percent inhibition for Compound X is then determined relative to the DMSO control. A common threshold for a "hit" is >50% inhibition at 1 µM.

Experimental Protocol: IC₅₀ Determination for Primary Hits

Objective: To quantify the potency of Compound X against the "hit" kinases identified in the primary screen.

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the kinase assay as described in section 2.1, but with the range of Compound X concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Hypothetical Data Presentation

The results from these initial screens can be summarized for clear interpretation.

Table 1: Hypothetical Kinase Profiling Results for Compound X

Kinase TargetFamily% Inhibition at 1 µMIC₅₀ (nM)
Kinase A Tyrosine Kinase 95% 25
Kinase BSer/Thr Kinase8%>10,000
Kinase C Tyrosine Kinase 88% 150
Kinase DLipid Kinase2%>10,000
Kinase E Ser/Thr Kinase 65% 800

This hypothetical data suggests that Compound X is a potent inhibitor of Kinase A and C, with weaker activity against Kinase E.

Phase 2: Cellular Mechanism of Action

Confirming that a compound inhibits a kinase in a test tube is only the first step. It is crucial to demonstrate that it can engage its target within the complex environment of a living cell and modulate its downstream signaling pathways.

Experimental Workflow: From Target Engagement to Pathway Modulation

The workflow below outlines the logical progression of experiments to validate the cellular mechanism of action.

G cluster_0 Phase 2: Cellular Validation A Select Cell Line (Expressing Target Kinase A) B Protocol 3: Cellular Target Engagement (e.g., CETSA or NanoBRET) A->B Confirm target binding C Protocol 4: Western Blot Analysis (Phospho-Substrate Levels) B->C Confirm target inhibition D Protocol 5: Phenotypic Assay (e.g., Cell Proliferation) C->D Confirm biological effect

Caption: Cellular mechanism of action validation workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Compound X directly binds to its putative target, Kinase A, in intact cells.

Principle: The binding of a ligand (Compound X) to its target protein (Kinase A) generally increases the thermal stability of the protein.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to be dependent on Kinase A signaling) to ~80% confluency. Treat the cells with either Compound X (at various concentrations) or a DMSO vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, keeping the treatment groups separate.

  • Heating Profile: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).

  • Cell Lysis: Lyse the cells to release the proteins. This is typically done by freeze-thaw cycles.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The soluble, non-denatured proteins will remain in the supernatant.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble Kinase A remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase A against temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Experimental Protocol: Western Blot for Downstream Signaling

Objective: To determine if Compound X inhibits the catalytic activity of Kinase A in cells by assessing the phosphorylation of its known downstream substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a range of concentrations of Compound X for a predetermined time (e.g., 2 hours).

  • Stimulation (if required): Stimulate the cells with a growth factor or other agonist known to activate Kinase A.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Kinase A's substrate (e.g., anti-phospho-Substrate-Y123).

    • Wash and then incubate with a secondary antibody conjugated to HRP.

    • Repeat the process on the same membrane (after stripping) or a parallel membrane with antibodies for total Substrate and a loading control (e.g., GAPDH).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the phospho-substrate signal with increasing concentrations of Compound X indicates target inhibition.

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action, providing a clear visual model of the hypothesis.

G cluster_pathway Hypothesized Cellular Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Kinase_A Kinase A Receptor->Kinase_A activates Substrate Substrate Kinase_A->Substrate phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response triggers Compound_X Compound X (5-chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine) Compound_X->Kinase_A INHIBITS

Caption: Proposed inhibitory action of Compound X on the Kinase A signaling cascade.

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured approach to defining the mechanism of action for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. By hypothesizing that it functions as a kinase inhibitor, we have laid out a clear path of experimental validation, from broad-panel screening to specific cellular assays. Successful validation of this hypothesis would position Compound X as a promising lead for further drug development.

Future work would involve:

  • Selectivity Profiling: Determining the selectivity of Compound X against a wider panel of kinases to understand potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and selectivity, guided by computational modeling and docking studies.

  • In Vivo Efficacy: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By following the comprehensive protocols detailed herein, researchers can effectively move from a novel compound to a well-characterized therapeutic lead with a defined mechanism of action.

References

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Date not available). Source not specified. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (Date not available). Source not specified. [Link]

  • 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. (Date not available). MySkinRecipes. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. (Date not available). MySkinRecipes. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (Date not available). Molecules. [Link]

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Spectroscopic data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

Chromatographic Analysis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Abstract

Introduction

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a substituted azaindole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. Spectroscopic techniques such as NMR, MS, and IR provide the critical data necessary to confirm the identity, purity, and structure of newly synthesized molecules.

This guide addresses the current gap in publicly accessible data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine by providing a detailed predictive analysis of its spectroscopic signature. This predictive approach is an invaluable tool for scientists, enabling them to anticipate spectral features, aid in the interpretation of experimentally acquired data, and confirm the successful synthesis of the target compound.

Molecular Structure and Predicted Spectroscopic Data

The structure of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine forms the basis for all spectroscopic predictions.

Figure 1. Structure of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are estimated based on the electronic environment of the protons, considering the aromaticity and the influence of the electronegative nitrogen and chlorine atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5Broad Singlet1HH1 (N-H)The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.
~8.0 - 8.2Singlet1HH6This proton is on the pyridine ring, adjacent to a nitrogen atom, leading to a downfield shift.
~7.3 - 7.5Singlet1HH4This proton is on the pyridine ring and is influenced by the adjacent chlorine atom.
~6.3 - 6.5Singlet1HH3This proton is on the electron-rich pyrrole ring, resulting in a more upfield chemical shift compared to the pyridine protons.
~2.4 - 2.6Singlet3HCH₃The methyl group protons are in an aliphatic environment and are expected to appear as a singlet.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display eight signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145 - 150C7aA quaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom.
~140 - 145C6A methine carbon on the pyridine ring, adjacent to a nitrogen atom.
~135 - 140C2A quaternary carbon on the pyrrole ring, bonded to a nitrogen and a methyl group.
~125 - 130C5A quaternary carbon on the pyridine ring, bonded to the chlorine atom, leading to a downfield shift.
~120 - 125C3aA quaternary carbon at the ring fusion.
~115 - 120C4A methine carbon on the pyridine ring.
~100 - 105C3A methine carbon on the electron-rich pyrrole ring.
~14 - 18CH₃The methyl carbon, appearing in the typical aliphatic region.
Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion (M⁺): The nominal molecular weight of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (C₈H₇ClN₂) is 166.61 g/mol . The mass spectrum will show a molecular ion peak at m/z = 166.

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Common fragmentation pathways may include the loss of the methyl group (-15 amu) to give a fragment at m/z = 151, or the loss of HCl (-36 amu) to give a fragment at m/z = 130.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3300N-H StretchPyrrole N-H
~2900 - 3000C-H StretchAromatic and Methyl C-H
~1600 - 1650C=C and C=N StretchAromatic Rings
~1400 - 1500C-C StretchAromatic Rings
~1000 - 1100C-Cl StretchChloroalkane

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a compound such as 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_nmr NMR Sample Preparation and Analysis Workflow prep Sample Preparation: - Weigh ~5-10 mg of sample. - Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3). - Transfer to a 5 mm NMR tube. instrument Instrument Setup: - Insert sample into the NMR spectrometer. - Lock and shim the instrument. - Tune the probe for ¹H and ¹³C frequencies. prep->instrument acquire_h1 ¹H NMR Acquisition: - Acquire a standard ¹H spectrum. - Set appropriate spectral width, acquisition time, and relaxation delay. instrument->acquire_h1 acquire_c13 ¹³C NMR Acquisition: - Acquire a proton-decoupled ¹³C spectrum. - Use a sufficient number of scans for good signal-to-noise. instrument->acquire_c13 process Data Processing: - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the chemical shift scale using the residual solvent peak. acquire_h1->process acquire_c13->process

Figure 2. Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • The choice of ionization technique is critical. Electrospray ionization (ESI) is a common choice for polar molecules like the one .

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, Attenuated Total Reflectance (ATR) is a convenient technique. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Conclusion

While experimental spectroscopic data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR, MS, and IR spectra. This technical guide provides these predicted data, along with detailed experimental protocols for their acquisition. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the synthesis, characterization, and quality control of this and related heterocyclic compounds. The presented methodologies are grounded in established scientific practice and are designed to ensure the generation of high-quality, reliable spectroscopic data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to Starting Materials for the Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The strategic synthesis of this core structure is paramount for drug discovery and development programs. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic. We will explore two principle approaches: the construction of the pyrrole ring onto a pre-functionalized pyridine core and the sequential functionalization of a parent 7-azaindole scaffold. Detailed experimental insights, comparative analysis of the routes, and process considerations are provided to equip researchers and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, commonly known as 7-azaindole, is a bioisostere of indole. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a valuable component in the design of kinase inhibitors and other therapeutic agents. The specific substitution pattern of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine provides key interaction points within biological targets, enhancing potency and selectivity. The selection of an efficient and scalable synthetic route is therefore a critical first step in the development of pharmaceuticals containing this moiety.

Retrosynthetic Analysis: Two Convergent Strategies

The synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine can be approached from two primary retrosynthetic directions. Each strategy presents distinct advantages and challenges related to the availability of starting materials, regioselectivity, and overall efficiency.

G cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: 7-Azaindole Functionalization Target 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine PyridineSM Substituted Aminopyridine (e.g., 2-Amino-6-chloro-4-methylpyridine) KeyIntA Functionalized Pyridine Intermediate PyridineSM->KeyIntA Introduction of Pyrrole Precursor KeyIntA->Target Cyclization AzaindoleSM 2-Methyl-1H-pyrrolo[2,3-c]pyridine KeyIntB Regioselective Chlorination AzaindoleSM->KeyIntB KeyIntB->Target

Figure 1. Retrosynthetic approaches to the target molecule.

  • Strategy A: Pyridine Annulation. This approach involves constructing the pyrrole ring onto a pyridine molecule that already possesses the required chlorine and methyl substituents. This strategy is often favored when the desired substituted pyridine starting materials are commercially available or readily accessible.

  • Strategy B: 7-Azaindole Functionalization. This alternative begins with a simpler, often commercially available, 7-azaindole derivative (like 2-methyl-7-azaindole) which is then sequentially functionalized, in this case, via chlorination at the C5 position.

Strategy A: Pyrrole Ring Construction from Substituted Pyridines

This strategy hinges on the availability of a suitably substituted aminopyridine. The key starting material is a 2-amino-pyridine bearing the chloro and methyl groups at what will become the C5 and C2 positions of the final product, respectively. A common and powerful method for this transformation is the Larock indole synthesis or related palladium-catalyzed heteroannulation reactions.

Key Starting Material: 2-Amino-3-iodo-5-chloropyridine

While the ideal starting material would have all substituents in place, a more practical and frequently documented approach involves starting with a halogenated aminopyridine that allows for the introduction of the methyl group via cross-coupling. 2-Amino-3-iodopyridine is a versatile precursor for building 2-substituted 7-azaindoles.[1][2]

Synthetic Workflow

The synthesis proceeds through a two-step sequence: a Sonogashira coupling followed by a base-mediated cyclization.

Figure 3. Workflow for Strategy B via regioselective chlorination.

Detailed Experimental Protocol (Representative)

Step 1: N-Protection (Optional) The pyrrole nitrogen is often protected to prevent side reactions and improve solubility. A common protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which is stable to many reaction conditions but can be readily removed. [3]The starting material is treated with a base like sodium hydride (NaH) in an aprotic solvent like DMF, followed by the addition of SEM-Cl.

Step 2: Regioselective Chlorination The N-protected 2-methyl-7-azaindole is dissolved in a solvent such as acetonitrile or a chlorinated solvent. An electrophilic chlorinating agent, most commonly N-Chlorosuccinimide (NCS), is added portion-wise. The reaction is typically run at room temperature.

  • Expertise & Experience: The electron-donating effect of the pyrrole ring activates the C5 position of the pyridine ring towards electrophilic attack, making this position susceptible to chlorination with a mild agent like NCS. Directing effects of the protecting group can also influence regioselectivity.

Step 3: Deprotection The SEM group is removed under either fluoride-mediated (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions (e.g., HCl in an alcohol) to yield the final product. [3]

Comparative Analysis of Strategies

ParameterStrategy A (Pyridine Annulation)Strategy B (Azaindole Functionalization)
Starting Materials Requires specific, often multi-substituted pyridines which may not be readily available.Starts from a simpler, more accessible 7-azaindole core.
Convergence Highly convergent, building complexity quickly.More linear; requires protection/deprotection steps.
Regiocontrol Excellent; regiochemistry is defined by the starting material.Relies on the inherent reactivity of the azaindole core; potential for isomeric impurities.
Scalability Can be limited by the cost/availability of the pyridine starting material and palladium catalysts.Potentially more scalable if the chlorination step is high-yielding and selective.
Overall Yield Generally good over two steps.Can be lower due to the additional protection/deprotection steps.

Conclusion

The choice of starting materials for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is dictated by a strategic decision between two primary synthetic routes. Strategy A , building the pyrrole ring onto a pre-functionalized pyridine, offers a highly convergent and regioselective path, provided the requisite substituted pyridine is accessible. Strategy B , the functionalization of a 2-methyl-7-azaindole core, provides an alternative route that may be more practical if the core azaindole is readily available, though it introduces the challenges of regioselective chlorination and additional protecting group manipulations. A thorough assessment of starting material availability, cost, and the desired scale of the synthesis should guide the selection of the optimal route for any given research or development program.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available from: [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives. Organic Letters, 8(15), 3307-3310. Available from: [Link]

  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545. Available from: [Link]

  • Langer, P., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 413-421. Available from: [Link]

  • CN102827162A. (2012). Preparation method of 2-methyl-7-azaindole. Google Patents.
  • Li, J., et al. (2019). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 6(15), 2736-2740. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aryl-7-azaindole using 2-fluoro-3-methyl pyridine via C−F bond cleavage and in situ dehydrogenation of 2-aryl-7-azaindoline. Retrieved from: [Link]

  • Sørnes, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3383. Available from: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This in-depth technical guide focuses on the specific derivative, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a readily available chemical intermediate. While direct therapeutic applications of this specific compound are not extensively documented, its structural alerts and the activities of analogous compounds point towards a rich potential for target-based drug discovery. This document serves as a roadmap for researchers, outlining a logical and experimentally rigorous approach to identifying and validating its potential therapeutic targets. We will delve into the rationale behind target selection, provide detailed experimental protocols for target validation, and present a framework for advancing this scaffold toward clinical candidacy.

Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Core

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine system, a class of compounds that has garnered significant attention in pharmaceutical research. This scaffold is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and structural proteins. The specific compound, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, offers several key features for medicinal chemistry exploration: a halogen atom at the 5-position, which can serve as a handle for further chemical modification or play a role in target binding, and a methyl group at the 2-position that can influence selectivity and metabolic stability.

This guide will navigate the process of hypothesis-driven target identification for this compound, moving from broad, structure-based predictions to specific, cell-based validation assays.

Inferred Therapeutic Landscapes: Learning from Analogs

Given the limited direct data on 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a logical starting point is to examine the established biological activities of structurally related pyrrolopyridine isomers and derivatives. This "guilt-by-association" approach provides a strong foundation for initial target hypotheses.

The Kinase Superfamily: A Primary Hunting Ground

The most prominent and well-documented therapeutic area for pyrrolopyridine derivatives is the inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.

  • FMS-like Tyrosine Kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS): Several pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against FMS kinase.[2] Furthermore, pyrrolo[2,3-b]pyridine-based compounds have been developed as CSF-1R inhibitors.[3] These kinases are key players in the proliferation and survival of myeloid cells and are implicated in various cancers and inflammatory conditions like rheumatoid arthritis. The structural similarity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine suggests it could be a valuable starting point for developing inhibitors of these kinases.

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver of various cancers. Notably, 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully designed as potent FGFR inhibitors.[4] The core scaffold's ability to fit into the ATP-binding pocket of kinases makes FGFR a plausible target family.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its overactivation is linked to autoimmune diseases and myeloproliferative neoplasms. N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as selective JAK1 inhibitors.[5]

Beyond Kinases: Exploring Other Target Classes

While kinases are a primary focus, the versatility of the pyrrolopyridine scaffold extends to other important enzyme families and structural proteins.

  • Phosphodiesterase 4B (PDE4B): As a key regulator of intracellular cyclic AMP (cAMP) levels, PDE4B is a validated target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been reported as potent and selective PDE4B inhibitors.[6][7]

  • Tubulin Polymerization: Microtubules, composed of tubulin polymers, are essential for cell division, making them a classic target for anticancer drugs. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[8]

A Roadmap for Target Validation: From Hypothesis to Evidence

The following sections outline a structured, multi-step approach to experimentally validate the hypothesized targets for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Initial Target Screening: A Broad Net Approach

The first step is to perform broad in vitro screening assays to quickly assess the compound's activity against a panel of prioritized targets.

Experimental Workflow: Initial Target Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening Panels cluster_2 Data Analysis Compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (Stock Solution in DMSO) Kinase_Panel Kinase Panel (e.g., FMS, FGFR, JAK) Compound->Kinase_Panel PDE_Panel PDE Panel (e.g., PDE4B) Compound->PDE_Panel Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay IC50 Determine IC50 values for active hits Kinase_Panel->IC50 PDE_Panel->IC50 Tubulin_Assay->IC50

Caption: Initial in vitro screening workflow.

Protocol 1: Broad Kinase Profiling

  • Objective: To assess the inhibitory activity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine against a diverse panel of protein kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases.

    • Submit the compound for single-concentration (e.g., 10 µM) screening against the panel.

    • For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Rationale: This approach provides a rapid and cost-effective way to identify potential kinase targets and assess selectivity.

Protocol 2: PDE4B Inhibition Assay

  • Objective: To determine if the compound inhibits PDE4B activity.

  • Methodology:

    • Use a commercially available PDE4B activity assay kit (e.g., from BPS Bioscience). These kits typically rely on the conversion of cAMP to AMP, which is then detected using a coupled enzyme system.

    • Perform a dose-response curve with the compound to calculate the IC50 value.

  • Rationale: This focused assay directly tests the hypothesis generated from the activity of structurally similar compounds.

Protocol 3: In Vitro Tubulin Polymerization Assay

  • Objective: To evaluate the effect of the compound on tubulin polymerization.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). These assays monitor the increase in light scattering or fluorescence as tubulin monomers polymerize into microtubules.

    • Include a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.

    • Test the compound over a range of concentrations to determine its effect on the rate and extent of polymerization.

  • Rationale: This assay provides direct evidence of interaction with a key cytoskeletal component.

Cellular Target Engagement and Phenotypic Assays

Positive hits from the initial in vitro screens must be validated in a cellular context to confirm target engagement and to understand the compound's functional consequences.

Signaling Pathway: FMS (CSF-1R) Inhibition

CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS Binds P1 Dimerization & Autophosphorylation FMS->P1 Activates Compound 5-chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine Compound->FMS Inhibits P2 Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P1->P2 P3 Cell Proliferation, Survival, Differentiation P2->P3

Caption: Inhibition of the FMS signaling pathway.

Protocol 4: Cellular FMS Phosphorylation Assay

  • Objective: To determine if the compound can inhibit CSF-1-induced FMS phosphorylation in a cellular context.

  • Methodology:

    • Use a cell line that expresses high levels of FMS, such as bone marrow-derived macrophages (BMDMs) or an engineered cell line (e.g., HEK293 expressing human FMS).

    • Starve the cells of growth factors, then pre-treat with varying concentrations of the compound.

    • Stimulate the cells with recombinant human CSF-1.

    • Lyse the cells and perform a Western blot to detect phosphorylated FMS (p-FMS) and total FMS.

  • Rationale: This assay directly measures the inhibition of the target kinase's activity within a living cell, providing strong evidence of target engagement.

Protocol 5: Anti-proliferative and Apoptosis Assays in Cancer Cell Lines

  • Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the hypothesized targets.

  • Methodology:

    • Select cancer cell lines known to be driven by FMS, FGFR, or have high tubulin dynamics (e.g., certain breast, ovarian, or prostate cancer cell lines).[2]

    • Treat the cells with a range of compound concentrations for 48-72 hours.

    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

    • To confirm the mechanism of cell death, perform apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry).

  • Rationale: This provides a crucial link between target inhibition and a desired phenotypic outcome (i.e., anti-cancer activity).

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive profile of the potential therapeutic targets of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Table 1: Hypothetical Data Summary

AssayTarget/PathwayResult (IC50/EC50)Interpretation
Kinase PanelFMS50 nMPotent FMS inhibitor
Kinase PanelFGFR1200 nMModerate FGFR1 inhibitor
Kinase PanelJAK1>10 µMNot a potent JAK1 inhibitor
PDE4B AssayPDE4B>10 µMNot a potent PDE4B inhibitor
Tubulin AssayTubulin Polym.>10 µMDoes not inhibit tubulin polym.
Cellular p-FMSFMS Phosphorylation150 nMCellular target engagement confirmed
Cell ViabilityOvarian Cancer Line500 nMAnti-proliferative activity

Based on these hypothetical results, FMS kinase would emerge as the primary therapeutic target. The next steps would involve lead optimization to improve potency and selectivity, as well as in vivo studies in relevant animal models of cancer or inflammatory disease.

Conclusion

While 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a relatively simple starting material, its privileged scaffold suggests significant therapeutic potential. By leveraging the known activities of structurally related compounds, a logical and efficient path to target identification and validation can be pursued. The experimental framework outlined in this guide, from broad in vitro screening to specific cellular assays, provides a robust strategy for uncovering the therapeutic utility of this and other novel chemical entities. The journey from a simple heterocyclic compound to a potential therapeutic agent is complex, but it begins with a solid foundation of rigorous scientific inquiry.

References

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine.
  • El-Adl, K., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 2020.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
  • Benchchem. 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Wu, Y., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 2020.
  • ACS Publications. Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 2022.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.
  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021.

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The Strategic Core of Modern Kinase Inhibitors: A Technical Guide to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for the development of numerous kinase inhibitors. This technical guide provides an in-depth review of a key exemplar of this class, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. We will explore its synthesis, chemical characteristics, and its role as a pivotal intermediate in the creation of potent kinase inhibitors. Furthermore, this guide will detail the downstream biological evaluation of compounds derived from this core, including relevant signaling pathways and step-by-step experimental protocols, offering a comprehensive resource for researchers in the field of drug discovery.

The Pyrrolo[2,3-c]pyridine Scaffold: A Foundation for Kinase Inhibition

The quest for selective and potent kinase inhibitors is a continuous endeavor in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, has garnered significant attention due to its structural resemblance to the purine core of ATP, the natural substrate for kinases. This mimicry allows pyrrolo[2,3-c]pyridine derivatives to effectively compete with ATP for binding to the kinase active site.

The strategic placement of substituents on the pyrrolo[2,3-c]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 5-position and a methyl group at the 2-position, yielding 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, creates a versatile intermediate with key features for further chemical elaboration. The chloro group can serve as a handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties that can interact with specific regions of the kinase active site, thereby enhancing selectivity. The methyl group at the 2-position can also influence binding affinity and metabolic stability.

Synthesis and Physicochemical Profile

A robust and efficient synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is paramount for its utility in drug discovery programs. While a direct, one-pot synthesis is not extensively reported, a plausible and modular route can be constructed based on established methodologies for the synthesis of substituted azaindoles. The following proposed synthesis illustrates a logical and experimentally viable approach.

Proposed Synthetic Pathway

The synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine can be envisioned to start from a readily available substituted pyridine derivative, followed by the construction of the fused pyrrole ring.

Step 1: Synthesis of a Substituted 3-aminopyridine Precursor

The initial step would involve the synthesis of a suitably substituted 3-aminopyridine. For instance, starting from 2,5-dichloropyridine, a nucleophilic aromatic substitution with an appropriate nitrogen nucleophile, followed by reduction of a nitro group or another precursor to an amine, can yield the desired 3-amino-5-chloropyridine derivative.

Step 2: Introduction of the Pyrrole Ring Precursors

The 2-methyl-substituted pyrrole ring can be constructed using various established methods. A common approach is the Bartoli indole synthesis or a related palladium-catalyzed cyclization. For the 2-methyl substituent, a common strategy involves the reaction of the aminopyridine with a ketone or an enolate equivalent.

Step 3: Cyclization to form the Pyrrolo[2,3-c]pyridine Core

The final cyclization to form the bicyclic pyrrolo[2,3-c]pyridine system is typically achieved under acidic or basic conditions, depending on the specific precursors used.

Step 4: Chlorination (if not already present)

If the chlorine atom is not introduced in the starting material, a late-stage chlorination of the 2-methyl-1H-pyrrolo[2,3-c]pyridine core can be performed. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the selective chlorination of such heterocyclic systems.

Below is a DOT language diagram illustrating a generalized synthetic workflow.

Synthesis_Workflow Proposed Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Start Substituted Pyridine Step1 Functional Group Interconversion (e.g., Nitration, Reduction) Start->Step1 Reagents Intermediate1 3-Amino-5-chloropyridine Derivative Step1->Intermediate1 Step2 Reaction with Ketone/Enolate Intermediate1->Step2 Reagents Intermediate2 Pyrrole Precursor Step2->Intermediate2 Step3 Cyclization (e.g., Fischer Indole Synthesis or Pd-catalyzed) Intermediate2->Step3 Catalyst/Heat Product 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Step3->Product

Caption: A generalized workflow for the proposed synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
CAS Number 905455-16-5[1]
Appearance Solid[1]
Purity Typically >95%[2]

Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways that are often dysregulated in disease.

Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, thereby regulating processes such as cell growth, survival, differentiation, and immune responses.[3] Aberrant JAK/STAT signaling is implicated in numerous inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms and other cancers.

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold serves as an excellent starting point for the design of potent and selective JAK inhibitors. The pyrrolopyridine core can establish key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding site, while the substituents at the 5- and 2-positions can be modified to achieve selectivity among the different JAK family members (JAK1, JAK2, JAK3, and TYK2).

The JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.

Inhibitors based on the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold can effectively block this cascade by preventing the ATP-dependent phosphorylation events mediated by the JAKs.

JAK_STAT_Pathway The JAK/STAT Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 7. Gene Regulation Nucleus Nucleus Inhibitor 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Derivative (Kinase Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling cascade and the inhibitory action of a derivative.

Experimental Protocols for Biological Evaluation

The evaluation of novel kinase inhibitors derived from the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The reduction in this activity in the presence of an inhibitor is a measure of its potency (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare the kinase and substrate (a specific peptide or protein) in the kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted test compound to the assay wells.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Luminescence-based assays: Measuring the amount of remaining ATP (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).

      • Fluorescence-based assays: Using phospho-specific antibodies or fluorescently labeled substrates.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Experimental_Workflow Typical Experimental Workflow for Inhibitor Evaluation Start Compound Synthesis (5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivative) Step1 In Vitro Kinase Assay (Determine IC₅₀) Start->Step1 Step2 Cell Viability Assay (e.g., MTT Assay) (Determine GI₅₀) Step1->Step2 Potent Compounds Step3 Mechanism of Action Studies (e.g., Western Blot for p-STAT) Step2->Step3 Active Compounds Step4 Further Preclinical Studies Step3->Step4 Confirmed Mechanism

Caption: A streamlined workflow for the biological evaluation of novel kinase inhibitors.

Conclusion and Future Perspectives

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine represents a highly valuable and strategically designed chemical entity in the field of modern drug discovery. Its robust synthesis and versatile chemical handles make it an ideal starting point for the generation of extensive libraries of kinase inhibitors. The insights provided in this guide, from its synthesis to its biological evaluation, underscore the importance of this scaffold in the development of targeted therapies. Future research will undoubtedly continue to leverage this and related pyrrolopyridine cores to design next-generation kinase inhibitors with improved efficacy, selectivity, and safety profiles, ultimately contributing to the advancement of precision medicine.

References

Sources

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and its role as a key building block in the synthesis of pharmacologically active molecules. A discussion of its synthetic pathways, based on established heterocyclic chemistry principles, is presented, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require detailed technical information on this versatile chemical intermediate.

Chemical Identity and Descriptors

Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is cataloged across major chemical databases with the following identifiers.

IdentifierValueSource
CAS Number 905455-16-5[1][2]
Molecular Formula C₈H₇ClN₂[1][2]
Common Synonyms 6-Aza-5-chloro-2-methyl-1H-indoleN/A
Purity ≥95% - 97% (Typical Commercial Grade)[2][3]

Physicochemical Properties

The compound's physical and chemical characteristics dictate its behavior in reactions, its solubility, and appropriate storage conditions. It is typically supplied as a solid.[1]

PropertyValueSource
Molecular Weight 166.61 g/mol [1][2][4]
Appearance Solid[1]
Storage Room temperature, in a dry, well-ventilated place[4][5][6]

Significance and Applications in Medicinal Chemistry

The pyrrolo[2,3-c]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry.[7] These structures are considered bioisosteres of indoles, allowing them to mimic the parent structure while offering modified electronic properties, hydrogen bonding capabilities, and metabolic stability.[8]

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine serves as a crucial intermediate in the synthesis of more complex molecules.[4] Its utility is particularly noted in the development of kinase inhibitors, a major class of therapeutics for oncology, inflammatory diseases, and neurological disorders.[4] The chlorine atom at the 5-position is not merely a substituent; it acts as a key reactive handle. It provides a site for nucleophilic aromatic substitution, enabling chemists to introduce diverse functional groups and build out the molecule's structure to achieve specific biological targets.[9] This strategic placement allows for the exploration of structure-activity relationships (SAR), a fundamental process in drug discovery.[4]

The broader class of pyrrolopyridine derivatives has been investigated for a wide range of biological activities, including the inhibition of Janus kinase 1 (JAK1), a key target in autoimmune diseases.[10] The versatility of the scaffold makes 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine a valuable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization.

Representative Synthetic Workflow

While specific, proprietary synthesis routes for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine may vary, a general and logical pathway can be constructed based on established heterocyclic chemistry. The synthesis of related pyrrolopyridines often involves the construction of the bicyclic core followed by functionalization, such as halogenation.[9] The following diagram illustrates a plausible synthetic approach.

G cluster_0 Phase 1: Core Ring Formation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product & Purification A Substituted Pyridine Precursor B Cyclization Reaction (e.g., Fischer Indole Synthesis variant) A->B Reagents & Conditions C 2-methyl-1H-pyrrolo[2,3-c]pyridine B->C D Regioselective Chlorination C->D Chlorinating Agent (e.g., NCS, SO2Cl2) E 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine D->E F Purification (Crystallization / Chromatography) E->F

Caption: Representative workflow for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol: General Procedure for Saponification of a Related Pyrrolopyridine Ester

The following protocol describes the hydrolysis of an ester to a carboxylic acid on a similar pyrrolopyridine core, illustrating a common transformation in this chemical family.[11]

  • Dissolution: Dissolve the starting material, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.3 mmol), in ethanol (12 mL) in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Hydrolysis: Add a 2M solution of sodium hydroxide (1.7 mmol, 1.1 mL) to the stirred solution.[11]

  • Heating: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).[11]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[11]

  • Acidification: Add water (10 mL) to the residue, then carefully add acetic acid dropwise until the pH of the solution reaches 4.0, causing the product to precipitate.[11]

  • Isolation: Collect the resulting solid precipitate by filtration.[11]

  • Drying: Dry the isolated product in a desiccator to yield the final carboxylic acid.[11]

Safety, Handling, and Storage

As with any laboratory chemical, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives require careful handling to minimize risk. The following guidelines are based on safety data for structurally related compounds.

Hazard Identification:

  • Harmful if swallowed.[5][12]

  • May cause skin and serious eye irritation.[5][12]

  • May cause respiratory irritation.[5][12][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[6][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][12]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[12] If dust or aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator.[13]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[13] Wash hands thoroughly after handling.[5][12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[13]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[13]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Conclusion

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a well-defined chemical entity with the CAS Number 905455-16-5.[1][2] Its true value lies in its role as a versatile intermediate for pharmaceutical research and development. The presence of the pyrrolopyridine core, combined with a strategically placed chlorine atom, provides a robust platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Understanding its properties, synthetic potential, and handling requirements is essential for scientists leveraging this compound to advance the frontiers of drug discovery.

References

  • CymitQuimica. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.
  • Allbio pharm Co., Ltd. (n.d.). 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.
  • MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine.
  • (n.d.). MSDS of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide.
  • ChemicalBook. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis.
  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[2,3-c]pyridine.
  • BLDpharm. (n.d.). Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate.
  • Jubilant Ingrevia. (2024, February 26).
  • (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C8H7ClN2, 100 mg.
  • VSNCHEM. (n.d.). 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • Sigma-Aldrich Inc. (2025, August 5).
  • (n.d.).
  • ChemScene. (2024, November 28).
  • (2021, December 24).
  • (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • BLDpharm. (n.d.). 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis.
  • ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-chloro-2-methyl-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties. This document provides a detailed protocol for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, leveraging the robust and versatile Bartoli indole synthesis.

Synthetic Strategy: The Bartoli Indole Synthesis

The chosen synthetic route for the construction of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core is the Bartoli indole synthesis. This powerful reaction facilitates the formation of substituted indoles, and by extension azaindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3] A key advantage of the Bartoli synthesis is its ability to introduce substituents at the 7-position (in the case of indoles) or analogous positions in heteroaromatic systems, which can be challenging to achieve with other methods.[1] The reaction proceeds via a proposed[4][4]-sigmatropic rearrangement, and the steric bulk of the ortho-substituent on the nitroarene is often crucial for achieving high yields.[1]

For the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, the strategy involves the reaction of a 4-chloro-2-methyl-3-nitropyridine precursor with a propenyl Grignard reagent. The chloro-substituent ortho to the nitro group directs the cyclization to form the desired pyrrolo[2,3-c]pyridine skeleton.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Bartoli Indole Synthesis 2-methyl-3-nitropyridin-4-ol 2-methyl-3-nitropyridin-4-ol 4-chloro-2-methyl-3-nitropyridine 4-chloro-2-methyl-3-nitropyridine 2-methyl-3-nitropyridin-4-ol->4-chloro-2-methyl-3-nitropyridine POCl3, heat Target_Molecule 5-chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine 4-chloro-2-methyl-3-nitropyridine->Target_Molecule 1. THF, -40 °C to -20 °C 2. Aq. NH4Cl Propenyl_Grignard Propenylmagnesium bromide Propenyl_Grignard->Target_Molecule

Caption: Overall synthetic pathway for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocols

Part 1: Synthesis of 4-chloro-2-methyl-3-nitropyridine (Precursor)

The synthesis of the key precursor, 4-chloro-2-methyl-3-nitropyridine, can be achieved from 2-methyl-3-nitropyridin-4-ol through chlorination with phosphorus oxychloride (POCl₃). This is a standard method for converting hydroxypyridines to their corresponding chloropyridines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-methyl-3-nitropyridin-4-ol154.1210.0 g0.065
Phosphorus oxychloride (POCl₃)153.3350 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated aq. NaHCO₃-150 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitropyridin-4-ol (10.0 g, 0.065 mol) to phosphorus oxychloride (50 mL).

  • Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-chloro-2-methyl-3-nitropyridine.

Part 2: Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

This part details the Bartoli indole synthesis to construct the target molecule from the prepared nitropyridine precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-chloro-2-methyl-3-nitropyridine172.575.0 g0.0291.0
Propenylmagnesium bromide (1.0 M in THF)-87 mL0.0873.0
Anhydrous Tetrahydrofuran (THF)72.11200 mL--
20% Aqueous NH₄Cl-150 mL--
Ethyl acetate88.11300 mL--
Anhydrous MgSO₄120.37---

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methyl-3-nitropyridine (5.0 g, 0.029 mol) in anhydrous tetrahydrofuran (THF, 200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -40 °C using a dry ice/acetone bath.

  • Slowly add propenylmagnesium bromide (1.0 M solution in THF, 87 mL, 0.087 mol) dropwise to the stirred solution, maintaining the internal temperature below -35 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for an additional 6-8 hours at this temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of a 20% aqueous solution of ammonium chloride (NH₄Cl, 150 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Experimental_Workflow_Bartoli Start Start: Inert Atmosphere Dissolve Dissolve 4-chloro-2-methyl-3-nitropyridine in anhydrous THF Start->Dissolve Cool Cool solution to -40 °C Dissolve->Cool Add_Grignard Add propenylmagnesium bromide dropwise at T < -35 °C Cool->Add_Grignard Stir Stir at -20 °C for 6-8 hours Add_Grignard->Stir Quench Quench with aq. NH4Cl at -20 °C Stir->Quench Warm Warm to room temperature Quench->Warm Extract Extract with Ethyl Acetate Warm->Extract Dry_Concentrate Dry and concentrate organic layers Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Obtain pure product Purify->End

Caption: Experimental workflow for the Bartoli synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Grignard Reagents: Highly reactive and flammable. Must be handled under an inert atmosphere. Ensure all glassware is dry.

  • Dry Ice/Acetone Bath: Handle with cryogenic gloves to prevent cold burns.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Trustworthiness and Self-Validation

The described protocol is based on the well-established Bartoli indole synthesis, a reliable method for the preparation of substituted indoles and azaindoles.[2][3] The successful synthesis of various azaindoles from corresponding nitropyridines using this methodology has been reported in the literature, lending high confidence to this proposed route.[5] The purification and characterization steps are integral to validating the outcome of the synthesis.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters1989 , 30 (16), 2129–2132. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (1), 33–56. [Link]

  • PrepChem. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. [Link]

  • ResearchGate. Bartoli Indole Synthesis. [Link]

Sources

Application Notes and Protocols for the Purification of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the purification of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on experimental outcomes, this guide offers a comprehensive overview of various purification strategies, including recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to facilitate adaptation and optimization.

Introduction and Physicochemical Properties

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a solid compound with the molecular formula C₈H₇ClN₂ and a molecular weight of approximately 166.61 g/mol .[1][2][3] Effective purification is paramount to ensure the integrity of subsequent synthetic steps and biological assays. The choice of purification method is contingent on the impurity profile of the crude material, the desired final purity, and the scale of the purification. This guide outlines methodologies to elevate the purity of the target compound, often supplied at 95-97%, to levels suitable for demanding applications.[1][4]

Table 1: Physicochemical Properties of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

PropertyValueSource
Molecular FormulaC₈H₇ClN₂[1]
Molecular Weight166.61 g/mol [1]
AppearanceSolid[1]
Purity (as supplied)95-97%[1][4]

Preliminary Considerations and Impurity Analysis

Before commencing any purification protocol, a thorough analysis of the crude material is essential. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable techniques for identifying the number and nature of impurities. This initial assessment will inform the selection of the most appropriate purification strategy.

Purification_Decision_Tree Figure 1: Purification Strategy Selection A Crude 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine B Impurity Analysis (TLC, LC-MS) A->B C Major Impurities with Different Polarity? B->C D Column Chromatography C->D Yes E Recrystallization C->E No (minor impurities) F High Purity Required (>99%)? D->F E->F G Preparative HPLC F->G Yes H Final Purity Analysis F->H No G->H I Pure Compound H->I

Caption: Decision tree for selecting the optimal purification method.

Recrystallization: A Method for High-Purity Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.

Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). For heterocyclic compounds like the target molecule, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof with hexanes or water.

Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of approximately 20-30 mg of the crude material in 0.5 mL of various solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and the chosen solvent. Heat the mixture to boiling with stirring until the solid is fully dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Boil for a few minutes, and then perform a hot filtration to remove the carbon.[5]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Silica Gel Column Chromatography: Versatile Purification for Diverse Impurities

Column chromatography is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). This technique is particularly useful when dealing with multiple impurities of varying polarities.

Principle and Mobile Phase Selection

The separation is based on the polarity of the compounds. More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly. The ideal mobile phase should provide good separation of the target compound from its impurities on a TLC plate, with the target compound having an Rf value of approximately 0.3-0.4.

Based on protocols for similar heterocyclic compounds, solvent systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate are excellent starting points.[6][7]

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Rationale
Hexane/Ethyl Acetate9:1 to 1:1Good for a wide range of polarities.[6]
Dichloromethane/Methanol99:1 to 95:5For more polar compounds.
Petroleum Ether/Ethyl Acetate5:1A common system for similar structures.[6]
Protocol for Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (gradient elution) if necessary to elute the target compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Column_Chromatography_Workflow Figure 2: Flash Column Chromatography Workflow A Prepare Silica Slurry & Pack Column B Load Crude Sample A->B C Elute with Mobile Phase Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E E->C Adjust Gradient F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Compound G->H

Caption: General workflow for purification by flash column chromatography.

Preparative HPLC: For Highest Purity and Difficult Separations

For applications demanding the highest purity or when impurities are structurally very similar to the target compound, preparative high-performance liquid chromatography (HPLC) is the method of choice.[8]

Rationale and Method Development

Preparative HPLC utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, offering superior resolution compared to gravity column chromatography. Method development typically begins on an analytical scale to identify the optimal stationary phase (e.g., C18 for reverse-phase) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

General Protocol for Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method that provides good separation of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine from its impurities.

  • Sample Preparation: Dissolve the partially purified or crude compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and run the developed method.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target compound using a fraction collector.

  • Post-Purification Workup: Combine the pure fractions. If a buffer or acid was used in the mobile phase, a liquid-liquid extraction or neutralization step may be necessary.

  • Solvent Removal: Remove the solvent, often by lyophilization if water is present, to obtain the final high-purity compound.[8]

Conclusion

The purification of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine can be effectively achieved through recrystallization, silica gel column chromatography, or preparative HPLC. The choice of method depends on the specific requirements of the research, including the initial purity of the material, the desired final purity, and the quantity to be purified. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy, ensuring the high quality of this important chemical intermediate for successful research and development outcomes.

References

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chilean Chemical Society. [Link]

  • Google Patents.
  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Merida Chemicals. 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key structural motif in various pharmacologically active agents. Its unique arrangement of a pyrrole ring fused to a pyridine ring, further substituted with a methyl group and a chlorine atom, imparts specific physicochemical properties that necessitate a robust and multi-faceted analytical approach for unambiguous characterization. The precise determination of its structure, purity, and other properties is paramount for ensuring the quality, safety, and efficacy of any downstream application.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. The methodologies described herein are designed to provide a self-validating system, where data from orthogonal techniques are integrated to build a complete and trustworthy profile of the molecule. This approach is grounded in established scientific principles and aligns with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is essential for the rational design of analytical methods, particularly in terms of solvent selection, sample preparation, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₈H₇ClN₂CymitQuimica[4]
Molecular Weight 166.61 g/mol CymitQuimica[4]
Appearance SolidCymitQuimica[4]
Purity >97% (typical)CymitQuimica[4]
CAS Number 905455-16-5CymitQuimica[4]

Part 1: Structural Elucidation

The primary objective of structural elucidation is to confirm the covalent structure of the molecule, including the connectivity of atoms and the positions of substituents. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful and definitive means to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[5] By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of each atom. For 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, ¹H NMR and ¹³C NMR are fundamental, with 2D NMR techniques offering further confirmation of the structure.[6][7]

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which also has the advantage of potentially resolving N-H protons that may be undergoing rapid exchange in other solvents.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in 0.6 mL of CDCl₃ (or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Expected Data Interpretation:

Proton (¹H) AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
N-H (Pyrrole)> 8.0Broad singlet1H
Pyridine-H7.0 - 8.5Doublets2H total
Pyrrole-H6.0 - 7.0Singlet/Doublet1H
Methyl-H (CH₃)~2.5Singlet3H
Carbon (¹³C) AssignmentExpected Chemical Shift (ppm)
Pyridine-C (C-Cl)140 - 150
Pyridine-C110 - 145
Pyrrole-C100 - 130
Methyl-C (CH₃)15 - 25

Note: The exact chemical shifts are predictive and should be confirmed with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and confirming its elemental composition. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine.[8][9]

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used with High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass measurements.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, enabling the determination of the elemental formula.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup:

    • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Mass Range: m/z 50-500.

    • Acquire data for a sufficient duration to obtain a stable signal and good ion statistics.

  • Data Analysis:

    • Identify the protonated molecule, [M+H]⁺.

    • Observe the isotopic pattern characteristic of a monochlorinated compound. The M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) should have a relative intensity ratio of approximately 3:1.[9][10]

    • Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak ([M+H]⁺ with ³⁵Cl).

Expected Data Interpretation:

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Isotopic Pattern
[C₈H₈ClN₂]⁺ (³⁵Cl)167.0371Within 5 ppm of calculatedM+ peak
[C₈H₈ClN₂]⁺ (³⁷Cl)169.0341Within 5 ppm of calculatedM+2 peak (~33% of M+)

Part 2: Purity Assessment and Quantification

Determining the purity of a compound is a critical step in its characterization, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11] For purity analysis, a reversed-phase HPLC method with UV detection is commonly employed for aromatic compounds like 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.[12][13]

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of a wide range of small organic molecules.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol allows for the efficient elution of the main compound while also separating it from potential impurities with different polarities. The addition of a small amount of acid (formic acid or trifluoroacetic acid) can improve peak shape for basic compounds by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single protonation state.

  • Detection: UV detection is suitable as the pyrrolopyridine core is expected to have a strong UV chromophore. A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, which can help in peak identification and purity assessment.

Protocol 3: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a DAD.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV scan) and collect full spectra with the DAD.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Peak purity analysis using the DAD spectra can be performed to check for co-eluting impurities.

Method Validation: For use in a regulated environment, this HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2][3] This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Part 3: Definitive Structural Confirmation

While the combination of NMR and MS provides very strong evidence for the structure, single-crystal X-ray diffraction offers the most unambiguous and definitive three-dimensional structural determination.[14][15][16][17]

Single-Crystal X-ray Diffraction

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[16] The pattern provides information about the electron density within the crystal, which can be used to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.[15][17][18]

Rationale for Experimental Choices:

  • Crystal Growth: The primary challenge for this technique is growing a single crystal of sufficient size and quality.[18] Slow evaporation of a saturated solution is a common and effective method. A variety of solvents should be screened to find conditions that favor slow, ordered crystal growth.

Protocol 4: Crystal Growth and X-ray Diffraction Analysis

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, methanol, or a mixture with a less polar co-solvent like hexane) to create a saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

    • Visually inspect for the formation of well-defined single crystals.

  • Data Collection:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[14]

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use specialized software to solve the crystal structure (determine the initial positions of the atoms).

    • Refine the structural model against the experimental data to obtain the final, highly accurate atomic coordinates and other structural parameters.

  • Data Interpretation: The final output is a detailed 3D model of the molecule, confirming the connectivity and stereochemistry with high precision.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the analytical techniques described in this application note, forming a comprehensive strategy for the characterization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantification cluster_3 Definitive Confirmation cluster_4 Final Dossier synthesis Synthesized or Procured Material physchem Physicochemical Properties (Solubility, Appearance) synthesis->physchem nmr NMR Spectroscopy (¹H, ¹³C, 2D) physchem->nmr Informs solvent choice ms High-Resolution MS (Elemental Composition, Isotopic Pattern) physchem->ms Informs sample prep hplc HPLC-DAD (Purity, Impurity Profile) physchem->hplc Informs method dev. xray Single-Crystal X-ray (3D Structure) physchem->xray Informs crystallization nmr->ms Orthogonal Techniques report Comprehensive Characterization Report nmr->report Confirms connectivity ms->hplc Orthogonal Techniques ms->report Confirms formula hplc->xray Orthogonal Techniques hplc->report Confirms purity xray->report Confirms 3D structure

Sources

Application Note: Profiling the Kinase Inhibitory Activity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in biochemical kinase assays. This compound belongs to the pyrrolopyridine (azaindole) class of heterocycles, a scaffold recognized as a "privileged" structure in kinase inhibitor design due to its effective interaction with the ATP-binding site of a wide range of kinases.[1][2] We present the scientific rationale for its mechanism of action, a detailed, field-proven protocol for determining its inhibitory potency against the proto-oncogene tyrosine-protein kinase Src, and a comprehensive guide to data analysis and interpretation. The methodologies described herein are robust, adaptable to other kinase targets, and designed to ensure high-quality, reproducible results.

Part 1: Scientific Foundation & Mechanism of Action

The 1H-pyrrolo[2,3-c]pyridine core of the title compound is an isomer of 7-azaindole, a versatile and highly successful scaffold in the development of clinical kinase inhibitors.[3][4] The efficacy of this scaffold stems from its ability to act as an ATP-competitive inhibitor.

The Hinge-Binding Motif: Protein kinases possess a conserved catalytic domain with a deep cleft that serves as the ATP-binding site, situated between an N-terminal and a C-terminal lobe. A flexible "hinge" region connects these two lobes. The azaindole scaffold is an excellent hinge-binding motif because the pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[3][5] This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP with the kinase hinge, allowing the inhibitor to occupy the ATP pocket with high affinity and effectively block the phosphorylation of substrate proteins.[4][6] This competitive inhibition is the primary mechanism by which compounds based on this scaffold exert their biological effects.[7][8]

Figure 1: ATP-Competitive Inhibition by Azaindole Scaffolds.

Part 2: Exemplar Kinase Assay Protocol (Src Kinase)

This protocol is optimized for determining the half-maximal inhibitory concentration (IC₅₀) of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine against human Src kinase using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10]

Critical Materials & Reagents
ReagentRecommended SupplierCatalog Number
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridineN/AN/A
Recombinant Human Src KinasePromegaV2831
Src Substrate (Poly (Glu, Tyr) 4:1)Sigma-AldrichP0275
ADP-Glo™ Kinase AssayPromegaV9101
ATP, Ultra-Pure, 10mMPromegaV9151
DMSO, AnhydrousSigma-Aldrich276855
Kinase Buffer (KB) 5XSee composition belowN/A
Solid White, Low-Volume 384-well platesCorning3572

5X Kinase Buffer (KB) Composition: 200mM Tris-HCl (pH 7.5), 100mM MgCl₂, 5mM EGTA, 2.5mg/mL BSA, 5mM DTT. Prepare in nuclease-free water and store at -20°C. The DTT should be added fresh from a 1M stock before use.

Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in 100% DMSO.

    • Causality: DMSO is a standard solvent for small organic molecules. A high-concentration stock is necessary for creating a wide dilution series while minimizing the final DMSO concentration in the assay, which should not exceed 1% to avoid solvent-induced inhibition.[11]

  • 1X Kinase Buffer: Dilute the 5X KB to 1X using nuclease-free water. Add DTT to a final concentration of 1mM. Keep on ice.

  • ATP Working Solution (50 µM): Dilute the 10 mM ATP stock to 50 µM in 1X KB. The final concentration in the assay will be 10 µM.

    • Causality: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase. For Src, the Km for ATP is ~10-20 µM. Using an ATP concentration near the Km ensures the assay is sensitive to competitive inhibitors.[12]

  • Enzyme Working Solution (2.5 ng/µL): Thaw the Src enzyme on ice. Dilute it to 2.5 ng/µL in 1X KB. Prepare this solution immediately before use and keep it on ice. The final amount per well will be 5 ng.

  • Substrate Working Solution (0.5 mg/mL): Dilute the Poly (Glu, Tyr) substrate to 0.5 mg/mL in 1X KB.

Experimental Workflow: IC₅₀ Determination

The following procedure is for a single 384-well plate. All additions and incubations are performed at room temperature unless specified otherwise.

Assay_Workflow start Start: Prepare Reagents add_inhibitor 1. Add 2.5 µL Inhibitor Dilutions or DMSO to Plate start->add_inhibitor add_enzyme 2. Add 2.5 µL Src Kinase (5 ng) to all wells (except 'No Enzyme' control) add_inhibitor->add_enzyme start_reaction 3. Add 5 µL Substrate/ATP Mix to start reaction add_enzyme->start_reaction incubate_kinase 4. Incubate 60 min @ RT start_reaction->incubate_kinase stop_reaction 5. Add 10 µL ADP-Glo™ Reagent incubate_kinase->stop_reaction incubate_stop 6. Incubate 40 min @ RT stop_reaction->incubate_stop detect 7. Add 20 µL Kinase Detection Reagent incubate_stop->detect incubate_detect 8. Incubate 30 min @ RT detect->incubate_detect read End: Read Luminescence incubate_detect->read

Figure 2: Step-by-step workflow for the ADP-Glo™ kinase assay.

Step 1: Compound Plating

  • Create a 10-point, 3-fold serial dilution of the 10 mM compound stock in DMSO. This will cover a wide concentration range.

  • Add 2.5 µL of each compound dilution to the appropriate wells of the 384-well plate in duplicate.

  • For control wells, add 2.5 µL of 100% DMSO:

    • 100% Activity Control (High Signal): These wells will contain enzyme but no inhibitor.

    • 0% Activity Control (Low Signal/Background): These wells will receive no enzyme.

Step 2: Enzyme Addition

  • Add 2.5 µL of the Enzyme Working Solution (2.5 ng/µL) to all "Test Inhibitor" and "100% Activity" wells.

  • Add 2.5 µL of 1X KB to the "0% Activity" control wells.

Step 3: Kinase Reaction Initiation

  • Prepare a 2X Substrate/ATP Master Mix by combining equal volumes of the Substrate Working Solution (0.5 mg/mL) and the ATP Working Solution (50 µM).

  • Add 5 µL of this master mix to all wells to initiate the kinase reaction. The total reaction volume is now 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

Step 4: Reaction Termination and ADP Detection

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[13]

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[10]

  • Incubate for 30 minutes at room temperature, protecting the plate from light.

  • Measure the luminescence using a plate reader (e.g., BMG PHERAstar or similar).

Part 3: Data Analysis and Interpretation

High-quality data analysis is critical for accurate IC₅₀ determination. The process involves normalizing the raw data and fitting it to a dose-response curve.

Data_Analysis_Pipeline raw_data Raw Luminescence Data (RLU) normalize Normalize Data to Percent Inhibition (%) raw_data->normalize Avg(Low Signal) Avg(High Signal) plot Plot: % Inhibition vs. log[Inhibitor] normalize->plot fit Fit Data to 4-Parameter Logistic (4PL) Curve plot->fit Non-linear regression ic50 Determine IC₅₀ Value fit->ic50 Inflection Point

Figure 3: Pipeline for IC₅₀ value determination from raw assay data.

Calculation of Percent Inhibition

First, average the raw luminescence unit (RLU) values for your duplicate wells. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - [RLU_Inhibitor - RLU_Low_Control] / [RLU_High_Control - RLU_Low_Control])

Where:

  • RLU_Inhibitor: RLU from a well with the test compound.

  • RLU_High_Control: Average RLU from the "100% Activity" wells (DMSO only).

  • RLU_Low_Control: Average RLU from the "0% Activity" wells (no enzyme).

IC₅₀ Curve Fitting

The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half. It is determined by plotting the Percent Inhibition versus the logarithm of the inhibitor concentration and fitting the data using a four-parameter logistic (4PL) non-linear regression model.[14][15]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

  • Y: Percent Inhibition

  • X: Inhibitor Concentration

  • Top/Bottom: Plateaus of the curve (should be constrained near 100 and 0).

  • HillSlope: The steepness of the curve.

  • IC₅₀: The concentration at the curve's inflection point.

This analysis can be performed using software such as GraphPad Prism, Dotmatics, or other scientific data analysis packages.

Data Presentation
CompoundTarget KinaseIC₅₀ (nM) [Exemplar Data]
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridineSrc[Insert Value Here]
Staurosporine (Control Inhibitor)Src~5-20 nM

Note: The IC₅₀ value for the test compound must be determined experimentally. Staurosporine is a potent, non-selective kinase inhibitor often used as a positive control.

Part 4: Protocol Adaptation & Troubleshooting

Adaptation for Other Kinases (e.g., PLK4)

The ADP-Glo™ assay is universal and can be adapted for nearly any purified kinase, such as the serine/threonine kinase Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication.[16][17] To adapt this protocol:

  • Source Reagents: Obtain purified, active PLK4 enzyme and a validated peptide substrate (e.g., a peptide derived from a known PLK4 substrate like STIL).

  • Optimize Enzyme Concentration: Perform an enzyme titration to determine the amount of PLK4 that yields a robust signal and operates in the linear range of the assay.

  • Determine ATP Km: If the ATP Km for PLK4 is unknown or varies under your assay conditions, perform an ATP titration to determine it. Set the final ATP concentration in the assay to this Km value for optimal sensitivity to competitive inhibitors.

  • Validate with a Control Inhibitor: Use a known PLK4 inhibitor, such as Centrinone, to validate the assay setup and confirm that inhibition can be measured accurately.[18]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Data Variability (High %CV) Pipetting errors; Incomplete mixing; Reagent instability.Use calibrated multichannel pipettes; Ensure thorough but gentle mixing after each addition; Prepare enzyme and ATP solutions fresh and keep on ice.
Low Signal-to-Background (S/B < 5) Insufficient enzyme activity; Sub-optimal buffer conditions; Expired reagents.Increase enzyme concentration (re-validate); Check pH and components of kinase buffer; Verify expiration dates of all reagents, especially ADP-Glo™.
Z'-factor < 0.5 A combination of high variability and/or low S/B.Address both issues above. A Z'-factor > 0.5 is essential for a robust screening assay.
Incomplete IC₅₀ Curve Inhibitor concentration range is too high or too low.Adjust the serial dilution range to ensure it brackets the IC₅₀. Perform a wider, logarithmic initial screen if potency is completely unknown.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Pulsus Group. (n.d.). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. [Link]

  • Nussinov, R., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central. [Link]

  • ResearchGate. (n.d.). cellular assays for colony-stimulating factor 1 receptor (csf1r). [Link]

  • Oncology Support Network. (2024). How Do Tyrosine Kinase Inhibitors Work? YouTube. [Link]

  • Kolarič, A., et al. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • Reaction Biology. (n.d.). CSF1R Kinase Activity Assay Service. [Link]

  • SignalChem. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • NCI. (n.d.). IC50-to-Ki converter. [Link]

  • PubMed Central. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BPS Bioscience. (n.d.). CSK Kinase Assay Kit. [Link]

  • Health Sciences Library System, University of Pittsburgh. (2021). IC50 to Ki Converter Tool. [Link]

  • Assay Drug Development Technologies. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Rogers, G. C., et al. (2022). Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly. Molecular Biology of the Cell. [Link]

  • Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]

  • Sino Biological. (n.d.). PLK4 General Information. [Link]

  • Frontiers. (2020). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. [Link]

  • PubMed Central. (2023). Chemical Probe for Imaging of Polo-like Kinase 4 and Centrioles. [Link]

  • PNAS. (2011). Role for polo-like kinase 4 in mediation of cytokinesis. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

The compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the 6-azaindole class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic purine bases and form key interactions with a variety of biological targets.[1] Notably, the pyrrolopyridine core is a foundational component in the development of potent and selective protein kinase inhibitors for therapeutic use.[2][3]

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors are a major focus of drug discovery. Derivatives of the pyrrolopyridine scaffold have been successfully developed into inhibitors for targets such as Fibroblast Growth Factor Receptor (FGFR) and FMS kinase, demonstrating their utility in creating antiproliferative agents.[5][6]

This document provides detailed protocols for characterizing the biological activity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a representative compound of this class, in relevant cell-based assays. The following protocols are designed to assess the compound's efficacy in a cellular context, which provides more physiologically relevant data than in vitro biochemical assays by accounting for factors like cell permeability and metabolism.[7] We will focus on three key assays:

  • Phospho-Protein Western Blot: To determine target engagement by measuring the inhibition of a specific kinase's downstream signaling pathway.

  • Cell Viability and Proliferation Assay: To quantify the functional downstream effect of kinase inhibition on tumor cell growth.

  • Apoptosis Induction Assay: To elucidate the mechanism of cell death initiated by the compound.

Application Note 1: Target Engagement via Phospho-Protein Western Blot

Principle and Expertise

The primary mechanism of a kinase inhibitor is to block the phosphorylation of its downstream substrates. A Western blot using phospho-specific antibodies provides a direct visualization of this inhibitory effect within the cell. By treating a chosen cancer cell line (e.g., one known to be dependent on a specific kinase pathway like FGFR) with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, we can measure the change in the phosphorylation status of a key downstream effector protein (e.g., p-ERK, p-AKT). A reduction in the phosphorylated form of the protein, without a change in the total protein level, is strong evidence of on-target activity.[4][8]

Causality: Serum-starving the cells before treatment is a critical step. It reduces the basal level of kinase activity, creating a low-noise background. Subsequent stimulation with a growth factor (e.g., FGF) provides a robust and synchronous activation of the signaling pathway, making the inhibitory effect of the compound clearly measurable.

Workflow Diagram: Western Blot for Kinase Inhibition

G prep 1. Cell Culture & Plating (e.g., NCI-H1703, FGFR-dependent) starve 2. Serum Starvation (16-24h) prep->starve treat 3. Pre-treatment (Compound or Vehicle) starve->treat stim 4. Ligand Stimulation (e.g., FGF, 15 min) treat->stim lyse 5. Cell Lysis stim->lyse sds 6. SDS-PAGE & Transfer lyse->sds probe 7. Antibody Probing (p-Protein, Total Protein, Loading Control) sds->probe detect 8. Detection & Analysis probe->detect

Caption: Workflow for assessing kinase inhibition via Western blot.

Detailed Protocol

Materials:

  • Target cell line (e.g., NCI-H1703 for FGFR pathway analysis)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Serum-free medium

  • 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Growth factor for stimulation (e.g., recombinant human FGF2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Plating: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight in complete growth medium.

  • Serum Starvation: Aspirate the medium and wash cells once with PBS. Add serum-free medium and incubate for 16-24 hours. This crucial step synchronizes the cells and minimizes basal signaling.

  • Compound Treatment: Prepare serial dilutions of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in serum-free medium. Aspirate the starvation medium and add the compound-containing medium or vehicle (DMSO) control. Incubate for 1-2 hours.

  • Stimulation: Add the growth factor (e.g., FGF2 at 20 ng/mL) directly to the medium in each well and incubate for 15 minutes at 37°C. Include an unstimulated, vehicle-treated well as a negative control.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody against the phospho-protein overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane thoroughly. Apply ECL reagent and image the blot using a chemiluminescence imager.

  • Stripping and Reprobing: To validate the results, the membrane can be stripped and reprobed for the total protein and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation inhibition, not protein degradation.

Application Note 2: Cell Viability and Proliferation Assay (MTS Assay)

Principle and Expertise

A primary goal of kinase inhibitors in oncology is to halt the uncontrolled proliferation of cancer cells.[9] The MTS assay is a robust, colorimetric method to measure cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by absorbance. A dose-dependent decrease in the colorimetric signal upon treatment with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine indicates a reduction in cell viability or proliferation.

Trustworthiness: This protocol is self-validating by including a range of controls. The "untreated" wells establish the baseline for 100% viability, while "no cell" wells provide the background absorbance. A positive control (e.g., a known cytotoxic drug like staurosporine) confirms the assay is performing correctly. Running the assay over a 72-hour period is critical to capture effects on cell division, not just immediate toxicity.

Data Presentation: Dose-Response Summary
CompoundCell LineAssay DurationIC₅₀ (µM)
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridineNCI-H170372 hours1.25
Reference Inhibitor (e.g., BGJ398)NCI-H170372 hours0.05
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridineA54972 hours> 50

Table represents hypothetical data for illustrative purposes.

Detailed Protocol

Materials:

  • Target cell line (e.g., NCI-H1703) and a control cell line (e.g., A549, less dependent on the target kinase)

  • Complete growth medium

  • 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of the compound in complete medium. Start from a high concentration (e.g., 100 µM) down to low nanomolar ranges. Also prepare a vehicle control (DMSO at the same final concentration as the highest compound dose, typically <0.5%).

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "untreated" and "no cell" control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-3 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Application Note 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Principle and Expertise

Many effective anti-cancer agents work by inducing apoptosis, or programmed cell death. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.

Causality: This assay provides mechanistic insight. A compound might reduce cell viability (as seen in the MTS assay) by simply stopping cell division (cytostatic effect) or by actively killing cells (cytotoxic effect). A positive result in the Caspase-Glo® assay strongly suggests a cytotoxic, pro-apoptotic mechanism of action. The time course (e.g., 24 hours) is chosen to be shorter than the viability assay to capture the upstream apoptotic signaling events before widespread cell death and lysis occur.

Signaling Pathway Diagram: Apoptosis Induction

G compound 5-chloro-2-methyl- 1H-pyrrolo[2,3-c]pyridine kinase Target Kinase (e.g., FGFR) compound->kinase Inhibits pathway Pro-Survival Pathway (e.g., PI3K/AKT) kinase->pathway Activates bcl2 Bcl-2 Family (Apoptosis Regulators) pathway->bcl2 Regulates casp9 Caspase-9 (Initiator) bcl2->casp9 Inhibits casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates apoptosis Apoptosis casp37->apoptosis Executes

Caption: Simplified pathway of apoptosis induction by a kinase inhibitor.

Detailed Protocol

Materials:

  • Target cell line

  • Complete growth medium

  • 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (stock solution in DMSO)

  • 96-well white-walled, clear-bottom cell culture plates (for luminescence)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Allow to adhere overnight.

  • Treatment: Prepare a serial dilution of the compound and treat the cells as described in the MTS assay protocol. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a predetermined time point (e.g., 24 hours) at 37°C.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation with Reagent: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from "no cell" control wells.

    • Calculate the fold change in caspase activity by dividing the signal from compound-treated wells by the signal from vehicle-treated wells.

    • Plot the fold change in luminescence against the compound concentration.

References

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available at: [Link]

  • Abdel-Aziem, A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Pindiprolu, S. K. S., & Ppr, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the azaindole, or pyrrolopyridine, class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry as it serves as a core scaffold in numerous biologically active molecules. Pyrrolopyridines are bioisosteres of indoles and are frequently employed in the development of kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases.[1][2] The substitution pattern of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine suggests its potential as a small molecule inhibitor, designed to interact with specific biological targets like enzymes or receptors to modulate their activity.[1]

While specific in vivo studies for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent.[2] This guide, therefore, presents a comprehensive framework of protocols for the preclinical in vivo evaluation of this compound, based on established methodologies for novel small molecule kinase inhibitors in oncology.

The following sections will detail the necessary steps to characterize the pharmacokinetic profile, determine a safe and effective dose, and evaluate the anti-tumor efficacy of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in rodent models. All procedures must be conducted in compliance with institutional and national guidelines for the ethical and humane use of animals in research.[1][3]

II. Postulated Mechanism of Action: Kinase Inhibition

Many pyrrolopyridine derivatives function as ATP-competitive inhibitors of protein kinases.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. We postulate that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine may act as an inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase (e.g., in the MAPK or PI3K pathways). By blocking the kinase's activity, the compound could interrupt the signaling cascade that drives tumor growth and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Downstream_Kinase Downstream Kinase (e.g., MEK) RTK->Downstream_Kinase Phosphorylates Compound 5-chloro-2-methyl- 1H-pyrrolo[2,3-c]pyridine Compound->Downstream_Kinase Inhibits Effector_Protein Effector Protein (e.g., ERK) Downstream_Kinase->Effector_Protein Phosphorylates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Figure 1: Postulated signaling pathway inhibited by the compound.

III. Preclinical In Vivo Experimental Workflow

A logical and phased approach is critical for the in vivo evaluation of a novel compound. The workflow ensures that essential data on safety and drug disposition are gathered before proceeding to more complex and resource-intensive efficacy studies.

In_Vivo_Workflow Start Start: Compound Synthesis & Characterization Formulation 1. Formulation Development & Vehicle Selection Start->Formulation PK_Study 2. Pharmacokinetic (PK) Study (Single Dose) Formulation->PK_Study MTD_Study 3. Maximum Tolerated Dose (MTD) Study PK_Study->MTD_Study Efficacy_Study 4. Xenograft Efficacy Study MTD_Study->Efficacy_Study PD_Tox 5. Pharmacodynamics (PD) & Toxicology Analysis Efficacy_Study->PD_Tox End Data Analysis & Go/No-Go Decision PD_Tox->End

Figure 2: General workflow for a preclinical in vivo study.

IV. Key Experimental Protocols

Formulation and Administration

The initial step in any in vivo study is to develop a suitable formulation for administering the compound. The choice of vehicle and route of administration is critical for achieving adequate bioavailability and minimizing vehicle-related toxicity.[4][5]

  • Objective: To prepare a stable and homogenous formulation of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine for administration to rodents.

  • Considerations:

    • Solubility: The compound's solubility should be determined in various pharmaceutically acceptable vehicles. Poorly soluble compounds often require suspension formulations or the use of solubilizing agents.[6]

    • Route of Administration: The intended clinical route should be mimicked where possible. Oral (PO) gavage is common for small molecules, while intravenous (IV) or intraperitoneal (IP) injections may also be used.[4][7]

    • Vehicle Selection: Common vehicles include saline, phosphate-buffered saline (PBS), or aqueous solutions containing agents like carboxymethylcellulose (CMC), Tween 80, or DMSO. The chosen vehicle must be non-toxic at the administered volume.[5]

Protocol: Preparation of an Oral Suspension (Example)

  • Weigh the required amount of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose and 0.2% v/v Tween 80 in sterile water).

  • Add a small amount of the vehicle to the compound and triturate to form a uniform paste.

  • Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) to achieve the final desired concentration.

  • Maintain continuous stirring during dosing to ensure homogeneity.

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[8] This information is crucial for designing the dosing regimen for subsequent efficacy studies.[9]

Protocol: Single-Dose PK Study in Mice

  • Animals: Use naive male CD-1 or C57BL/6 mice (n=3 per time point or using a sparse sampling design).[7]

  • Acclimatization: Acclimate animals for at least one week before the study.[10]

  • Dosing:

    • IV Group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine key parameters like clearance and volume of distribution.[10]

    • PO Group: Administer a single oral gavage dose (e.g., 10-50 mg/kg).[7]

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[7][10]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Store plasma at -80°C until analysis. Determine the concentration of the compound in plasma using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[10]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Example Pharmacokinetic Parameters for a Novel Compound

Parameter IV Administration (2 mg/kg) PO Administration (20 mg/kg)
Cmax (ng/mL) 1200 850
Tmax (h) 0.083 1.0
AUC₀-t (ng·h/mL) 1850 4100
Half-life (t½) (h) 2.5 3.1
Clearance (CL) (L/h/kg) 1.08 -
Volume of Distribution (Vss) (L/kg) 3.5 -

| Oral Bioavailability (F%) | - | 44.3% |

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[11] Establishing the MTD is a critical step for selecting doses for efficacy studies.[12][13]

Protocol: MTD Study in Mice

  • Animals: Use naive female athymic nude mice (or the strain to be used in efficacy studies), typically in groups of 3-5.

  • Dose Escalation: Start with a low dose (e.g., estimated from in vitro cytotoxicity or literature on similar compounds) and escalate the dose in subsequent cohorts.

  • Administration: Administer the compound daily (or according to the planned efficacy schedule) for a defined period (e.g., 5-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including:

    • Body weight loss (a loss of >15-20% is often a key endpoint).[14]

    • Changes in posture, activity, or grooming.

    • Signs of dehydration or malnutrition.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity.[11][15]

Table 2: Example MTD Study Results

Dose (mg/kg/day) Number of Animals Mean Body Weight Change (%) Clinical Signs MTD Determination
Vehicle Control 5 +2.5 None -
50 5 -1.8 None Tolerated
100 5 -6.5 Mild lethargy day 3-5 Tolerated
150 5 -16.2 Significant lethargy, ruffled fur MTD = 100 mg/kg

| 200 | 5 | -22.1 (2 deaths) | Severe toxicity | Exceeded MTD |

Subcutaneous Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the compound in an animal model bearing a human tumor.[16][17]

Protocol: Efficacy Study in a Subcutaneous Xenograft Mouse Model

  • Cell Line Selection: Choose a human cancer cell line relevant to the postulated mechanism of action.

  • Animals: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically aged 4-6 weeks.[18]

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a sterile solution (e.g., PBS or a 1:1 mixture with Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.[18]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[16][18]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[18]

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the compound (e.g., at the MTD and one lower dose) and the vehicle control to the respective groups according to the determined schedule (e.g., daily oral gavage).[10]

  • Efficacy Evaluation:

    • Continue to monitor and record tumor volumes and body weights every 2-3 days.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

  • Study Termination: Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³), or if any animal meets humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).[14][18]

  • Post-Mortem Analysis (Optional): Harvest tumors and other organs for pharmacodynamic (e.g., target engagement assays) or histological analysis.

Table 3: Example Xenograft Efficacy Study Data

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle Control - 1250 ± 150 - +1.5
Compound 50 750 ± 110 40 -3.2
Compound 100 (MTD) 375 ± 95 70 -8.1

| Positive Control | - | 310 ± 80 | 75.2 | -9.5 |

V. Ethical Considerations in Animal Research

All in vivo research must adhere to the highest ethical standards to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design.[1][3]

  • Replacement: Use non-animal methods whenever possible. In vivo studies should only be conducted after exhaustive in vitro characterization.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Proper statistical design, including power calculations, is essential.[19]

  • Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia, establishing humane endpoints, and providing proper animal care.[14][20]

All animal protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[15]

VI. References

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from ciberonc website.

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Zurich, N. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available from: [Link]

  • Tezvergil-Mutluay, A. (2020). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols, 15(1), 1-5. Available from: [Link]

  • Workman, P., Twentyman, P., Balkwill, F., Balmain, A., Chaplin, D., Double, J., ... & Wallace, J. (1998). United Kingdom Co-ordinating Committee on Cancer Research (UKCCCR) Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edition). British journal of cancer, 77(1), 1–10. Available from: [Link]

  • Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research. Retrieved from Norecopa website.

  • Yeasen Biotechnology (Shanghai) Co., Ltd. (n.d.). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Retrieved from Yeasen website.

  • Dutch Cancer Society. (1999). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Retrieved from ivd.org.tr website.

  • JoVE. (2022). Subcutaneous and Hepatocellular Carcinoma Xenografts | Protocol Preview. Retrieved from YouTube.

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Administration of KT185 in Mouse Models. Retrieved from BenchChem website.

  • S, S., & S, K. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 200. Available from: [Link]

  • P, P., D, S., & M, N. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(3), 917–928. Available from: [Link]

  • L, G., M, Z., & A, S. (2020). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in molecular biology (Clifton, N.J.), 2081, 191–203. Available from: [Link]

  • M, V., L, V., M, S., & E, F. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific reports, 7(1), 13327. Available from: [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from The Norwegian National Research Ethics Committees website.

  • S, S., & S, K. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available from: [Link]

  • Newell, D. R., Burtles, S. S., Fox, B. W., Jodrell, D. I., & Connors, T. A. (1999). Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. British journal of cancer, 81(1), 55–61. Available from: [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from Reaction Biology website.

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from Pharmacology Discovery Services website.

  • ResearchGate. (n.d.). Maximum Tolerable Dose (MTD). Retrieved from ResearchGate.

  • W, Z., J, C., J, Z., H, C., X, L., & Y, L. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug design, development and therapy, 9, 4493–4503. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from MySkinRecipes website.

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from protocols.io.

  • National Center for Biotechnology Information. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from Frontiers website.

  • ResearchGate. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved from Sigma-Aldrich website.

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from cancer.gov website.

  • S, S., & S, K. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available from: [Link]

  • Echo BioSystems. (n.d.). 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from Echo BioSystems website.

  • ChemicalBook. (n.d.). 145934-81-2(1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-methyl-). Retrieved from ChemicalBook website.

Sources

Protocol for the Solubilization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine for Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound featuring a pyrrolopyridine core.[1] This scaffold is of significant interest to the drug discovery community as it is a bioisostere of purines and indoles, enabling it to mimic these critical biological structures. The pyrrolopyridine nucleus is a key component in numerous kinase inhibitors, which function by competing for the ATP-binding site on the enzyme. The nitrogen atom within the pyridine ring structure can enhance aqueous solubility and provides an additional hydrogen bond acceptor, which can be pivotal for target binding affinity.

Given its likely role as a kinase inhibitor or a related bioactive molecule, the ability to prepare accurate and stable solutions of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is paramount for obtaining reliable and reproducible data in a variety of biological assays. However, like many small molecule inhibitors, this compound is anticipated to have low aqueous solubility, necessitating the use of organic solvents and carefully designed protocols to achieve desired concentrations without precipitation. This guide provides a comprehensive framework for the effective solubilization and handling of this compound for research applications.

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

  • Skin and Eye Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical Properties and Solubility Profile

A summary of the known and inferred physicochemical properties of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is presented below.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol
Appearance Solid[1]
Aqueous Solubility Predicted to be lowInferred from related azaindole structures
Organic Solvent Solubility Predicted to be soluble in polar aprotic solventsInferred from related azaindole structures

Based on the general properties of azaindoles and related compounds, a qualitative solubility profile can be anticipated:

SolventPredicted SolubilityRationale and Remarks
Water/Aqueous Buffers (e.g., PBS) Very Low to InsolubleThe hydrophobic pyrrolopyridine core limits solubility in aqueous media.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. It is the recommended starting solvent for creating high-concentration stock solutions.
Ethanol (EtOH) Moderate to HighEthanol can be a suitable solvent, though potentially less effective than DMSO for highly concentrated stocks.
Methanol (MeOH) Moderate to HighSimilar to ethanol, methanol can be used for solubilization.
Dimethylformamide (DMF) HighDMF is another polar aprotic solvent that can be used as an alternative to DMSO.

Protocols for Dissolving 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

The following protocols provide a stepwise guide for preparing solutions of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. The primary method utilizes DMSO to create a high-concentration stock solution, which is the standard practice for compounds of this class intended for biological screening.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is the recommended starting point for most applications.

Materials:

  • 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in a tared microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Solubilization: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, continue vortexing. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution, but be mindful of potential compound degradation with excessive heat. Sonication for short intervals can also be employed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent the absorption of atmospheric water by the hygroscopic DMSO.

Diagram of the Dissolution Workflow

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculate Volume vortex Vortex add_dmso->vortex inspect Inspect Solution vortex->inspect heat_sonicate Gentle Heat/Sonication (Optional) inspect->heat_sonicate Particulates Remain store Store at -20°C/-80°C inspect->store Fully Dissolved heat_sonicate->vortex dilute Dilute for Assay store->dilute

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Working Solutions for Biological Assays

A critical consideration when diluting a DMSO stock into an aqueous buffer is the potential for the compound to precipitate, a phenomenon often referred to as "DMSO shock." This occurs when the compound, highly soluble in the organic stock, is rapidly introduced into a poor (aqueous) solvent. The following steps are designed to mitigate this issue.

Materials:

  • High-concentration stock solution of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in DMSO

  • Aqueous assay buffer (e.g., PBS, HBSS, cell culture medium)

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Determine Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is well-tolerated by your biological system (typically ≤ 0.5%).

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of your DMSO stock in the aqueous assay buffer. For example, dilute the 10 mM DMSO stock 1:10 in buffer to create a 1 mM intermediate solution with 10% DMSO. b. Further dilute this intermediate solution into the final assay volume to reach the desired working concentration and final DMSO percentage.

  • Direct Dilution (for lower concentrations): a. Vigorously vortex the final volume of the aqueous assay buffer. b. While vortexing, add the small volume of the DMSO stock solution directly to the buffer. This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation.

  • Visual Confirmation: After preparing the final working solution, visually inspect for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the concentration may be above the kinetic solubility limit in the final buffer.

Decision-Making for Solvent Selection and Dilution

SolventSelection start Start: Need to dissolve 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine stock_solvent Primary Solvent for Stock? start->stock_solvent dmso Use DMSO (Recommended) stock_solvent->dmso Yes other_organic Consider EtOH, MeOH, or DMF stock_solvent->other_organic Alternative aqueous_dilution Diluting into Aqueous Buffer? dmso->aqueous_dilution other_organic->aqueous_dilution no_precip No Precipitation Observed aqueous_dilution->no_precip Successful Dilution precip Precipitation Observed (DMSO Shock) aqueous_dilution->precip Unsuccessful Dilution troubleshoot Troubleshooting Strategies precip->troubleshoot

Caption: Decision-making process for solvent selection.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock."1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration by preparing a more concentrated stock. 3. Use a stepwise dilution protocol as described above. 4. Add the DMSO stock to the vortexing buffer to ensure rapid dispersion.
Solution is initially clear but becomes cloudy over time. Supersaturated solution; compound is not at thermodynamic equilibrium.1. Reduce the final concentration. 2. Prepare fresh dilutions immediately before use. 3. Investigate the use of co-solvents if compatible with the assay.
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment. 2. Prepare fresh dilutions for each experiment. 3. Meticulously standardize the dilution protocol.

Protocol 3: Empirical Determination of Solubility

If the exact solubility of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in your specific experimental buffer is unknown and critical for your assay, the following protocol can be used to estimate its kinetic solubility.

Procedure:

  • Prepare a high-concentration stock solution in DMSO (e.g., 20 mM).

  • In a series of microcentrifuge tubes, add your assay buffer.

  • Add increasing amounts of the DMSO stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is constant across all tubes.

  • Incubate the tubes under your standard assay conditions (e.g., 37°C for 1 hour).

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is an approximation of the kinetic solubility.

References

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its remarkable success stems from its ability to mimic the adenine hinge-binding motif of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, anchoring the molecule in the ATP binding pocket. A prime example of the therapeutic potential of this scaffold is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[2]

This application note provides a comprehensive guide to the structure-activity relationship (SAR) studies of a specific class of 7-azaindole analogs: those derived from the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core. We will explore the impact of substitutions at various positions on kinase inhibitory activity and provide detailed protocols for the synthesis and biological evaluation of these compounds.

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Core: A Foundation for Potent Kinase Inhibitors

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold serves as a versatile starting point for the development of kinase inhibitors. The existing chloro and methyl groups provide initial structural features that can influence potency and selectivity, while the other positions on the bicyclic ring system offer ample opportunities for chemical modification to optimize pharmacological properties.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core by examining the impact of substitutions at key positions.

Position C3: The Gateway to Potency and Selectivity

The C3 position of the 7-azaindole nucleus is a critical vector for introducing substituents that can profoundly impact kinase inhibitory activity and selectivity.

  • Aryl and Heteroaryl Substitutions: Introduction of aryl or heteroaryl moieties at the C3 position is a common strategy to enhance potency. These groups can occupy the hydrophobic pocket adjacent to the ATP binding site, leading to increased van der Waals interactions. For instance, the synthesis of C3-substituted chalcone-based derivatives of 7-azaindole has been shown to yield potent protein kinase inhibitors.[3] The nature of the (hetero)aryl ring and its substituents is crucial. Electron-donating or -withdrawing groups on the aryl ring can modulate the electronic properties of the entire molecule, influencing its interaction with the target kinase.

  • Linker-Mediated Moieties: Connecting various functional groups to the C3 position via a linker, such as a methyl group, can also be a fruitful approach. For example, a derivative featuring a 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl] moiety has been investigated as a colony-stimulating factor 1 receptor (CSF-1R) inhibitor.[4]

Position C2: Modulating Hinge Binding and Lipophilicity

While the parent scaffold for this guide contains a methyl group at the C2 position, modifications at this site can fine-tune the inhibitor's properties.

  • Small Alkyl Groups: Small alkyl groups like the existing methyl group are generally well-tolerated and can contribute to hydrophobic interactions in the ATP binding pocket.

  • Impact on Potency: Altering the size and nature of the substituent at C2 can influence the orientation of the 7-azaindole core within the hinge region, thereby affecting the strength of the crucial hydrogen bonds.

The Pyridine Ring: C4, C5, and C6 Modifications

Substitutions on the pyridine ring of the 7-azaindole scaffold offer another avenue for optimizing inhibitor performance.

  • C5-Chloro Group: The chloro group at the C5 position of the parent scaffold is a key feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen, potentially modulating the strength of the hydrogen bond with the kinase hinge.

  • C4 and C6 Substitutions: The introduction of substituents at the C4 and C6 positions can impact solubility, cell permeability, and metabolic stability. For instance, the synthesis of C3,C6-diaryl 7-azaindoles has been explored, indicating that the C6 position is amenable to modification.[5] The introduction of polar groups at these positions can improve aqueous solubility, a desirable property for drug candidates.

Data Presentation: SAR Summary Table

The following table summarizes the general SAR trends for 7-azaindole analogs, which can be extrapolated to the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core.

Position of SubstitutionType of SubstituentGeneral Impact on Kinase Inhibitory ActivityRationale
C3 Aryl/HeteroarylGenerally increases potencyOccupies hydrophobic pocket, potential for additional interactions.
Small, functionalized linkersCan lead to potent and selective inhibitorsAllows for probing of different regions of the ATP binding site.
C2 Small Alkyl (e.g., Methyl)Generally well-toleratedContributes to hydrophobic interactions.
Larger GroupsMay disrupt optimal hinge bindingSteric hindrance can alter the binding orientation.
C4 Amines, small polar groupsCan improve solubility and cell permeabilityModulates physicochemical properties.
C5 ChloroPotentially enhances binding affinityCan participate in halogen bonding and modulates electronics.
C6 Aryl/HeteroarylCan enhance potencyProvides an additional vector for interaction with the kinase.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key analogs and for the biochemical and cellular assays used to evaluate their kinase inhibitory activity.

Synthetic Chemistry Workflow

The functionalization of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core can be achieved through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing aryl and heteroaryl substituents.

Synthesis_Workflow Start 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Iodination Iodination at C3 (e.g., NIS) Start->Iodination Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst) Iodination->Suzuki C3_Aryl C3-Aryl/Heteroaryl Analog Suzuki->C3_Aryl

Caption: General workflow for the synthesis of C3-aryl analogs.

Protocol 1: Synthesis of C3-Aryl-5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Analogs via Suzuki Coupling

This protocol describes a general procedure for the synthesis of C3-aryl analogs, a key modification for enhancing potency.

1. Iodination of the C3 Position: a. To a solution of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., DMF), add N-iodosuccinimide (NIS). b. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). c. Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate). d. Purify the crude product by column chromatography to obtain 3-iodo-5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

2. Suzuki Cross-Coupling: a. In a reaction vessel, combine 3-iodo-5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). b. Add a degassed solvent system (e.g., a mixture of dioxane and water). c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete. d. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. e. Purify the final compound by column chromatography.

Biochemical Kinase Inhibition Assay Workflow

The following workflow outlines the steps for determining the in vitro potency of the synthesized analogs using a biochemical kinase assay.

Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of inhibitor compounds Reaction_Setup Set up kinase reaction: - Kinase - Substrate - ATP - Inhibitor Compound_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Detection Detect kinase activity (e.g., ADP-Glo Assay) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for biochemical kinase inhibition assay.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining inhibitor potency.[6][7][8][9]

1. Reagent Preparation: a. Prepare the kinase buffer, ATP solution, and substrate solution according to the specific requirements of the target kinase. b. Prepare serial dilutions of the synthesized inhibitor compounds in the appropriate solvent (e.g., DMSO).

2. Kinase Reaction: a. In a multi-well plate, add the kinase, substrate, and inhibitor solution. b. Initiate the kinase reaction by adding the ATP solution. c. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

3. ADP Detection: a. Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

4. Data Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay Workflow

To assess the activity of the inhibitors in a cellular context, a Western blot-based assay can be used to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.

Cellular_Assay_Workflow Cell_Culture Culture and treat cells with inhibitor Lysis Lyse cells and prepare protein extracts Cell_Culture->Lysis Western_Blot Perform Western Blot: - SDS-PAGE - Transfer to membrane - Antibody incubation Lysis->Western_Blot Detection Detect phosphorylated and total protein levels Western_Blot->Detection Analysis Quantify band intensities Detection->Analysis

Sources

Application Notes and Protocols for the Strategic Derivatization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a bioisostere of indole, a core component of numerous biologically active molecules. This substitution of a carbon atom with a nitrogen in the six-membered ring introduces a hydrogen bond acceptor site, alters electronic properties, and can improve metabolic stability and solubility, making it a valuable building block in drug discovery.[1][2] Specifically, derivatives of this scaffold have shown promise as potent kinase inhibitors and other therapeutic agents.[3][4][5][6]

The compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a particularly versatile starting material for the development of compound libraries.[7] It possesses three primary, chemically distinct handles for diversification, allowing for systematic exploration of the surrounding chemical space to optimize biological activity and pharmacokinetic properties. This guide provides detailed protocols and the underlying scientific rationale for derivatizing this scaffold at its key reactive sites.

Figure 1: Key reactive sites on the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold.

Core Principles for Derivatization

2.1 Reactivity Profile The scaffold's reactivity is governed by the interplay between its two fused rings. The pyrrole ring is electron-rich and susceptible to electrophilic attack (primarily at C3) and deprotonation at the N1 position. Conversely, the pyridine ring is electron-deficient, which activates the C5-chloro group for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

2.2 Protecting Group Strategy For certain transformations, particularly those requiring strong bases or targeting other positions on the scaffold, protection of the N1-H of the pyrrole ring is essential. This prevents competitive deprotonation and unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice due to its stability under various cross-coupling conditions and its relatively mild deprotection protocols.[1] However, for simple N-alkylation or Suzuki couplings where the base is not excessively strong, protection may be unnecessary.

Protocol 1: N-Alkylation of the Pyrrole Ring

Functionalization at the N1 position is a common strategy to modulate lipophilicity and introduce vectors that can interact with specific protein residues. The reaction typically proceeds via an SN2 mechanism where the deprotonated pyrrole nitrogen acts as a nucleophile.

3.1 Causality and Experimental Choices The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to faster reaction times, but require strictly anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with more reactive alkylating agents, and offer a safer, more practical experimental setup.[8] The solvent should be polar aprotic, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), to solubilize the reagents and facilitate the SN2 reaction.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Scaffold in DMF B Add Base (e.g., NaH or K2CO3) A->B Inert atm. C Add Alkyl Halide (R-X) B->C Stir 5-10 min D Stir at RT or Heat (Monitor by TLC/LC-MS) C->D E Quench with Water D->E Upon completion F Extract with Organic Solvent E->F G Purify via Chromatography F->G H Characterize Product G->H

Figure 2: General workflow for the N-alkylation of the 6-azaindole scaffold.

3.2 Detailed Step-by-Step Protocol: N-Benzylation

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 166.6 mg).

  • Solvation: Add 5 mL of anhydrous DMF via syringe. Stir the solution until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Caution: Gas evolution (H₂). Ensure proper ventilation. Stir for 20 minutes at 0 °C.

  • Alkylation: Add benzyl bromide (1.1 mmol, 131 µL) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly add 10 mL of saturated aqueous ammonium chloride solution to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the layers and extract the aqueous phase twice more with 15 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Data for N-Alkylation Reactions

Alkylating Agent (R-X)BaseSolventTime (h)Typical Yield (%)
Benzyl bromideNaHDMF385-95%
Ethyl iodideK₂CO₃ACN1270-80%
4-Methoxybenzyl chlorideCs₂CO₃DMF680-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl substituents at the C5 position.[9] This is a cornerstone reaction in drug development for exploring structure-activity relationships (SAR).

4.1 Causality and Experimental Choices The success of coupling an electron-deficient chloropyridine hinges on the palladium catalyst system.[10][11][12] Chlorides are less reactive than bromides or iodides in the initial oxidative addition step. Therefore, highly active catalysts featuring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.[13] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step. A solvent system of dioxane/water or DMF is commonly employed.[10]

Methyl_Functionalization_Workflow A Start with N1-Protected Scaffold B Dissolve in Anhydrous THF Cool to -78 °C A->B C Add Strong Base (LDA/n-BuLi) Dropwise B->C Inert atm. D Stir for 1h at -78 °C (Formation of Anion) C->D E Add Electrophile (E+) (e.g., Aldehyde, Ketone) D->E F Quench with Sat. NH4Cl Warm to RT E->F G Work-up & Purification F->G H Final Product G->H

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preclinical Efficacy Evaluation of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive experimental framework for the preclinical evaluation of a novel derivative, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. As the specific biological target of this compound is not yet established, this document outlines a systematic, multi-phase approach. It begins with broad, unbiased screening for target identification, proceeds to detailed in vitro characterization and mechanism of action studies, and culminates in robust in vivo efficacy testing. The protocols herein are designed to establish a clear line of evidence from molecular target engagement to cellular response and, ultimately, to preclinical therapeutic efficacy, ensuring scientific rigor and reproducibility in the early-stage development of this promising compound.

Phase 1: Target Identification and Initial In Vitro Viability Screening

The foundational step in evaluating a novel compound is to identify its molecular target(s). Given that pyrrolopyridine derivatives are frequently developed as kinase inhibitors, a logical starting point is to screen for activity against a broad panel of kinases.[2][3][4] This unbiased approach maximizes the potential for discovering a primary target and assessing initial selectivity.

Initial Target Hypothesis: Kinase Inhibition

The pyrrolopyridine core can mimic purine bases, facilitating interactions with the ATP-binding sites of various enzymes, most notably protein kinases.[1] Several derivatives have shown potent inhibitory activity against kinases implicated in cancer, such as Focal Adhesion Kinase (FAK), c-Met, and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5] Therefore, the initial hypothesis is that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine functions as a kinase inhibitor.

Workflow for Target Identification and Validation

The following diagram outlines the initial workflow for identifying the molecular target and confirming its relevance.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & Purity Assessment (5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine) B Broad Kinase Panel Screen (e.g., >400 kinases at 1-10 µM) A->B C Identify Primary Hit(s) (e.g., >90% Inhibition) B->C D Cell-Free IC50 Determination (Radiometric or Luminescence Assay) C->D F Cancer Cell Line Screen (e.g., NCI-60 or similar) C->F E Cellular Target Engagement (e.g., Western Blot for p-Substrate) D->E G Identify Sensitive Cell Lines (IC50 < 1 µM) F->G H Select Relevant Xenograft Model (Based on sensitive cell lines) G->H I Conduct In Vivo Efficacy Study H->I

Caption: High-level workflow for preclinical efficacy testing.

Protocol: Broad-Spectrum Kinase Profiling

Objective: To identify the primary kinase target(s) of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[6]

  • Screening Concentration: The initial screen should be performed at two concentrations, for example, 1 µM and 10 µM, to identify potent hits and distinguish potential off-targets.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large, diverse panel of active human kinases (e.g., >400 kinases).

  • Assay Format: A common and reliable format is a radiometric assay that measures the incorporation of radioactively labeled phosphate ([γ-³³P]-ATP) into a substrate.[7] This method directly measures enzymatic activity and is highly sensitive.[7]

  • Execution: The compound is incubated with each kinase, its specific substrate, and [γ-³³P]-ATP.

  • Data Analysis: Kinase activity is measured, and the percent inhibition relative to a DMSO vehicle control is calculated for each kinase at each concentration.

  • Hit Selection: A "hit" is typically defined as a kinase showing >90% inhibition at 1 µM. These hits are prioritized for further validation.

Protocol: Cell Viability Screening Across a Cancer Cell Line Panel

Objective: To identify cancer cell lines that are sensitive to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and to establish a preliminary spectrum of activity.

Methodology:

  • Cell Lines: Use a broad panel of human cancer cell lines representing various tumor types (e.g., lung, breast, colon, brain).[8]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment: Use a luminescence-based cell viability assay, such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.[9]

  • Data Analysis:

    • Normalize luminescence signals to the DMSO control.

    • Plot the normalized data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

  • Hit Selection: Cell lines exhibiting low micromolar or nanomolar IC₅₀ values are considered "sensitive" and are selected for subsequent mechanism of action studies.

Phase 2: In-Depth In Vitro Efficacy and Mechanism of Action

Once primary kinase targets and sensitive cell lines are identified, the next phase focuses on rigorously validating the target, confirming cellular activity, and elucidating the mechanism of action.

Protocol: Cell-Free IC₅₀ Determination for Lead Kinase Target(s)

Objective: To quantify the potency of the compound against the prioritized kinase "hit(s)" from the initial screen.

Methodology (using ADP-Glo™ Kinase Assay as an example): The ADP-Glo™ assay is a robust, non-radiometric method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] Less kinase activity results in less ADP and a lower luminescent signal.[11]

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing the purified target kinase, its substrate, ATP, and a range of concentrations of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (e.g., 12-point serial dilution).

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition, plot against inhibitor concentration, and calculate the IC₅₀ value using non-linear regression.[12]

Parameter Description Typical Value for Potent Inhibitor
IC₅₀ Concentration of an inhibitor required to reduce enzyme activity by 50%.<100 nM in biochemical assays.[12]
Kᵢ The inhibition constant, a measure of the binding affinity of the inhibitor.Calculated from IC₅₀ using the Cheng-Prusoff equation.[12]

Table 1: Key Parameters for In Vitro Potency.

Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the target kinase within intact cells, leading to a downstream biological effect.

Methodology:

  • Cell Treatment: Culture a sensitive cell line (identified in section 1.4) to ~70-80% confluency. Treat the cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x the cell viability IC₅₀) for a defined period (e.g., 2-4 hours).

  • Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known direct substrate of the target kinase.

    • Also, probe separate blots with antibodies against the total substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify band intensity using densitometry software. A dose-dependent decrease in the phosphorylated substrate (normalized to total substrate and the loading control) indicates successful cellular target engagement.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound's antiproliferative effects are due to cell cycle arrest.

Methodology:

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC₅₀ and 5x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

  • Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates drug-induced cell cycle arrest.[13]

Phase 3: Preclinical In Vivo Efficacy Evaluation

Demonstrating efficacy in a living organism is a critical milestone in drug development.[14] This phase integrates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to design and execute a meaningful in vivo study.[15][16]

Workflow for In Vivo Efficacy Studies

G A Pilot Pharmacokinetic (PK) Study (Determine Cmax, T1/2, Bioavailability) B Dose-Range Finding Study (Establish Maximum Tolerated Dose - MTD) A->B D Design Efficacy Study Protocol (Groups, Dosing, Endpoints) B->D C Select In Vivo Model (e.g., CDX model using sensitive cell line) C->D E Execute Efficacy Study (Measure tumor volume, body weight) D->E F Terminal Endpoint Analysis (Tumor collection for PD biomarkers, Histopathology) E->F G Statistical Analysis & Reporting (Calculate Tumor Growth Inhibition - TGI) F->G

Caption: Workflow for designing and executing in vivo efficacy studies.

Protocol: Pilot Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of the compound to inform the dosing regimen for the efficacy study.[17]

Methodology:

  • Animals: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c).

  • Dosing: Administer a single dose of the compound via two routes: intravenous (IV) for bioavailability calculation and the intended therapeutic route (e.g., oral gavage, PO).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters.

PK Parameter Description Importance for Efficacy Study Design
Cₘₐₓ Maximum observed plasma concentration.Ensures exposure levels are sufficient to engage the target.
Tₘₐₓ Time to reach Cₘₐₓ.Informs timing for pharmacodynamic assessments.
t₁/₂ (Half-life) Time required for the plasma concentration to decrease by half.Dictates the required dosing frequency (e.g., once or twice daily).
AUC Area under the concentration-time curve; a measure of total drug exposure.Key parameter for dose-response correlations.[17]
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.Determines the appropriate oral dose to achieve desired exposure.

Table 2: Key Pharmacokinetic Parameters.

Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in a validated animal model of cancer.[18][19]

Methodology:

  • Model Selection: Choose an immunodeficient mouse strain (e.g., nude or SCID) and a sensitive human cancer cell line identified in Phase 1.[20]

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (formulation buffer)

    • Group 2: Test Compound - Low Dose

    • Group 3: Test Compound - High Dose

    • Group 4: Standard-of-Care (SoC) positive control (if available)

  • Dosing and Monitoring:

    • Administer treatments according to the schedule determined from the PK study (e.g., daily oral gavage).

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a specified size (e.g., ~1500 mm³), or after a fixed duration (e.g., 21-28 days).

  • Endpoint Analysis:

    • At termination, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for the target biomarker) and histopathology.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the anti-tumor effect.[21]

Data Analysis and Interpretation

  • In Vitro Data: IC₅₀ values should be reported with 95% confidence intervals. Statistical significance between different cell lines or conditions should be assessed using appropriate tests (e.g., t-test or ANOVA).

  • In Vivo Data: Tumor growth curves should be plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time. The primary efficacy endpoint, %TGI, should be calculated and statistical significance determined. Body weight changes should also be reported to assess tolerability.

By following this structured, multi-phase approach, researchers can systematically and robustly evaluate the preclinical efficacy of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, building a comprehensive data package to support its further development as a potential therapeutic agent.

References

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  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes.
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  • Neuner, S., Wurst, K., & Kopacka, H. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl].
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Troubleshooting & Optimization

Improving the yield of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Strategy

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Analyzing Search Findings

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Refining search parameters

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Examining Synthesis Routes

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Evaluating Synthetic Strategies

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Gathering Initial Insights

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Synthesizing a Route

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5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in aqueous solutions. Why is this happening?

A1: 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a relatively non-polar ring structure, which often leads to poor water solubility.[1][2] The presence of the chloro group further increases its hydrophobicity. Like many active pharmaceutical ingredients (APIs), it is likely a crystalline solid, and the energy required to break the crystal lattice and solvate the molecules in water can be substantial.[2][3]

Q2: What are the initial recommended solvents for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine?

A2: While specific data for this compound is limited, for many poorly soluble heterocyclic compounds, it's advisable to start with organic solvents.[4][5] Common starting points include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like ethanol or methanol. For subsequent dilution into aqueous media for biological assays, a stock solution in DMSO is a standard practice.

Q3: Can I heat the solvent to improve the solubility of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine?

A3: Yes, heating can often increase the rate of dissolution and the amount of solute that can be dissolved. However, it's crucial to first assess the thermal stability of the compound. Degradation can occur at elevated temperatures, so it is recommended to perform a preliminary check, for example, by running a purity test after heating a small sample.[4]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the now predominantly aqueous environment. Several strategies can mitigate this, including using a lower concentration of the stock solution, adding surfactants or cyclodextrins to the aqueous buffer, or employing a co-solvent system.[6][7]

Troubleshooting Guides

Problem 1: The compound does not dissolve in common organic solvents at the desired concentration.

This guide will walk you through a systematic approach to finding a suitable solvent system for your experiment.

Step-by-Step Protocol:

  • Solvent Screening:

    • Prepare small, equivalent amounts of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in separate vials.

    • Add a measured volume of different solvents to each vial to achieve the target concentration.

    • Test a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone).

    • Vortex or sonicate the vials for a set period and visually inspect for dissolution.

  • Employing Co-solvents:

    • If the compound shows partial solubility in a solvent, try adding a co-solvent. A common strategy is to use a mixture of a good solvent (where it dissolves well) and a poor solvent (where it is less soluble but miscible with the first). For example, a mixture of DMSO and ethanol.[8][9]

    • Experiment with different ratios of the co-solvents to find the optimal balance for solubility.

  • pH Modification:

    • The pyrrolopyridine core of the molecule contains nitrogen atoms that can be protonated. Therefore, the solubility is likely pH-dependent.

    • For acidic media, try adding a few drops of dilute hydrochloric acid or trifluoroacetic acid to your solvent mixture.[5]

    • For basic media, a dilute solution of sodium hydroxide or triethylamine can be tested.[4]

    • Caution: Be mindful of the stability of your compound at different pH values.

Workflow for Solvent Selection:

Caption: A stepwise workflow for selecting a suitable solvent system.

Problem 2: Compound precipitates out of solution over time or upon storage.

This guide addresses the physical instability of your prepared solution.

Step-by-Step Protocol:

  • Assess for Supersaturation:

    • You may have created a supersaturated solution, especially if heat was used for dissolution. This is an unstable state, and the compound will tend to crystallize over time.

    • To check for this, try preparing the solution at a slightly lower concentration.

  • Employ Formulation Excipients:

    • Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[3][7]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1][10] Beta-cyclodextrins and their derivatives are commonly used.

    • Polymers: Water-soluble polymers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can also enhance solubility by creating a more favorable solvation environment.[11]

  • Amorphous Solid Dispersions:

    • For long-term stability in the solid state that allows for easier dissolution, consider creating an amorphous solid dispersion. This involves dissolving the compound and a polymer carrier in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation). This leaves the compound in a higher-energy, more soluble amorphous state dispersed within the polymer matrix.[2][3]

Decision Tree for Improving Solution Stability:

Solution_Stability_Decision_Tree start Precipitation Observed supersaturation Is the solution supersaturated? start->supersaturation lower_conc Action: Lower the concentration. supersaturation->lower_conc Yes excipients Add formulation excipients. supersaturation->excipients No surfactant Try Surfactants (e.g., Tween® 80) excipients->surfactant cyclodextrin Try Cyclodextrins (e.g., β-cyclodextrin) excipients->cyclodextrin polymer Try Polymers (e.g., PEG, PVP) excipients->polymer asd For long-term stability, consider Amorphous Solid Dispersion. excipients->asd

Caption: A decision tree for troubleshooting solution instability.

Quantitative Data Summary

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Water10.280.1100Poor solvent for non-polar compounds.
Dimethyl Sulfoxide (DMSO)7.246.7189Aprotic, highly polar, good for many poorly soluble compounds.
N,N-Dimethylformamide (DMF)6.436.7153Aprotic, polar, similar to DMSO.
Methanol5.132.765Protic, polar, can be a good solvent.
Ethanol4.324.578Protic, less polar than methanol.
Acetonitrile5.837.582Aprotic, polar, often used in chromatography.
Acetone5.120.756Aprotic, polar.
Dichloromethane (DCM)3.19.140Non-polar, good for dissolving organic compounds.
Tetrahydrofuran (THF)4.07.566Aprotic, moderately polar.

Data compiled from various sources, including[12].

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 7, 2026.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 7, 2026.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 1-15.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Gavali, S. M., & Gupta, V. R. M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Journal of Pharmaceutical Sciences and Research, 2(10), 653-661.
  • Kumar, S., & Singh, S. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 13(5), 1-10.
  • Patel, J. R., & Patel, K. R. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • S., S., & K., S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-10.
  • Steiner, D., J-Storp, B., & Breitkreutz, J. (2021). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. Pharmaceutics, 13(7), 1045.
  • Kumar, A., & Sahoo, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 899-906.
  • CymitQuimica. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved January 7, 2026.
  • BenchChem. (2025).
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
  • Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.

Sources

Technical Support Center: Overcoming Resistance to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives in their experiments. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the emergence of resistance to this class of compounds. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to navigate the complexities of your research and drug development endeavors.

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Its structural similarity to the core of multi-kinase inhibitors like Pexidartinib suggests that derivatives of this scaffold are likely to exhibit inhibitory activity against receptor tyrosine kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] The development of resistance is a common challenge in the application of kinase inhibitors.[4][5] This guide will focus on the common mechanisms of resistance to inhibitors of these kinases and provide actionable troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the use of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives in cell-based assays.

Q1: My cells, which were initially sensitive to my 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivative, are now showing reduced responsiveness. What are the likely causes?

A1: Reduced responsiveness, or acquired resistance, is a frequent observation with prolonged exposure to kinase inhibitors. The primary causes can be broadly categorized into two main areas:

  • On-Target Alterations: These are genetic changes in the direct target of your compound. The most common on-target alteration is the acquisition of secondary mutations within the kinase domain of the target protein (e.g., CSF-1R, c-Kit, or FLT3). These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket, thereby reducing its efficacy.[6][7] A well-known example is the "gatekeeper" mutation, which involves the substitution of a smaller amino acid with a bulkier one, creating steric hindrance for inhibitor binding.[8]

  • Off-Target Mechanisms (Bypass Pathways): In this scenario, cancer cells activate alternative signaling pathways to circumvent the dependency on the inhibited kinase.[9][10] This can involve the upregulation or mutation of other kinases or signaling molecules that can activate downstream effectors, such as the RAS/MAPK or PI3K/Akt pathways, independently of the primary target.[6][9][11]

Q2: How can I determine if the resistance I'm observing is due to an on-target mutation or the activation of a bypass pathway?

A2: Distinguishing between on-target and off-target resistance mechanisms requires a multi-pronged experimental approach:

  • Phospho-protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the phosphorylation status of the primary target and key downstream signaling molecules (e.g., Akt, ERK, STAT5) in both your sensitive and resistant cell lines. If the primary target remains inhibited (i.e., dephosphorylated) in the resistant cells while downstream signaling is reactivated, this suggests the activation of a bypass pathway.[9][10]

  • Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domain of the target protein in your resistant cell lines to identify any potential secondary mutations. Compare the sequence to that of the parental, sensitive cells.[6]

  • Combination Therapy Studies: If you suspect a bypass pathway is activated, you can test for synergy by co-treating your resistant cells with your 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivative and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor for the RAS/MAPK pathway or a PI3K inhibitor).[6][12]

Q3: My compound shows a significant loss of potency in my cell-based assay compared to its enzymatic IC50 value. What could be the issue?

A3: A discrepancy between enzymatic and cellular potency can be attributed to several factors unrelated to classic resistance mechanisms:

  • Cell Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • Compound Stability: The compound may be unstable in cell culture media or rapidly metabolized by the cells.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to interact with the target.

  • Assay Artifacts: Ensure your assay conditions are optimized. For guidance on troubleshooting cell-based assays, refer to established protocols.

Part 2: Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to investigate and overcome resistance to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Troubleshooting Guide 1: Investigating On-Target Resistance

Scenario: You have observed a significant rightward shift in the dose-response curve of your compound in a cell line that was previously sensitive. You suspect a secondary mutation in the target kinase.

Workflow for Investigating On-Target Resistance

G start Resistant cell line identified extract_rna Extract RNA and synthesize cDNA start->extract_rna pcr PCR amplify the kinase domain of the target gene extract_rna->pcr sanger Sanger sequence the PCR product pcr->sanger compare Compare sequence to parental cell line sanger->compare mutation_found Secondary mutation identified compare->mutation_found no_mutation No mutation found compare->no_mutation characterize Characterize the functional impact of the mutation mutation_found->characterize Yes investigate_off_target Proceed to investigate off-target resistance mechanisms no_mutation->investigate_off_target No

Caption: Workflow for identifying on-target resistance mutations.

Step-by-Step Protocol: Identifying Secondary Mutations

  • RNA Extraction and cDNA Synthesis:

    • Culture both the parental (sensitive) and the resistant cell lines.

    • Extract total RNA from both cell populations using a standard RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • PCR Amplification of the Kinase Domain:

    • Design primers that flank the entire coding sequence of the kinase domain of your target kinase (e.g., CSF-1R, c-Kit, or FLT3).

    • Perform PCR using the synthesized cDNA as a template to amplify the kinase domain.

  • Sanger Sequencing:

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells with the sequence from the parental cells and the reference sequence for the kinase.

    • Identify any nucleotide changes that result in an amino acid substitution.

Interpreting the Results:

ObservationInterpretationNext Steps
No mutation detected Resistance is likely due to off-target mechanisms.Proceed to Troubleshooting Guide 2.
Known resistance mutation identified The identified mutation is likely responsible for the observed resistance.Consider testing next-generation inhibitors known to be active against this mutation.
Novel mutation identified The functional significance of the novel mutation needs to be determined.Perform site-directed mutagenesis to introduce the mutation into the wild-type kinase and assess its impact on inhibitor sensitivity.
Troubleshooting Guide 2: Investigating Off-Target Resistance (Bypass Pathways)

Scenario: You have confirmed that there are no secondary mutations in the target kinase, but your resistant cells continue to proliferate in the presence of your compound. You suspect the activation of a bypass signaling pathway.

Workflow for Investigating Bypass Pathway Activation

G start Resistant cell line with no on-target mutation phospho_array Perform phospho-proteomic array start->phospho_array identify_pathways Identify upregulated signaling pathways phospho_array->identify_pathways validate_wb Validate findings with Western blotting identify_pathways->validate_wb synergy_study Conduct synergy studies with inhibitors of the identified pathway validate_wb->synergy_study synergy_observed Synergy observed synergy_study->synergy_observed no_synergy No synergy observed synergy_study->no_synergy confirm_mechanism Confirms bypass pathway as the resistance mechanism synergy_observed->confirm_mechanism Yes explore_other Explore other resistance mechanisms (e.g., drug efflux) no_synergy->explore_other No G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK1 Primary Target Kinase (e.g., CSF-1R, c-Kit, FLT3) RAS RAS RTK1->RAS PI3K PI3K RTK1->PI3K RTK2 Bypass Receptor Tyrosine Kinase (e.g., MET, AXL) RTK2->RAS RTK2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivative Inhibitor->RTK1

Caption: Simplified signaling network illustrating how bypass pathways can overcome inhibition of a primary receptor tyrosine kinase.

References

  • Alotaibi, H., et al. (2021). Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies. Blood Cancer Discovery, 2(2), 116-119. [Link] [11]2. Antonescu, C. R., et al. (2007). Resistance to c-KIT kinase inhibitors conferred by V654A mutation. Molecular Cancer Therapeutics, 6(3), 1159-1166. [Link] [7]3. Bagrintseva, K., et al. (2006). Mechanisms of resistance to FLT3 inhibitors. Leukemia & Lymphoma, 47(9), 1795-1803. [Link] [9]4. Dawood, S. S., et al. (2022). Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. Cancers, 14(15), 3634. [Link] [10]5. Dawood, S. S., et al. (2021). Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies. Blood Cancer Discovery, 2(2), 116-119. [Link]

  • Gajiwala, K. S., et al. (2009). Mechanisms of resistance to c-Kit inhibitors in melanoma: insights for future therapies. Pigment Cell & Melanoma Research, 22(4), 416-424. [Link] [6]7. Heidel, F. H., et al. (2024). Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy. Critical Reviews in Oncology/Hematology, 201, 104424. [Link] [4]8. Heinrich, M. C., et al. (2007). Resistance to c-KIT kinase inhibitors conferred by V654A mutation. Molecular Cancer Therapeutics, 6(3), 1159-1166. [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1680-1684. [Link] [13]34. Vankayalapati, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1109-1129. [Link] [14]35. Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12287. [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]

Sources

Optimizing reaction conditions for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to empower you to overcome common challenges and optimize your reaction conditions.

Introduction to the Synthesis Strategy

The synthesis of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core, a valuable scaffold in medicinal chemistry, is most effectively approached through a palladium-catalyzed cross-coupling strategy. The proposed and most robust method involves a Sonogashira coupling of a suitable aminopyridine precursor with a propyne equivalent, followed by an intramolecular cyclization to construct the pyrrole ring. This pathway offers flexibility and is amenable to optimization.

The logical workflow for this synthesis is depicted below:

Troubleshooting_Sonogashira start Low Yield in Sonogashira Coupling q1 Are you using fresh, high-quality catalysts? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction under a strict inert atmosphere? a1_yes->q2 sol1 Replace with fresh Pd and Cu catalysts. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried optimizing the temperature? a2_yes->q3 sol2 Thoroughly degas solvents and maintain positive inert gas pressure. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base suitable and in sufficient excess? a3_yes->q4 sol3 Screen temperatures between 60-100 °C. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node sol4 Use a dry amine base (e.g., Et3N, DIPEA) in 2-3 equivalents. a4_no->sol4 sol4->end_node

Technical Support Center: Troubleshooting Assays with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed to provide expert advice and practical solutions to common challenges encountered during in-vitro assays. As a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors, ensuring its proper handling and application is critical for reproducible and reliable results.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific issues you may be facing.

Compound Handling and Solubility

Question 1: I'm observing precipitation of my compound upon dilution into aqueous assay buffer. What's causing this and how can I fix it?

Answer: This is a common issue for many heterocyclic organic compounds, which often have low aqueous solubility.[2] The precipitation is likely due to the compound crashing out of solution when the concentration exceeds its solubility limit in your assay buffer. This can be exacerbated by a phenomenon known as "DMSO shock," where the rapid dilution of a DMSO stock solution into an aqueous buffer causes the compound to precipitate.[2]

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with your main assay, it's crucial to determine the maximum soluble concentration of your compound in the specific assay buffer. A simple visual inspection method can be employed.

  • Optimize DMSO Concentration: Aim for the lowest practical final DMSO concentration in your assay, typically ≤1%. Higher concentrations of DMSO can be detrimental to some enzymes and cells.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO before the final dilution into the aqueous buffer. This can help to mitigate DMSO shock.

  • Buffer Composition: The pH and components of your buffer can influence compound solubility.[2] Consider if any buffer components could be interacting with your compound.

  • Use of Surfactants: In some cases, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the assay buffer can help to maintain compound solubility. However, this should be tested for its effect on the assay itself.

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol helps determine the maximum concentration at which 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine or its derivatives remain soluble in your assay buffer over time.[3]

Materials:

  • Test compound

  • 100% DMSO (anhydrous)

  • Assay buffer

  • 96-well clear bottom plate

  • Pipettes and sterile tips

  • Plate shaker

  • Microscope

Method:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Create a series of 2-fold dilutions of your compound in DMSO in a separate plate.

  • Transfer a small volume (e.g., 1 µL) of each DMSO dilution to the wells of the 96-well plate containing your assay buffer (e.g., 99 µL) to achieve your final desired concentrations. Include a DMSO-only control.

  • Mix the plate on a plate shaker for 1-2 minutes.

  • Incubate the plate at your experimental temperature (e.g., room temperature or 37°C).

  • Visually inspect the wells for any signs of precipitation under a microscope at different time points (e.g., 0, 30, 60, and 120 minutes).

  • The highest concentration that remains clear at all time points is your kinetic solubility limit.

Observation Potential Cause Recommended Solution
Immediate cloudiness in wellsCompound concentration exceeds solubility limit; "DMSO shock"Test lower concentrations; perform serial dilutions in DMSO before adding to buffer.[2]
Precipitation over timeCompound is unstable or has low solubility at the experimental temperatureRe-evaluate the kinetic solubility at different time points; consider buffer modifications.
Assay Performance Issues

Question 2: I'm seeing high background signal in my kinase assay. What are the likely causes and how can I reduce it?

Answer: High background can obscure your true signal and is a common problem in many assay formats, including those used for kinase activity.[4] Potential causes are varied and can stem from the reagents, the compound itself, or non-specific binding.

Troubleshooting Workflow for High Background:

high_background_troubleshooting start High Background Signal check_reagents Check Reagents & Buffers start->check_reagents autofluorescence Compound Autofluorescence? start->autofluorescence nonspecific_binding Non-specific Binding? start->nonspecific_binding sol_reagents Prepare fresh buffers. Check for contamination. check_reagents->sol_reagents sol_autofluorescence Run compound-only control. Change detection wavelength if possible. autofluorescence->sol_autofluorescence sol_nonspecific_binding Increase blocking agent concentration/time. Add detergent to wash buffers. Titrate antibody concentrations. nonspecific_binding->sol_nonspecific_binding

Caption: Troubleshooting workflow for high background signal.

Detailed Troubleshooting Steps:

  • Reagent and Buffer Quality: Ensure all buffers and reagents are freshly prepared and free from contamination.[4] Poor water quality can also contribute to high background.[5]

  • Compound Interference: Your test compound may be autofluorescent or interfere with the assay signal. Run a control with the compound in the assay buffer without the enzyme or substrate to check for this.[6]

  • Non-Specific Binding: Insufficient blocking can lead to non-specific binding of antibodies or other detection reagents to the plate. Increase the concentration or incubation time of your blocking buffer. Adding a non-ionic detergent like Tween-20 to wash buffers can also help.

  • Antibody Concentrations: If you are using an antibody-based detection method (e.g., ELISA, TR-FRET), the concentrations of your primary and/or secondary antibodies may be too high. Perform a titration to find the optimal concentrations.[4]

  • Enzyme Purity: The kinase preparation itself might have contaminating activities. Ensure you are using a high-purity enzyme.

Question 3: My assay signal is low or absent. How do I troubleshoot this?

Answer: A weak or non-existent signal can be due to a number of factors, from inactive reagents to suboptimal assay conditions.[4] A systematic check of the assay components and setup is the best approach.

Troubleshooting Low Signal:

low_signal_troubleshooting start Low or No Signal check_setup Verify Assay Setup start->check_setup check_enzyme Check Enzyme Activity start->check_enzyme check_substrate Optimize Substrate Concentration start->check_substrate sol_setup Confirm reagent addition order. Check plate reader settings. Ensure reagents are not expired. check_setup->sol_setup sol_enzyme Run positive control. Avoid repeated freeze-thaw cycles. Check enzyme storage conditions. check_enzyme->sol_enzyme sol_substrate Perform substrate titration. Ensure substrate is not degraded. check_substrate->sol_substrate

Caption: Systematic approach to troubleshooting low assay signal.

Detailed Troubleshooting Steps:

  • Assay Setup Verification: Double-check that all reagents were added in the correct order and volume.[4] Verify that the plate reader settings (e.g., wavelength, gain) are correct for your assay format.[4] Also, confirm that none of the critical reagents have expired.[4]

  • Enzyme Activity: Enzyme instability is a frequent cause of low signal.[4] Run a positive control with a known potent inhibitor or activator to confirm your enzyme is active. Proper storage of enzymes is critical; avoid repeated freeze-thaw cycles.[4]

  • Substrate Concentration: The concentration of the substrate is a key factor. If it's too low, the reaction rate and thus the signal will be weak. Perform a substrate titration to determine the optimal concentration for your assay.[4]

  • ATP Concentration (for kinase assays): For kinase assays, the ATP concentration is crucial. It's often recommended to use the Km value of ATP for inhibitor screening.[4] Using ATP concentrations that mimic physiological levels can also be important for assessing inhibitor specificity.[7]

Question 4: I'm getting inconsistent results and poor reproducibility between wells and experiments. What could be the cause?

Answer: Poor reproducibility can undermine your entire study. The root cause is often related to compound precipitation, pipetting errors, or variations in assay conditions.

Key Areas to Investigate for Reproducibility Issues:

  • Compound Precipitation: As discussed in Question 1, if your compound is precipitating, the extent of precipitation can vary between wells, leading to inconsistent effective concentrations.[2]

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors, especially with small volumes.

  • Edge Effects: In 96- or 384-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations. Using a plate sealer and/or not using the outer wells can help mitigate this.

  • Temperature and Incubation Times: Ensure consistent incubation times and temperatures for all plates and experiments. Even small variations can affect enzyme kinetics.[4]

  • Mixing: Inadequate mixing of reagents in the wells can lead to variable results. Ensure proper mixing after each reagent addition.[8][9]

References

  • BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screens.
  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery.
  • BenchChem. (n.d.). Troubleshooting low signal or high background in enzyme activity assays.
  • BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • Stanton, B. Z., et al. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621. Retrieved from [Link]

  • Lunn, M., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Combinatorial chemistry & high throughput screening, 16(8), 636–643. Retrieved from [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Lunn, M., et al. (2013). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. Combinatorial Chemistry & High Throughput Screening, 16(8), 636-43. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
  • MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine.

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Stability issues of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support guide for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential stability challenges of this compound in solution. As a substituted pyrrolopyridine, this molecule shares characteristics with the broader class of azaindoles, which are known for their utility as kinase inhibitors and therapeutic agents, but also for specific sensitivities in experimental conditions.[1]

This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate common stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing rapid degradation of my 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine stock solution. What are the most likely causes?

A1: Degradation, often observed as a color change (e.g., yellowing or browning), precipitation, or the appearance of new peaks in your analytical chromatogram (HPLC, LC-MS), is a common challenge with heterocyclic compounds like this one. The primary culprits are typically oxidation, pH-mediated hydrolysis, and photodegradation .

The pyrrolopyridine nucleus, an isomer of azaindole, contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This architecture makes it susceptible to several degradation pathways:

  • Oxidative Degradation: The pyrrole ring is prone to oxidation from dissolved oxygen in solvents, peroxide contaminants (especially in ethers like THF or dioxane), or exposure to air.[2][3] This can lead to the formation of N-oxides, hydroxylated species, or oligomeric products.

  • Hydrolytic Instability: The compound's stability can be highly dependent on pH.[4][5] In strongly acidic or alkaline conditions, the chloro-substituent may be susceptible to hydrolysis, or the pyrrolopyridine ring itself could undergo cleavage.[4]

  • Photodegradation: Chlorinated aromatic and heterocyclic compounds are often sensitive to light, particularly in the UV spectrum.[6][7][8] Exposure to ambient laboratory light or sunlight can induce degradation, forming radical species or leading to dehalogenation.[7][9]

To systematically diagnose the issue, we strongly recommend performing a Forced Degradation Study . This is the industry-standard approach for identifying the specific vulnerabilities of a molecule.[6][10][11]

Q2: How do I perform a forced degradation study to understand my compound's stability profile?

A2: A forced degradation (or stress testing) study is a controlled experiment to determine the intrinsic stability of a molecule by exposing it to conditions more severe than it would typically encounter.[5][11] The goal is to induce a modest amount of degradation (typically 5-20%) to identify the degradation products and pathways without completely destroying the parent compound.[10]

This study is crucial for developing stable formulations and selecting appropriate, stability-indicating analytical methods.[5][12]

Protocol 1: Systematic Forced Degradation Study

Objective: To identify the degradation pathways of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

  • Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV/MS system, calibrated pH meter, photostability chamber (or light source emitting at least 1.2 million lux hours), calibrated oven, appropriate vials.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a stable organic solvent like ACN.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clean vial. Include a control sample (compound in solvent only) stored in the dark at room temperature.

  • Execute Stress Tests:

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to light in a photostability chamber until an exposure of at least 1.2 million lux hours and 200 watt hours/square meter is achieved.[6] Wrap a control vial in aluminum foil and place it alongside the exposed sample.

  • Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all degradation products.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Note the percentage of degradation and the m/z values of any new peaks to propose the identity of degradants.

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CRing opening, hydrolysis of chloro group
Base Hydrolysis 0.1 M NaOH, 60°CRing cleavage, hydrolysis of chloro group[4]
Oxidation 3% H₂O₂, Room TempN-oxidation, hydroxylation of the pyrrole ring
Photolysis >1.2 million lux hours UV/VisDechlorination, dimerization, photo-oxidation[6][7]
Thermal 80°CGeneral decomposition (often accelerates other pathways)
Q3: Which solvents are best for storing solutions of this compound?

A3: Solvent choice is critical. Based on the chemical structure, the following recommendations apply:

  • Recommended:

    • DMSO: Generally a good solvent for long-term storage if kept frozen (-20°C or -80°C) and desiccated. However, ensure it is high-purity and anhydrous.

    • Acetonitrile (ACN): A good aprotic choice for short- to medium-term storage and for preparing analytical samples.

    • Ethanol (EtOH): A protic solvent that can be suitable, but should be used fresh and degassed.

  • Use with Caution:

    • Ethers (THF, Dioxane): These solvents can form explosive peroxides over time, which are potent oxidizing agents. If you must use them, ensure they are fresh, inhibitor-free, and tested for peroxides before use.

    • Chlorinated Solvents (DCM, Chloroform): While often used in synthesis, they can contain acidic impurities that may accelerate degradation over time.

  • Avoid for Long-Term Storage:

    • Aqueous Buffers: Unless the pH stability has been thoroughly characterized, avoid long-term storage in aqueous solutions. Hydrolysis is a significant risk.[4]

Best Practice: For maximum stability, store the compound as a dry solid at room temperature or colder, protected from light.[13] Prepare solutions fresh for each experiment. If a stock solution must be stored, use anhydrous DMSO, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C under an inert atmosphere (argon or nitrogen).

Q4: My HPLC analysis shows multiple new peaks after leaving my sample in the autosampler overnight. What is happening?

A4: This strongly suggests on-instrument instability, likely due to a combination of factors: photodegradation from ambient light, oxidation from dissolved air in the mobile phase, or pH effects from the mobile phase itself.

Troubleshooting Steps:

  • Light Protection: Use amber autosampler vials or cover the vial tray to protect it from light.

  • Mobile Phase pH: The pyrrolopyridine moiety has basic nitrogens that can be protonated. If your mobile phase is unbuffered or strongly acidic/basic, it could be promoting on-column or in-vial degradation. Ensure your mobile phase pH is within a stable range determined by your forced degradation study.

  • Degas Solvents: Thoroughly degas your mobile phase to remove dissolved oxygen, which can cause oxidative degradation.

  • Temperature Control: If available, use a cooled autosampler (e.g., 4°C) to slow down the rate of degradation.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and solving stability issues with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

G cluster_0 Problem Identification cluster_1 Systematic Investigation (Forced Degradation) cluster_2 Mitigation Strategies Start Observe Degradation (New HPLC Peaks, Color Change) CheckSource Is the solid starting material pure? Start->CheckSource ForcedDeg Perform Forced Degradation Study (Protocol 1) CheckSource->ForcedDeg If pure Result Identify Key Instability (e.g., Oxidation, pH, Light) ForcedDeg->Result Oxidation Oxidation Sensitive? - Use degassed solvents - Store under inert gas (Ar/N2) - Add antioxidant (e.g., BHT) Result->Oxidation Oxidation pH pH Sensitive? - Identify stable pH range - Use appropriate buffers - Avoid strong acids/bases Result->pH pH Light Light Sensitive? - Use amber vials - Work in low light - Protect from UV Result->Light Light Stable Achieve Stable Solution Oxidation->Stable pH->Stable Light->Stable

Caption: Troubleshooting workflow for stability issues.

Visualizing Potential Degradation Pathways

Based on the structure, several degradation pathways are plausible. An LC-MS analysis from a forced degradation study is essential to confirm which routes are dominant under your specific conditions.

G cluster_products Potential Degradation Products Parent 5-chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine Oxidized Oxidized Product (e.g., N-Oxide, Hydroxylated Pyrrole) Parent->Oxidized [O] (Air, H₂O₂, Peroxides) Hydrolyzed Hydrolyzed Product (5-hydroxy derivative) Parent->Hydrolyzed H₂O (Acid/Base Catalyzed) Dechlorinated Dechlorinated Product (Photolytic/Reductive) Parent->Dechlorinated hν (Light) or Reducing Agent Dimer Dimer/Oligomer Parent->Dimer Radical Mechanism

Caption: Plausible degradation pathways for the compound.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science.
  • Forced Degrad
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Molecules.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). Chemical Reviews.
  • Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. (2002).
  • Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. (2016).
  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Omega.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017).
  • Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961).
  • 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes.
  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Semantic Scholar.

Sources

Technical Support Center: Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core, an isomer of 6-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, however, is often plagued by challenges related to regioselectivity, harsh reaction conditions, and the formation of persistent side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers minimize impurities, optimize reaction yields, and ensure the synthesis of high-purity 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final reaction mixture shows a low yield of the target product and multiple unidentified spots on the Thin Layer Chromatography (TLC) plate. What are the likely causes and solutions?

Answer: This is a common issue stemming from several potential sources, primarily incomplete reaction, competing side reactions, or product degradation.

  • Probable Cause A: Incomplete Cyclization. The formation of the pyrrole ring is the most critical and often lowest-yielding step. Inadequate heat, insufficient reaction time, or an inappropriate choice of base/catalyst can lead to the accumulation of uncyclized intermediates. Many modern azaindole syntheses rely on transition-metal-catalyzed cyclizations, such as those involving palladium or copper.[3][4]

    • Solution:

      • Monitor Intermediates: Use LC-MS to track the consumption of the acyclic precursor.

      • Optimize Temperature: Incrementally increase the reaction temperature by 10 °C intervals. Some cyclizations require significant thermal energy to overcome the activation barrier.

      • Screen Catalysts/Bases: If using a palladium-catalyzed heteroannulation, ensure the catalyst is active. Consider screening different ligands. For base-mediated cyclizations, stronger bases like potassium tert-butoxide or NaH may be required instead of carbonates.

  • Probable Cause B: Formation of Isomeric Side Products. The starting materials, typically substituted pyridines, can lead to the formation of other pyrrolopyridine isomers (e.g., pyrrolo[3,2-b]pyridine) if the initial functionalization is not regioselective.

    • Solution:

      • Use Pre-functionalized Starting Materials: Begin with a pyridine derivative where the substitution pattern is already unambiguously set, such as 2,4-dichloro-3-nitropyridine or a similar commercially available starting material. This locks in the regiochemistry early on.

      • Characterize Intermediates: Use 2D NMR (HSQC, HMBC) on key intermediates to confirm the substitution pattern before proceeding with the final cyclization steps.

  • Probable Cause C: N-H Reactivity and Dimerization. The pyrrole N-H is acidic and can be deprotonated, leading to N-alkylation or N-arylation side reactions. In some cases, the molecule can react with itself to form dimers, especially at high concentrations or temperatures.

    • Solution:

      • Employ N-Protection: The use of a protecting group on the pyrrole nitrogen, such as a benzenesulfonyl (Bs) or (trimethylsilyl)ethoxymethyl (SEM) group, can prevent these side reactions.[5] However, be aware that the deprotection step can itself be challenging and generate its own side products.[5]

      • Control Stoichiometry: During steps where electrophiles are added, ensure precise control over stoichiometry and consider slow addition at low temperatures to minimize reaction at the pyrrole nitrogen.

Question 2: I've isolated my product, but NMR analysis shows a significant impurity that I can't identify. LC-MS suggests it has the same mass as my product. What could it be?

Answer: An impurity with an identical mass is almost certainly an isomer. The most likely culprit in this synthesis is a regioisomer formed during the construction of the bicyclic core.

  • Probable Cause: Lack of Regiocontrol in Cyclization. Many classical indole and azaindole syntheses, like the Fischer or Bartoli syntheses, can produce multiple isomers if the substrate is not appropriately designed.[6] For instance, in a palladium-catalyzed cyclization of an aminopyridine with an alkyne, the initial addition can occur at two different positions, leading to isomeric products.

    • Solution:

      • Re-evaluate the Synthetic Route: Choose a synthetic strategy that offers unambiguous regiochemical control. The Larock indole synthesis and related heteroannulation methods are often highly regioselective.[3]

      • Purification Strategy: If the isomeric side product is unavoidable, focus on purification. Isomers often have slightly different polarities. Try an extensive screen of different solvent systems for column chromatography (e.g., hexanes/ethyl acetate, dichloromethane/methanol). If co-elution is a problem, consider switching to a different stationary phase (e.g., alumina) or employing preparative HPLC.

Question 3: During a palladium-catalyzed cross-coupling step (e.g., Suzuki, Sonogashira) on the pyrrolopyridine core, I am observing significant amounts of a de-chlorinated side product. How can I prevent this?

Answer: Dehalogenation is a well-known side reaction in palladium catalysis, especially with electron-rich heterocyclic systems. It typically occurs via a competitive reductive pathway.

  • Probable Cause A: Catalyst and Ligand Choice. Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation. For example, catalysts with highly electron-donating, bulky phosphine ligands can sometimes favor this pathway.

    • Solution:

      • Ligand Screening: Switch to a different phosphine ligand or consider using a "ligandless" system with a catalyst like Pd(PPh₃)₄, which can sometimes suppress this side reaction.[2]

      • Catalyst Loading: Reduce the catalyst loading to the minimum required for efficient conversion (e.g., start at 1-2 mol %).

  • Probable Cause B: Reaction Conditions. The presence of a hydrogen source (e.g., solvent, base, or impurities) can facilitate the reductive cleavage of the C-Cl bond.

    • Solution:

      • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. Avoid protic solvents like alcohols if possible.

      • Base Selection: Use an anhydrous, non-nucleophilic base. Anhydrous K₂CO₃ or Cs₂CO₃ are often better choices than aqueous bases or those containing hydroxide.

      • Scrupulous Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen to exclude moisture and oxygen.

Frequently Asked Questions (FAQs)

Q: Which synthetic strategy is generally most effective for constructing the 2-methyl-1H-pyrrolo[2,3-c]pyridine skeleton?

A: While several methods exist, a robust and modern approach involves a transition-metal-catalyzed annulation.[7] A common strategy starts with a suitably substituted aminopyridine. For example, starting with 2-amino-4-chloropyridine, one could perform a Sonogashira coupling with a protected 2-propyn-1-ol derivative, followed by a base- or metal-catalyzed cyclization to form the pyrrole ring. This method offers good control over the placement of the methyl group at the C2 position.

Q: Is it necessary to protect the pyrrole nitrogen (N-H) during synthesis?

A: It is highly recommended, especially if any subsequent steps involve strong bases or electrophiles. The N-H proton is acidic (pKa ≈ 17), making the nitrogen susceptible to deprotonation and subsequent unwanted reactions. Protecting groups like benzenesulfonyl (Bs) or SEM are common. However, the choice must be made carefully, as the deprotection step can be problematic. For instance, SEM-deprotection with acids like TFA can sometimes lead to the formation of tricyclic eight-membered ring side products.[5]

Q: What are the best practices for purification of the final compound?

A:

  • Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. Be mindful of the compound's basicity; adjust the pH carefully to ensure it remains in the organic layer.

  • Silica Gel Chromatography: This is the most common method. Due to the basic nitrogen on the pyridine ring, peak tailing can be an issue. To mitigate this, consider pre-treating the silica with triethylamine or adding 0.5-1% triethylamine or ammonia to the eluent.

  • Crystallization: If a solid, the final compound should be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove minor impurities and achieve high analytical purity.

Visualizations and Data

Diagrams

// Nodes SM [label="2-Amino-4-chloropyridine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Int1 [label="Sonogashira Coupling\n(e.g., with TMS-propyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; Int2 [label="N-Protection\n(e.g., SEM-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="Base/Metal-Mediated\nCyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="5-chloro-2-methyl-\n1H-pyrrolo[2,3-c]pyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Side1 [label="Isomeric Side Product\n(e.g., pyrrolo[3,2-b]pyridine)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side2 [label="Dimerization / N-Alkylation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Int1 [label="Pd/Cu catalyst,\nBase"]; Int1 -> Int2 [label="NaH, THF"]; Int2 -> Cyclized [label="e.g., KOtBu"]; Cyclized -> Product [label="Deprotection\n(if needed)"];

// Edges to Side Products Cyclized -> Side1 [label="Poor Regioselectivity", style=dashed, color="#EA4335"]; Int2 -> Side2 [label="If N-H is unprotected", style=dashed, color="#EA4335"]; } dot Caption: Generalized synthetic workflow for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting_Flowchart

Data Presentation: Optimization of Cyclization Conditions

The following table summarizes hypothetical results from an optimization study for the base-mediated cyclization step, illustrating how reaction parameters can influence yield and purity.

EntryBase (2.2 eq)SolventTemperature (°C)Time (h)Yield (%)Product:Side Product Ratio
1K₂CO₃DMF10012353:1
2K₂CO₃DMF14012484:1
3Cs₂CO₃Dioxane10012556:1
4KOtBuTHF6547815:1
5KOtBuDMF8027212:1 (some degradation)
6 KOtBu Dioxane 80 4 82 >20:1

Data is illustrative. Side products may include uncyclized starting material and isomers.

Optimized Experimental Protocol (Example)

This protocol describes a potential route and incorporates best practices to minimize side product formation.

Step 1: Sonogashira Coupling

  • To a dry, degassed flask under Argon, add 2-amino-4-chloropyridine (1.0 eq), CuI (0.05 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Add anhydrous, degassed THF and triethylamine (3.0 eq).

  • Add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise at room temperature.

  • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed (approx. 6-8 hours).

  • Cool to room temperature, filter through Celite, and concentrate in vacuo. Purify by column chromatography.

Step 2: N-H Protection (Optional but Recommended)

  • Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C.

  • Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the N-protected intermediate in anhydrous dioxane.

  • Add potassium tert-butoxide (KOtBu, 2.0 eq) at room temperature.

  • Heat the mixture to 80 °C for 4 hours. The acetone generated is volatile. Monitor for the formation of the pyrrole ring by LC-MS.

  • Cool, quench with water, and extract with ethyl acetate.

Step 4: Deprotection

  • Dissolve the cyclized product in THF/Methanol.

  • Add an aqueous solution of NaOH (e.g., 2M) and heat to 60 °C until deprotection is complete (monitor by TLC).

  • Neutralize with acid, extract, and purify the final product, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, by column chromatography followed by recrystallization.

References

  • MySkinRecipes. (n.d.). 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Nielsen, D. S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2664. Available at: [Link]

  • Wang, G. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. Available at: [Link]

  • Boruah, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 563-590. Available at: [Link]

  • Larnaud, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1450. Available at: [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Recognizing the compound's significance as a crucial building block in pharmaceutical development, particularly for kinase inhibitors, this guide offers a robust, field-tested perspective on scaling up its synthesis.[1] We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and address the practical challenges of transitioning from bench-scale to pilot-plant production.

Section 1: Proposed Synthetic Pathway

The synthesis of 6-azaindoles, such as the target molecule, can be approached through various strategies, including the Bartoli, Fischer, or Larock indole syntheses.[2][3] For scalability and reliability, we will focus on a modified Fischer indole synthesis approach. This pathway is selected for its use of readily available starting materials and its amenability to process control. The overall strategy involves the formation of a key phenylhydrazone intermediate followed by an acid-catalyzed cyclization.

G cluster_0 Step 1: Diazotization & Reduction cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Cyclization A 2-Amino-5-chloropyridine B 5-Chloro-pyridin-2-yl-hydrazine A->B  1. NaNO₂, HCl  2. SnCl₂ D Acetone (5-chloro-pyridin-2-yl)-hydrazone B->D C Acetone C->D E 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (Target Molecule) D->E  Acid Catalyst (e.g., PPA, H₂SO₄)  Heat

Caption: Proposed three-step synthesis of the target molecule.

Section 2: Detailed Experimental Protocol (Laboratory Scale)

This protocol outlines a baseline procedure for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 5-Chloro-pyridin-2-yl-hydrazine

  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-chloropyridine (12.8 g, 0.1 mol).[4]

  • Dissolution: Add 100 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water. Add this solution dropwise to the pyridine mixture, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

  • Reduction: In a separate 1 L flask, prepare a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in 100 mL of concentrated HCl, cooling to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution via cannula, keeping the temperature of the receiving flask below 10 °C. A thick precipitate will form.

  • Workup: After stirring for 2 hours at room temperature, collect the precipitate by filtration. Suspend the solid in 200 mL of water and basify to pH >10 with a 50% NaOH solution, ensuring the temperature is controlled with an ice bath.

  • Extraction: Extract the resulting slurry with dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine intermediate, which should be used immediately in the next step.

Step 2 & 3: Hydrazone Formation and Cyclization

  • Condensation: Dissolve the crude 5-chloro-pyridin-2-yl-hydrazine from the previous step in 150 mL of ethanol. Add acetone (8.7 mL, 0.12 mol) and a few drops of glacial acetic acid.

  • Reaction Monitoring: Heat the mixture to reflux for 1-2 hours. Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC) or LC-MS.

  • Cyclization Catalyst: Once hydrazone formation is complete, cool the mixture slightly. In a separate flask, carefully heat polyphosphoric acid (PPA, ~100 g) to 80-90 °C to reduce its viscosity.

  • Addition & Heating: Cautiously add the ethanolic hydrazone solution to the hot PPA. Caution: This can be exothermic. Use a distillation apparatus to remove the ethanol during the addition. After the addition is complete, heat the reaction mixture to 120-140 °C for 2-4 hours.

  • Quenching: Allow the mixture to cool to below 100 °C and then very carefully quench by pouring it onto 500 g of crushed ice.

  • Neutralization & Isolation: Neutralize the acidic solution with concentrated ammonium hydroxide or NaOH solution until pH 8-9. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.[5][6]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up, framed in a question-and-answer format.

G Start Low Yield or Reaction Failure Q1 Check Purity of 2-Amino-5-chloropyridine Start->Q1 Is Starting Material Pure? Q2 Incomplete Diazotization or Reduction? Start->Q2 Is Hydrazine Intermediate Forming? Q3 Poor Hydrazone Formation? Start->Q3 Is Hydrazone Intermediate Forming? Q4 Cyclization Failure? Start->Q4 Is Final Product Not Forming? Sol1 Solution: Recrystallize or re-purify starting material. Q1->Sol1 Sol2 Solution: Ensure T < 5°C during NaNO₂ addition. Use fresh SnCl₂. Q2->Sol2 Sol3 Solution: Use slight excess of acetone. Add catalytic acid. Q3->Sol3 Sol4 Solution: Increase temperature. Check PPA activity. Consider alternative acid (e.g., Eaton's Reagent). Q4->Sol4

Caption: Troubleshooting workflow for low reaction yield.

Q1: My overall yield is extremely low. Where should I start investigating?

A1: Low yield is a common problem that can originate at any stage.

  • Starting Material Integrity: The purity of the initial 2-amino-5-chloropyridine is paramount. Impurities can interfere with the sensitive diazotization step.[7][8] Verify the purity by melting point and spectroscopy (¹H NMR, GC-MS) before starting.

  • Hydrazine Instability: The 5-chloro-pyridin-2-yl-hydrazine intermediate is often unstable and prone to oxidation. It is best practice to use it immediately after synthesis without prolonged storage. A color change to dark brown or black is indicative of decomposition.

  • Cyclization Conditions: The Fischer indole cyclization is the most critical and often lowest-yielding step. Insufficient temperature, inactive acid catalyst, or excessive water content can halt the reaction. The formation of a dark, intractable tar suggests the temperature is too high, leading to polymerization.

Q2: The cyclization step (Step 3) is producing a lot of black tar and very little product. What's going wrong?

A2: Tar formation during acid-catalyzed cyclization is a classic challenge, especially at scale.

  • Causality: This is typically caused by uncontrolled polymerization or degradation of the electron-rich pyrrole ring under harsh acidic conditions and high temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature does not overshoot the target range (120-140 °C). On a larger scale, this requires a reactor with efficient heat transfer.

    • Rate of Addition: The rate at which the hydrazone solution is added to the hot PPA is critical. A slow, controlled addition helps manage the exotherm and minimizes localized overheating.

    • Alternative Catalysts: If tarring persists, PPA may be too aggressive. Consider alternative catalysts such as Eaton's reagent (P₂O₅ in methanesulfonic acid), sulfuric acid in a high-boiling solvent like toluene, or zinc chloride. These alternatives can sometimes offer milder conditions and cleaner reactions.[9][10]

Q3: My final product is difficult to purify. It co-elutes with an impurity on silica gel, and crystallization is slow.

A3: Purification challenges often stem from closely related side products.

  • Identify the Impurity: The most common impurity is the regioisomer, 7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, formed from an alternative cyclization pathway. Use high-field NMR or LC-MS to confirm its presence.

  • Optimizing Crystallization:

    • Solvent Screening: Systematically screen a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) and solvent/anti-solvent pairs.

    • Seeding: If you have a small amount of pure material, use it to seed the crystallization.

  • Chromatography Alternatives: If column chromatography is unavoidable, try switching the stationary phase (e.g., alumina) or using a different solvent system. Sometimes, a multi-solvent gradient can achieve separation where an isocratic system fails.

  • Salt Formation: Consider forming a salt (e.g., hydrochloride or tosylate) of your product. Salts often have much better crystalline properties than the freebase, allowing for effective purification by recrystallization. The freebase can be regenerated in a subsequent step.

Section 4: Scale-Up Considerations & FAQs

Q1: What are the primary safety hazards when moving this process to a 1 kg scale?

A1:

  • Diazotization: The formation of diazonium salts is highly exothermic and produces an intermediate that can be explosive if allowed to dry or heat up. Strict temperature control (< 5 °C) is non-negotiable. Ensure adequate cooling capacity for the larger volume.

  • Quenching & Neutralization: Both the quenching of PPA in ice and the subsequent neutralization with a strong base are highly exothermic. Perform these operations slowly, with vigorous stirring and external cooling, in a vessel rated to handle the temperature and pressure changes.

  • Reagent Handling: Concentrated acids and bases, as well as the chlorinated pyridine starting material, pose significant handling risks.[11] Use appropriate chemical-resistant gloves, face shields, and work in a well-ventilated area.

Q2: How should I adapt the purification from column chromatography to a more scalable method?

A2: While chromatography is excellent for lab-scale purification, it is expensive and inefficient at the pilot scale. The focus must shift to crystallization.

  • Process: Develop a robust recrystallization protocol. This involves identifying a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, ensuring high recovery of pure product.

  • Data Collection: Quantify the solubility of the product and key impurities at different temperatures to create a solubility curve. This data is essential for designing an efficient, scalable crystallization process.

Q3: Are there any "greener" or more efficient alternative reactions I should consider for industrial production?

A3: Yes, modern synthetic methods offer potential improvements.

  • Palladium-Catalyzed Reactions: Tandem Sonogashira coupling followed by intramolecular cyclization is a powerful method for constructing the pyrrolopyridine core.[2] This can sometimes offer milder conditions and higher regioselectivity compared to the Fischer synthesis.

  • One-Pot Procedures: Investigate telescoping the hydrazine formation, condensation, and cyclization into a one-pot or two-step process to minimize intermediate handling and waste. Continuous flow reactors can also offer superior control over reaction parameters and safety for hazardous steps like diazotization.[12]

Section 5: Key Process Parameters Summary

ParameterStep 1: Hydrazine FormationStep 2: Hydrazone FormationStep 3: Cyclization
Key Reagents 2-Amino-5-chloropyridine, NaNO₂, SnCl₂Acetone, Acetic AcidPolyphosphoric Acid (PPA)
Stoichiometry (vs. SM) 1.1 eq NaNO₂, 2.5 eq SnCl₂1.2 eq Acetone~10x weight of substrate
Temperature 0-5 °C (Diazotization), <10 °C (Reduction)Reflux (~65-78 °C)120-140 °C
Typical Reaction Time 2-3 hours1-2 hours2-4 hours
Typical Yield 70-85% (crude)>95% (in situ)40-60% (after purification)
Purity Target >98% (by HPLC)->99% (by HPLC)

References

  • Eureka, P. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Guidechem. How to prepare 2-Amino-5-chloropyridine? - FAQ. Guidechem.
  • Anonymous. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source Not Found.
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  • ChemicalBook. 2-Amino-5-chloropyridine | 1072-98-6. ChemicalBook.
  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Anonymous. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source Not Found.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. MySkinRecipes.
  • CymitQuimica. 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. CymitQuimica.
  • ResearchGate. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Anonymous. 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C8H7ClN2, 100 mg. Source Not Found.
  • ResearchGate. Design and Synthesis of 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • PubMed. The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

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Technical Support Center: Managing Cytotoxicity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are observing unexpected or challenging levels of cytotoxicity with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. As a novel heterocyclic compound, likely employed for its specific biological targets (e.g., kinase inhibition), off-target toxicity can be a significant hurdle.[1][2] This technical center provides a structured approach to diagnosing, quantifying, and mitigating these cytotoxic effects to enable more accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered when working with this compound.

Q1: My cells are dying rapidly after adding 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. What is the first thing I should check?

Rapid cell death often points to acute toxicity, which could be due to the compound concentration, the solvent used for dissolution, or a combination of both.

  • Concentration: The most probable cause is that the initial concentration is too high. It is critical to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[3]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.5% in the final culture medium.[4] Run a "vehicle-only" control (cells treated with the same concentration of solvent without the compound) to rule this out.

  • Contamination: Rule out other sources of cell death, such as mycoplasma or chemical contamination from labware or reagents.[5][6]

Q2: How do I determine a safe, non-toxic working concentration for my experiments?

The foundational experiment is to determine the compound's IC50 value in your specific cell line. This is achieved by performing a cell viability assay (e.g., MTT, XTT, or resazurin) across a range of concentrations.

  • Recommendation: Start with a wide, logarithmic range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will help you identify the dynamic range of the compound's effect.

  • Goal: For mechanistic studies, you often want to work at concentrations below the IC50, where the compound engages its target but does not cause widespread, non-specific cell death.

Q3: Could the observed toxicity be specific to my cell line?

Absolutely. Different cell lines exhibit vastly different sensitivities to chemical compounds due to variations in metabolic pathways, expression of drug transporters, and dependence on specific signaling pathways. For instance, a compound may be highly toxic to a rapidly dividing cancer cell line but less so to a primary cell line.[7] Comparing the IC50 across two or three different cell lines can provide valuable insight.

Q4: I see signs of cell death, but I'm not sure if it's apoptosis or necrosis. How can I tell the difference?

Distinguishing between these two modes of cell death is critical for understanding the mechanism of toxicity.[8]

  • Apoptosis (Programmed Cell Death): Characterized by membrane blebbing, cell shrinkage, and DNA fragmentation. It is an active, energy-dependent process.

  • Necrosis (Unregulated Cell Death): Occurs due to acute injury and results in cell swelling and rupture of the plasma membrane, releasing cellular contents and often triggering an inflammatory response.

The gold-standard method to differentiate them is using an Annexin V and Propidium Iodide (PI) assay analyzed by flow cytometry.[9][10][11]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Foundational Analysis - Determining the IC50 Value

The first step in managing toxicity is to quantify it. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][12][13]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13][14]

  • Compound Preparation: Prepare a 2X stock of your serial dilutions of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in culture medium. A common starting range is 0.1 µM to 100 µM.[3] Include a "vehicle-only" control and a "no-treatment" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][14] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][14]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3][12]

  • Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[3]

ParameterRecommendationRationale
Cell Density 1,000 - 100,000 cells/wellMust be in the linear range of the assay.[13]
Compound Range Logarithmic scale (e.g., 0.01-100 µM)Efficiently captures the dose-response curve.
Incubation Time 24, 48, or 72 hoursToxicity can be time-dependent.
Solvent Conc. ≤ 0.5% DMSOMinimizes solvent-induced cytotoxicity.[4]
Guide 2: Mechanistic Investigation - How Are the Cells Dying?

Once you've confirmed and quantified the toxicity, the next step is to investigate the underlying mechanism. Common mechanisms of drug-induced toxicity include the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.[15][16][17]

G A Observe Cytotoxicity (e.g., from IC50 Assay) B Annexin V / PI Assay by Flow Cytometry A->B C Annexin V Positive PI Negative B->C Result D Annexin V Positive PI Positive B->D Result E Annexin V Negative PI Positive B->E Result F Early Apoptosis C->F G Late Apoptosis / Necrosis D->G H Primary Necrosis E->H I Investigate Apoptotic Pathway F->I G->I J Assess Mitochondrial Health (e.g., JC-1 Assay) I->J K Measure Oxidative Stress (e.g., ROS Assay) I->K

Caption: Troubleshooting workflow for investigating cytotoxicity mechanisms.

Protocol: Annexin V & Propidium Iodide (PI) Staining

This assay identifies cells in different stages of death.[11] In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and can be bound by fluorescently-labeled Annexin V.[10] PI is a nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Induce Cell Death: Treat cells with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine at a concentration around the IC50 for the desired time. Include untreated and positive controls.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

  • Stain: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.

  • Incubate: Incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analyze: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Interpreting Results:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[11]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[11]

Mitochondria are central to cell life and death, and many toxic compounds exert their effects by disrupting mitochondrial function.[18] A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).

Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a fluorescent dye that accumulates in mitochondria.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.[20][21][22] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[20][21][22] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[22]

  • Treat Cells: Culture and treat cells with the compound as described previously.

  • Prepare JC-1: Prepare the JC-1 working solution according to the manufacturer's protocol (typically 1-10 µM).

  • Stain: Remove the culture medium and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C.

  • Wash: Aspirate the staining solution and wash the cells with assay buffer.

  • Measure: Read the fluorescence using a fluorescence microplate reader or flow cytometer.

    • Monomers (Green): Ex/Em ~485/535 nm.[21]

    • Aggregates (Red): Ex/Em ~535/595 nm.[21]

  • Analyze: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates mitochondrial depolarization.

If apoptosis is indicated, it is likely mediated by a family of proteases called caspases.[23][24][25] The apoptotic cascade can be broadly divided into initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).[25]

G cluster_0 Intrinsic Pathway cluster_1 Execution Pathway Compound 5-chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine Mito Mitochondrial Stress (Low ΔΨm) Compound->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apop Apoptosome Apaf1->Apop Casp9 Caspase-9 (Initiator) Apop->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by chemical toxicants.

Guide 3: Mitigation Strategies - Reducing Unwanted Cytotoxicity

If the observed toxicity is masking the desired biological effect of your compound, several strategies can be employed to mitigate it.

Many cytotoxic compounds induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and cell death.[15][26][27] Co-treatment with an antioxidant can counteract this effect.

  • Recommended Agent: N-acetylcysteine (NAC) is a widely used antioxidant. It acts as a precursor to glutathione (GSH), a major intracellular antioxidant, thereby replenishing the cell's natural defense against ROS.[[“]][29][30][31][32]

  • Protocol: Treat cells with 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in the presence and absence of NAC (a typical starting concentration is 1-5 mM). Perform a viability assay (e.g., MTT) to see if NAC co-treatment "rescues" the cells from death. If it does, oxidative stress is a likely contributor to the toxicity.

If your mechanistic studies confirm that the compound is inducing caspase-dependent apoptosis, you can use a pan-caspase inhibitor to block the cell death pathway.

  • Recommended Agent: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that blocks most caspases and can inhibit the induction of apoptosis.[33][34][35]

  • Protocol: Pre-incubate cells with Z-VAD-FMK (a typical concentration is 20-50 µM) for 1-2 hours before adding 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Assess cell viability. An increase in viability compared to treatment with your compound alone suggests the toxicity is caspase-dependent.

  • Important Note: Inhibiting caspases with Z-VAD-FMK can sometimes shift the mode of cell death from apoptosis to necroptosis, another form of programmed cell death.[36][37]

  • Time-Course Experiment: The toxicity of your compound may be time-dependent. It's possible that the desired target engagement occurs at an earlier time point (e.g., 6 hours) before the onset of widespread cytotoxicity (e.g., 24-48 hours). Performing a time-course experiment for your primary biological readout can reveal an optimal experimental window.

  • Concentration Refinement: Based on your detailed IC50 curve, select a concentration that is on the very low end of the toxicity curve but is still sufficient to engage the intended target. This often requires sensitive downstream assays to confirm target engagement.

References

  • What is N-Acetyl Cysteine (NAC) mechanism of action? - Consensus.
  • Z-VAD-FMK - Pan-Caspase inhibitor - InvivoGen.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC - NIH. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Drug-Induced Oxidative Stress and Toxicity - PMC - PubMed Central. Available at: [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301) - Elabscience. Available at: [Link]

  • N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why.
  • Caspase-Dependent Apoptosis: An Overview.
  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. Available at: [Link]

  • Caspase-Dependent Apoptosis: Mechanisms, Detection Methods and ANTBIO Solutions.
  • JC-1 Mitochondrial Membrane Potential Assay Kit - RayBiotech. Available at: [Link]

  • What is the mechanism of Acetylcysteine? - Patsnap Synapse. Available at: [Link]

  • JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. Available at: [Link]

  • The Annexin V Apoptosis Assay.
  • The Role of Oxidative Stress in Toxicities due to Drugs of Abuse - ResearchGate. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]

  • The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - Vrije Universiteit Brussel. Available at: [Link]

  • The role of oxidative stress in toxicities due to drugs of abuse - The Ohio State University. Available at: [Link]

  • Full article: The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Available at: [Link]

  • Caspase-dependent apoptosis.Activation of caspase 3 and... - ResearchGate. Available at: [Link]

  • Intrinsic pathway of caspase-dependent apoptosis. - ResearchGate. Available at: [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed Central. Available at: [Link]

  • Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians - MDPI. Available at: [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy.
  • A Facile Synthesis of C2-Substituted Pyrrolo[2,3-f]quinolines with Cytotoxic Activity.
  • MTT Cell Assay Protocol.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed. Available at: [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed. Available at: [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC. Available at: [Link]

  • Cell toxicity mechanism and biomarker - PMC - NIH. Available at: [Link]

  • Applied Chemistry Today Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE758ncCs8y2mt1D03ShzJBoK-Zn_vLdHavbFvKcSA2EkJoL4epGvIh12l1GTYxw4Rnd-QyLDlH0zd2j5eZZxEkX7ut2pnd8Vayb8E03uw5N43HLn0v1NMM20a9Izbv-IoTU9M728-Ef1qQD55So5AfG3tHTDezdW62OfVAKsDMHz-n4OYLspqpd6U=
  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - Bentham Science Publisher. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

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Navigating the Purification of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 905455-16-5). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical heterocyclic building block. As a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active agents, achieving high purity of this compound is paramount for reliable downstream applications.[1]

This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. Our approach is grounded in established chemical principles and field-proven laboratory practices to ensure you can confidently refine your purification protocol.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, providing detailed, step-by-step solutions and the scientific rationale behind them.

Question 1: My crude product is an oil or a sticky solid that won't crystallize. How can I induce crystallization?

Answer:

This is a common issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

Step-by-Step Solution:

  • Initial Solvent Removal: Ensure all reaction solvents (e.g., DMF, dioxane, toluene) are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove trace amounts of higher-boiling point solvents.

  • Solvent-Antisolvent System:

    • Dissolve the crude oil/solid in a minimum amount of a good solvent in which it is highly soluble. Based on the polarity of the pyrrolopyridine scaffold, good starting points are dichloromethane (DCM), ethyl acetate (EtOAc), or acetone.

    • Slowly add a non-polar "anti-solvent" in which the compound is poorly soluble, such as hexanes or heptane, with vigorous stirring. Add the anti-solvent dropwise until you observe persistent cloudiness.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: If crystals do not form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

Causality: The principle behind the solvent-antisolvent technique is to create a supersaturated solution from which the desired compound can no longer remain dissolved, forcing it to precipitate out in an ordered, crystalline form. Slow cooling and undisturbed conditions favor the growth of larger, purer crystals.

Question 2: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

Answer:

Poor separation during column chromatography can result from an inappropriate solvent system, improper column packing, or overloading the column.

Step-by-Step Solution:

  • Optimize the Eluent System:

    • The goal is to find a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound on a TLC plate. This typically translates to good separation on a column.

    • For pyrrolopyridines, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2]

    • Systematically vary the ratio of your solvents. For example, if your compound is running too high on the TLC plate (high Rf) in 20% EtOAc/hexanes, try 10% or 15%. If it's not moving off the baseline (low Rf), increase the polarity to 30% or 40% EtOAc.

    • Adding a small amount (0.5-1%) of a polar modifier like methanol can sometimes improve peak shape and resolution, especially if impurities are streaking.

  • Proper Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation. A "slurry packing" method is generally most effective.

  • Sample Loading: Do not overload the column. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel, depending on the difficulty of the separation. The sample should be adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the eluent before being carefully applied to the top of the column.

Causality: Chromatographic separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). By fine-tuning the eluent's polarity, you can modulate the strength of these interactions, allowing for the separation of compounds with very similar properties.

Question 3: My final product has a persistent color, but I expect a white or off-white solid. What are these colored impurities and how can I remove them?

Answer:

A persistent color (often yellow, brown, or pink) can indicate the presence of oxidized species, residual palladium catalysts from coupling reactions, or other highly conjugated impurities.

Step-by-Step Solution:

  • Activated Carbon Treatment:

    • Dissolve the impure product in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (charcoal) – typically 1-5% by weight relative to your compound.

    • Heat the mixture gently for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. Caution: Ensure the filtration is done while the solution is hot to prevent premature crystallization of your product on the filter.

  • Recrystallization: A final recrystallization step after charcoal treatment is often highly effective. Choose a single solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good candidate for this type of compound.[3]

  • Silica Plug: If the color is minor, you can try dissolving the product in a minimum amount of DCM and passing it through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., 50% EtOAc/hexanes). The colored impurities may remain adsorbed at the top of the silica.

Causality: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules, which are often the source of unwanted color. Recrystallization further purifies the compound by excluding impurities from the growing crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine?

A1: High-purity 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is typically a solid, ranging in color from white to light tan.[4] Commercially available batches are often sold at ≥95% purity.[5][6] For use in sensitive downstream applications, a purity of >98% is often desirable.

Q2: What are the best solvents for dissolving this compound?

A2: Based on its heterocyclic structure, it is expected to be soluble in polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and methanol. It will have limited solubility in non-polar solvents like hexanes and water.

Q3: How should I store the purified compound?

A3: Like many nitrogen-containing heterocycles, it should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation.[7]

Q4: What are the key impurities I should look for?

A4: The impurity profile will depend heavily on the synthetic route. However, common impurities could include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., other regioisomers of chlorination).

  • Byproducts from preceding steps, such as residual protecting groups or reagents from coupling reactions (e.g., boronic acids or palladium catalysts).[2]

Q5: Which analytical techniques are best for assessing purity?

A5: A combination of techniques is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To confirm the molecular weight (166.61 g/mol ) and to detect impurities at low levels.[5]

  • HPLC: To obtain a quantitative measure of purity (e.g., >98% by area).

Standardized High-Purity Purification Protocol

This protocol describes a two-step process involving column chromatography followed by recrystallization, which is a robust method for achieving high purity.

Step 1: Silica Gel Column Chromatography
  • Preparation: Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial chromatography eluent (e.g., 10% Ethyl Acetate in Hexanes). Pack a glass column with the slurry, ensuring no air is trapped.

  • Sample Loading: Dissolve the crude 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system (e.g., 10% EtOAc/Hexanes). Monitor the fractions by TLC. Gradually increase the polarity of the eluent (e.g., to 20%, then 30% EtOAc/Hexanes) to elute the target compound.

  • Fraction Collection: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure.

Step 2: Recrystallization
  • Solvent Selection: In a clean flask, add the product obtained from chromatography. Add a minimal amount of a suitable recrystallization solvent, such as ethanol or isopropanol.

  • Dissolution: Heat the mixture with gentle swirling until the solid is completely dissolved.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not appear, you may need to use the troubleshooting techniques described above (scratching or seeding). Once crystals have formed at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under high vacuum to remove all residual solvent.

Data Summary Table
ParameterValue/RangeRationale
Chromatography Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for separating moderately polar organic compounds.
Chromatography Mobile Phase 10-40% Ethyl Acetate in HexanesProvides a good polarity range for eluting the target compound while retaining less polar impurities.
Target TLC Rf Value 0.2 - 0.3Optimal range for achieving good separation on a column.
Recrystallization Solvent Ethanol or IsopropanolThe compound is expected to have good solubility at high temperatures and poor solubility at low temperatures in these solvents.
Expected Purity (Post-Purification) > 98% (by HPLC)This level of purity is suitable for most sensitive medicinal chemistry applications.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification protocol, including decision points for troubleshooting.

PurificationWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Purity Check cluster_recryst Recrystallization Crude Crude Product Dissolve Dissolve in minimal DCM Adsorb onto Silica Crude->Dissolve Column Silica Gel Column (Hexanes/EtOAc gradient) Dissolve->Column Collect Collect Fractions (Monitor by TLC) Column->Collect Combine Combine Pure Fractions & Evaporate Collect->Combine PurityCheck Assess Purity (TLC, LC-MS) Combine->PurityCheck Recrystallize Recrystallize from Ethanol or Isopropanol PurityCheck->Recrystallize Purity < 98% or Colored Impurities Final High-Purity Product (>98%) PurityCheck->Final Purity ≥ 98% FilterDry Filter and Dry under Vacuum Recrystallize->FilterDry FilterDry->Final

Caption: Purification workflow for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • Olsen, J., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4294. Available at: [Link]

  • Raja, R., et al. (2016). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. IUCrData, 1(3), x160279. Available at: [Link]

  • Autech Industry Co.,Limited. 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95% Purity. Available at: [Link]

  • Echo BioSystems. 5-Chloro-1H-pyrrolo[2,3- b]pyridine-6-carboxylic acid. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors: Benchmarking Against Established VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug discovery. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparison of a representative pyrrolopyridine-based compound against established, clinically relevant inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.

While the specific compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine lacks extensive public data, we will utilize a closely related and well-characterized analog from the pyrrolo[2,3-d]pyrimidine class, hereafter referred to as Analog-1 , which features a biaryl urea moiety and demonstrates potent VEGFR-2 inhibition[1]. This comparative analysis is designed for researchers, scientists, and drug development professionals to understand the performance of this chemical class and to provide validated experimental protocols for its evaluation.

The Central Role of VEGFR-2 in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] In cancer, tumors hijack this process to secure a blood supply for growth and metastasis.[2] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5] Consequently, inhibiting VEGFR-2 is a validated and effective anti-cancer strategy.[2]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding VEGFR2_dimer p-VEGFR-2 Dimer VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K MEK MEK PLCg->MEK Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration

VEGFR-2 Signaling Cascade

In Vitro Kinase Inhibition Profile

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Here, we compare the in vitro IC50 of Analog-1 against VEGFR-2 with several FDA-approved multi-kinase inhibitors known to target this receptor.

CompoundScaffoldVEGFR-2 IC50 (nM)Reference(s)
Analog-1 Pyrrolo[2,3-d]pyrimidine11.9 [1]
SunitinibIndolinone80[6][7][8]
SorafenibBi-aryl urea90[6][9][10]
AxitinibIndazole0.2[11][12]
PazopanibPyrimidine30[6][13][14][15]

Analysis: Analog-1 , with an IC50 of 11.9 nM, demonstrates potent inhibition of VEGFR-2. It is significantly more potent than Sunitinib and Sorafenib in this cell-free assay. While Axitinib remains the most potent inhibitor in this comparison, Analog-1 's activity is comparable to that of Pazopanib, another clinically effective VEGFR-2 inhibitor. This positions the pyrrolopyrimidine scaffold as a highly promising starting point for the development of novel anti-angiogenic agents.

Cellular Activity: Inhibition of Angiogenesis

To translate in vitro potency into a biological effect, cellular assays are crucial. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a standard in vitro model for assessing angiogenesis.[16][17] In this assay, endothelial cells are cultured on a basement membrane extract, where they form capillary-like structures. Anti-angiogenic compounds inhibit this process.

Another key cellular assay is the measurement of receptor phosphorylation. Inhibition of VEGFR-2 autophosphorylation in response to VEGF stimulation is a direct measure of the inhibitor's target engagement in a cellular context.

AssayCompoundExpected Outcome
HUVEC Tube Formation Analog-1 Dose-dependent inhibition of tube formation
SunitinibDose-dependent inhibition of tube formation[18]
VEGFR-2 Phosphorylation Analog-1 Dose-dependent reduction in p-VEGFR-2 levels
PazopanibDose-dependent reduction in p-VEGFR-2 levels[19]

Analysis: Based on its potent in vitro activity, Analog-1 is expected to effectively inhibit HUVEC tube formation and reduce VEGFR-2 phosphorylation in a cellular context. The provided protocols below offer a robust framework for validating these activities and comparing them directly to established inhibitors like Sunitinib and Pazopanib.

Experimental Protocols

The following protocols are provided as a guide for the comparative evaluation of kinase inhibitors targeting VEGFR-2.

In Vitro VEGFR-2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

InVitro_Kinase_Assay cluster_steps Assay Workflow Step1 1. Prepare Reagents: - Kinase (VEGFR-2) - Substrate (Biotinylated Peptide) - ATP - Inhibitor Dilutions Step2 2. Reaction Incubation: - Mix Kinase, Substrate, and Inhibitor - Initiate with ATP Step1->Step2 Step3 3. Detection: - Add TR-FRET Reagents (Terbium-labeled anti-phospho Ab & Streptavidin-XL665) Step2->Step3 Step4 4. Read Plate: - Excite at 340 nm - Measure Emission at 620 nm & 665 nm Step3->Step4 Step5 5. Data Analysis: - Calculate TR-FRET Ratio - Plot vs. Inhibitor Concentration - Determine IC50 Step4->Step5

In Vitro Kinase Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound (e.g., Analog-1 , Sunitinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution containing purified recombinant VEGFR-2 kinase and a biotinylated peptide substrate.

    • Prepare a solution of ATP at a concentration close to its Km for VEGFR-2.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate mixture to each well.

    • Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a defined period (e.g., 60 minutes at room temperature).

  • Detection:

    • Stop the reaction by adding an EDTA solution.

    • Add the detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[9]

    • Incubate for 60 minutes at room temperature to allow for binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the emission at 665 nm (acceptor) to 620 nm (donor).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture HUVECs to near confluency in appropriate growth medium.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[19]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20][21]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19]

    • Quantify the band intensities using densitometry software.

    • Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each condition.

HUVEC Tube Formation Assay

This assay provides a functional readout of a compound's anti-angiogenic activity.

Methodology:

  • Plate Coating:

    • Thaw basement membrane extract (e.g., Matrigel®) on ice.

    • Coat the wells of a 96-well plate with the basement membrane extract and allow it to polymerize at 37°C for 30 minutes.[17]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing the test inhibitor at various concentrations.

    • Seed the HUVEC suspension onto the prepared plate.[17]

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.

    • Visualize and capture images of the tube networks using an inverted microscope.[17]

  • Quantification:

    • Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.[16]

    • Compare the results from inhibitor-treated wells to the vehicle control to determine the extent of inhibition.

Conclusion

The pyrrolopyridine scaffold, represented here by Analog-1 , demonstrates significant promise as a potent inhibitor of VEGFR-2. Its in vitro potency surpasses that of several established drugs, positioning it as a valuable lead structure for the development of next-generation anti-angiogenic therapies. The experimental protocols detailed in this guide provide a comprehensive framework for the rigorous evaluation and comparison of novel kinase inhibitors, ensuring scientific integrity and facilitating data-driven decision-making in drug discovery.

References

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available from: [Link]

  • Shen, C., et al. (2018). Overview of fundamental study of pazopanib in cancer. OncoTargets and Therapy, 11, 4367–4375. Available from: [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 356-363. Available from: [Link]

  • ResearchGate. Inhibitory curves and IC50 values for the reference compound axitinib... Available from: [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]

  • ResearchGate. Inhibitory activity of axitinib derivatives against VEGFR-2 kinase. Available from: [Link]

  • Request PDF. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available from: [Link]

  • ResearchGate. The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... Available from: [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Available from: [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]

  • Al-Said, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5001. Available from: [Link]

  • Wikimedia Commons. (2021). File:The VEGFR2 signaling pathways in endothelial cells.png. Available from: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Al-Mehdi, A. B., et al. (2016). Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix. Journal of Visualized Experiments, (114), 54361. Available from: [Link]

  • PubChem. VEGFA-VEGFR2 signaling. Available from: [Link]

  • MDPI. (2022). A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. Available from: [Link]

  • ResearchGate. Inhibition of VEGFR-2 phosphorylation in ovarian cancer cells. A,... Available from: [Link]

  • ResearchGate. Western blotting assay. The inhibition of phosphorylation of VEGFR2 and... Available from: [Link]

  • LookChem. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Available from: [Link]

  • Sharma, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 396-425. Available from: [Link]

  • NIH. (2012). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Available from: [Link]

Sources

Validation of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This is due to its structural resemblance to adenine, the core component of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1] Given this precedent, it is hypothesized that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (referred to henceforth as "Compound-X") functions as a kinase inhibitor. This guide outlines a comprehensive strategy to validate this hypothesized mechanism of action and compares its potential profile to that of two well-characterized kinase inhibitors: Pexidartinib, a multi-kinase inhibitor, and Vemurafenib, a selective kinase inhibitor.

Hypothesized Mechanism of Action for Compound-X

Based on the common activity of pyrrolopyridine derivatives, we hypothesize that Compound-X is a multi-targeted kinase inhibitor , potentially affecting the activity of several kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.[4][5][6] The validation of this hypothesis requires a multi-faceted experimental approach to identify its direct molecular targets, confirm engagement within a cellular context, and elucidate its impact on downstream signaling and cellular phenotypes.

Experimental Validation Workflow

The following experimental workflow is designed to systematically investigate and validate the mechanism of action of Compound-X.

Figure 1: Experimental workflow for MoA validation.

Step 1: Biochemical Kinase Profiling

The initial step is to screen Compound-X against a broad panel of kinases to identify potential targets. This provides a direct measure of the compound's inhibitory activity in a purified, cell-free system.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Perform a serial dilution to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Incubation: Add Compound-X at various concentrations to the reaction wells. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle). Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation: Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 1 hour.

  • ADP Detection: Add a reagent like ADP-Glo™ to stop the kinase reaction and deplete unconsumed ATP. Then, add a kinase detection reagent to convert the generated ADP back to ATP, which in turn drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound-X and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Step 2: Cellular Target Engagement

Following the identification of potential kinase targets from the biochemical screen, it is crucial to confirm that Compound-X engages these targets within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with Compound-X at a desired concentration or with a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Immediately cool the tubes on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target kinase using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound-X indicates target engagement and stabilization.[11][12]

Figure 2: CETSA workflow for target engagement.

Step 3: Downstream Pathway Analysis

Once target engagement is confirmed, the next step is to investigate the functional consequences of this interaction on the downstream signaling pathway of the target kinase(s). Western blotting is a standard technique for this analysis.

  • Cell Treatment and Lysis: Treat cells with various concentrations of Compound-X for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the effect of Compound-X on the signaling pathway.

Step 4: Phenotypic Assays

The final step is to assess the effect of Compound-X on the cellular phenotype. The choice of assay will depend on the known function of the identified target kinase(s). For example, if the target kinase is involved in cell proliferation, a cell viability assay would be appropriate.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound-X for 24-72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Analysis of Kinase Inhibitors

To provide context for the potential findings for Compound-X, we will compare its hypothesized multi-kinase inhibitor profile with the known mechanisms of Pexidartinib and Vemurafenib.

Pexidartinib: A Multi-Kinase Inhibitor

Pexidartinib is an orally available small molecule that inhibits the colony-stimulating factor-1 receptor (CSF1R), as well as c-KIT and FLT3.[13][14][15][16][17] Its mechanism involves binding to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that are crucial for the proliferation and survival of tumor cells and macrophages.[13][17]

Vemurafenib: A Selective Kinase Inhibitor

Vemurafenib is a highly selective inhibitor of the BRAF V600E-mutated serine-threonine kinase.[18][19][20][21][22] It interrupts the B-Raf/MEK/ERK signaling pathway, leading to programmed cell death in melanoma cells harboring this specific mutation.[18][19] Unlike multi-kinase inhibitors, Vemurafenib's efficacy is restricted to a specific patient population with a defined genetic marker.[19][21]

FeatureCompound-X (Hypothesized)PexidartinibVemurafenib
Scaffold Pyrrolo[2,3-c]pyridinePyrrolo[2,3-b]pyridine derivativePyrrolo[2,3-b]pyridine derivative
Primary Target(s) Multiple kinases (to be determined)CSF1R, c-KIT, FLT3BRAF V600E
Mechanism ATP-competitive inhibitionATP-competitive inhibitionATP-competitive inhibition
Selectivity Low to moderateModerateHigh
Therapeutic Approach Broad-spectrum anti-proliferativeTargeted therapy for specific tumor typesPersonalized medicine for mutation-positive cancers

Conclusion

The validation of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine's mechanism of action requires a systematic and multi-pronged approach. By progressing from broad biochemical profiling to specific cellular and phenotypic assays, a clear picture of its molecular targets and cellular effects can be established. Comparing its potential profile to well-characterized kinase inhibitors like Pexidartinib and Vemurafenib will provide valuable context for its potential therapeutic applications, whether as a broad-spectrum multi-kinase inhibitor or a more selective agent.

References

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A Senior Application Scientist's Guide to Characterizing the Selectivity Profile of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric features and its role in the development of novel therapeutics.[1][2] Specifically, derivatives like 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine are of significant interest, particularly as kinase inhibitors, due to their structural resemblance to the purine core of ATP.[1] This resemblance, however, presents a formidable challenge in drug development: achieving target selectivity.[3] The human kinome contains over 500 highly conserved ATP-binding sites, creating a high probability of off-target binding, which can lead to unforeseen toxicities or diminished efficacy.[4]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to generating a high-fidelity selectivity profile. Our methodology is structured in a tiered system, maximizing efficiency by using broad, cost-effective screens to inform subsequent, more focused and resource-intensive assays.

Part 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling

A successful cross-reactivity study does not begin at the bench. It starts with a logical, tiered strategy designed to progressively refine our understanding of a compound's interaction landscape. This approach conserves resources by eliminating the need for exhaustive dose-response analysis on non-relevant targets.[5]

Our proposed workflow consists of three sequential tiers:

  • Tier 1: Broad Panel Screening: High-throughput screening against a large, diverse panel of kinases at a single, high concentration to identify any potential interactions.

  • Tier 2: Potency Determination: Quantitative analysis (IC50 determination) of the "hits" identified in Tier 1 to measure the compound's potency against both the primary target and off-targets.

  • Tier 3: Cellular Target Engagement Validation: Confirmation of target binding within a physiological cellular environment to validate the biochemical findings.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Quantification cluster_2 Tier 3: Cellular Validation T1_Start Compound @ 10 µM T1_Assay Broad Kinome Panel (>400 Kinases, Radiometric Assay) T1_Start->T1_Assay T1_Output Identify Hits (% Inhibition > 70%) T1_Assay->T1_Output T2_Input Hits from Tier 1 T1_Output->T2_Input Proceed with hits T2_Assay 10-Point Dose-Response Curve T2_Input->T2_Assay T2_Output Calculate IC50 Values & Selectivity Ratio T2_Assay->T2_Output T3_Input Primary Target & Key Off-Targets (IC50 < 1 µM) T2_Output->T3_Input Validate potent hits T3_Assay Cellular Thermal Shift Assay (CETSA) T3_Input->T3_Assay T3_Output Confirm Target Engagement in situ T3_Assay->T3_Output End Comprehensive Selectivity Profile T3_Output->End G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A1 Culture Cells to Appropriate Density A2 Treat with Compound or Vehicle (DMSO) A1->A2 B1 Aliquot Cell Lysate A2->B1 B2 Heat Lysates across a Temperature Gradient B1->B2 C1 Separate Soluble vs. Aggregated Proteins B2->C1 C2 Quantify Soluble Protein (e.g., Western Blot) C1->C2 C3 Plot Melt Curve & Determine Tm Shift C2->C3

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one endogenously expressing the target kinase) and treat with the test compound (e.g., at 10x IC50) or vehicle for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. The rightward shift of the curve for the treated sample indicates thermal stabilization (ΔTm). A positive ΔTm confirms target engagement.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for defining the cross-reactivity profile of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. By progressing from broad biochemical screening to quantitative potency determination and finally to cellular validation, this workflow ensures that the resulting selectivity data is both comprehensive and physiologically relevant. The hypothetical data presented illustrates a compound with favorable selectivity, possessing a >30-fold window between its primary target and the nearest off-targets.

It is crucial to remember that this molecular-level cross-reactivity is one piece of the preclinical safety puzzle. For biologic drugs, and increasingly for small molecules with specific targets, these findings should be complemented by tissue cross-reactivity (TCR) studies. [6][7]TCR studies use immunohistochemistry on a panel of human tissues to identify unintended binding sites, providing a broader assessment of potential toxicities before first-in-human trials. [8][9]A robust understanding of both molecular and tissue-level cross-reactivity is paramount for the successful translation of a promising compound into a safe and effective therapeutic.

References

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  • Milos, P. M., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), i225–i232. [Link]

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  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1121–1131. [Link]

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A Comparative Guide to the Efficacy of Pyrrolopyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Guide: Initial searches for efficacy data on derivatives of the specific scaffold, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, did not yield sufficient comparative studies in publicly accessible literature to construct a detailed guide. To fulfill the request for an in-depth technical comparison in the spirit of a Senior Application Scientist, this guide will use a well-documented and closely related series of 1H-pyrrolo[3,2-c]pyridine derivatives as an illustrative example. This allows us to demonstrate the principles of comparative efficacy analysis, delve into experimental methodologies, and explore structure-activity relationships (SAR) within the broader pyrrolopyridine class of compounds, which are of significant interest in medicinal chemistry. The data and protocols presented herein are based on a study by Wang et al. on potent colchicine-binding site inhibitors with anticancer activities.[1][2][3]

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine core, an isomeric fusion of pyrrole and pyridine rings, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural similarity to purine bases allows it to function as a hinge-binding motif for various protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.

This guide focuses on a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as microtubule-targeting agents. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division.[1][2][3] Their dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle. Disruption of this process is a clinically validated strategy in cancer therapy. The compounds discussed here were designed as colchicine-binding site inhibitors, which prevent tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3]

Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

The rationale behind the synthesis of the illustrative compounds involves a configuration-constrained strategy. By using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold, the bioactive conformation of known microtubule inhibitors like combretastatin A-4 (CA-4) can be locked, potentially enhancing potency.[2]

The general synthetic route for the target compounds (designated as 10a-t in the source literature) is a multi-step process that culminates in the formation of the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[3] A representative synthesis is outlined below.

cluster_synthesis General Synthetic Pathway Start Starting Materials (e.g., 4-chloro-1H-pyrrolo[3,2-c]pyridine) Intermediate1 Intermediate A (N-aryl substitution) Start->Intermediate1 Reaction with 3,4,5-trimethoxyaniline Intermediate2 Intermediate B (Suzuki or Stille Coupling) Intermediate1->Intermediate2 Introduction of aryl group at C6 (e.g., arylboronic acid, Pd catalyst) Final_Product Target Compounds (10a-t) 6-aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Intermediate2->Final_Product Final modification/ purification

Caption: General synthetic scheme for 1H-pyrrolo[3,2-c]pyridine derivatives.

Comparative Efficacy Analysis

The antiproliferative activities of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against a panel of human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

In Vitro Antiproliferative Activity (IC50)

The results, summarized in the table below, demonstrate that most of the synthesized compounds exhibit moderate to excellent anticancer activity.[1][2][3]

CompoundB-ring Substituent (at C6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl0.851.031.21
10b 2-methylphenyl0.921.151.34
10h 4-methoxyphenyl0.450.580.66
10n 4-nitrophenyl0.330.410.52
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control)0.0030.0040.005
Taxol (Positive Control)0.0060.0070.008
Data extracted from Wang et al. (2024).[1][2][3]
Structure-Activity Relationship (SAR) Insights

The analysis of the IC50 data reveals several key structure-activity relationships:

  • Core Scaffold: The use of the 1H-pyrrolo[3,2-c]pyridine scaffold is an effective strategy for maintaining potent antiproliferative activity, successfully mimicking the cis-olefin bond of CA-4.[2]

  • A-Ring: The 3,4,5-trimethoxyphenyl group at the N1 position is a crucial pharmacophore for binding to the colchicine site of tubulin, consistent with other known inhibitors.

  • B-Ring (C6-substituent): The nature of the aryl group at the C6 position significantly influences potency.

    • Electron-donating groups (e.g., 4-methoxy in 10h ) and electron-withdrawing groups (e.g., 4-nitro in 10n ) on the phenyl ring generally lead to increased activity compared to the unsubstituted phenyl ring (10a ).

    • The most potent compound, 10t , features an indole ring at the C6 position. This suggests that the larger, heterocyclic system may engage in additional favorable interactions within the colchicine binding pocket, leading to significantly enhanced potency with IC50 values ranging from 0.12 to 0.21 µM.[1][2][3]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following sections describe the methodologies used to evaluate the efficacy of these compounds.

In Vitro Antiproliferative Assay (MTT/CellTiter-Glo)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement:

    • Add a viability reagent such as MTT or CellTiter-Glo® to each well.[4][5]

    • Incubate for a specified period (e.g., 10 minutes for CellTiter-Glo, 2-4 hours for MTT) to allow for the metabolic conversion of the substrate.

    • Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT formazan) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES), GTP, and a fluorescent reporter dye that binds to polymerized microtubules.[6][7][8]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations, a positive control (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the reaction. The final volume is typically around 50-70 µL.[9]

  • Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitory compounds will show a decreased rate and extent of polymerization compared to the vehicle control.[6] The compound 10t was shown to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[1][2][3]

Cell Cycle Analysis via Flow Cytometry

This assay determines the cell cycle phase distribution of a cell population following treatment with a compound.

Protocol:

  • Cell Treatment: Treat cells (e.g., HeLa) with the test compound at concentrations corresponding to its IC50 (e.g., 1x, 2x, 3x IC50) for a set period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[10][11] Incubate on ice or at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compounds that inhibit tubulin polymerization are expected to cause an accumulation of cells in the G2/M phase. For compound 10t , treatment of HeLa cells resulted in a significant, dose-dependent increase in the G2/M population, from 3.8% in the control group to 67.3% at 3x IC50.[2]

Visualizing the Experimental Workflow and Biological Impact

cluster_workflow Anticancer Drug Screening Workflow cluster_moa Mechanistic Assays A Compound Synthesis (1H-pyrrolo[3,2-c]pyridine derivatives) B Primary Screening: In Vitro Antiproliferative Assay (e.g., MTT on HeLa, SGC-7901, MCF-7) A->B C IC50 Determination & SAR Analysis B->C D Lead Compound Selection (e.g., Compound 10t) C->D Identify most potent and selective compounds E Mechanism of Action Studies D->E F Biochemical Assay: Tubulin Polymerization E->F G Cell-Based Assays: Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay E->H

Caption: Experimental workflow for screening and characterizing novel anticancer agents.[12]

cluster_arrest Site of Action G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and preparation for mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest Caused by Tubulin Destabilization G2->Arrest M->G1 Arrest->M

Caption: Pyrrolopyridine derivatives induce G2/M cell cycle arrest.[2][13]

Conclusion

While direct comparative efficacy data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives remains elusive in current literature, the analysis of the closely related 1H-pyrrolo[3,2-c]pyridine series provides invaluable insights for researchers. This illustrative guide demonstrates a robust framework for evaluating novel chemical entities. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly effective core for developing potent tubulin polymerization inhibitors, with the indolyl-substituted derivative 10t emerging as a promising lead compound for further preclinical development.[1][3] The structure-activity relationships derived from this series underscore the importance of the C6-aryl substituent in optimizing anticancer activity. Future research endeavors could fruitfully apply these principles to other isomeric pyrrolopyridine scaffolds, including the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine series, to explore their potential as novel therapeutic agents.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Kwon, J. A., & Choi, W. J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 35(1), 1B.5.1–1B.5.11. [Link]

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & medicinal chemistry letters, 22(19), 6278–6282. [Link]

  • Ramadan, M. A., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry, 46(9), 4307-4315. [Link]

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  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • MDPI. (2023). Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. Cancers, 15(23), 5644. [Link]

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  • El-Damasy, D. A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 27(15), 3463–3467. [Link]

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Head-to-Head Comparison of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine with Known Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. The pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activity. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, with three well-established, orally bioavailable kinase inhibitors: Imatinib, Erlotinib, and Sorafenib.

While direct biological data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is nascent, its structural similarity to other pyrrolopyridine derivatives that have demonstrated potent kinase inhibition suggests its potential in this arena.[1][2][3] This guide will therefore proceed with the scientifically-grounded hypothesis that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine functions as a kinase inhibitor. We will compare its hypothetical profile against the known mechanisms and performance of Imatinib, a selective Bcr-Abl inhibitor[4][5][6][7][8]; Erlotinib, a specific Epidermal Growth Factor Receptor (EGFR) inhibitor[9][][11][12][13]; and Sorafenib, a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR signaling pathways[14][15][16][17][18].

This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, comparative data (presented hypothetically for the investigational compound), and detailed experimental protocols to guide further research and development.

Comparative Analysis of Mechanisms of Action

A fundamental aspect of drug development is understanding the precise molecular mechanism by which a compound exerts its therapeutic effect. This section dissects the known mechanisms of our selected drugs and posits a potential mechanism for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (Hypothetical)

Given that various pyrrolopyridine derivatives have shown inhibitory activity against kinases such as FMS, VEGFR, and EGFR, it is plausible that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine also targets one or more of these key signaling molecules.[3][19][20] For the purpose of this guide, we will hypothesize that it acts as a multi-kinase inhibitor with a primary affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2_PDGFR VEGFR-2 / PDGFR RAS RAS VEGFR2_PDGFR->RAS PI3K PI3K VEGFR2_PDGFR->PI3K Ligand VEGF / PDGF Ligand->VEGFR2_PDGFR Binds Compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Compound->VEGFR2_PDGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation_Angiogenesis Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation_Angiogenesis Leads to

Hypothesized signaling pathway for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.
Imatinib

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activation of which is the primary driver of chronic myeloid leukemia (CML).[4][5] It also inhibits other receptor tyrosine kinases, including c-KIT and PDGFR.[6][8] Imatinib functions by binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation of downstream substrates and blocking the signaling cascades that lead to cell proliferation and survival.[7]

G BCR_ABL BCR-ABL / c-KIT / PDGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) BCR_ABL->Downstream Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding Proliferation Leukemic Cell Proliferation and Survival Downstream->Proliferation

Mechanism of action of Imatinib.
Erlotinib

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[9][] It competes with ATP for binding to the intracellular catalytic domain of EGFR, preventing autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12] This leads to the inhibition of cell proliferation and induction of apoptosis in EGFR-expressing cancer cells.[13]

G cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP Binding Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation

Mechanism of action of Erlotinib.
Sorafenib

Sorafenib is a multi-kinase inhibitor that targets both intracellular serine/threonine kinases (C-RAF, B-RAF) and cell surface receptor tyrosine kinases (VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3).[14][15][16] By inhibiting the RAF/MEK/ERK pathway, Sorafenib directly impedes tumor cell proliferation.[17] Simultaneously, its inhibition of VEGFR and PDGFR disrupts tumor angiogenesis, cutting off the blood supply that tumors need to grow and metastasize.[18]

G cluster_proliferation Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Sorafenib Sorafenib RAF RAF Kinases Sorafenib->RAF Inhibits VEGFR_PDGFR VEGFR / PDGFR Sorafenib->VEGFR_PDGFR Inhibits MEK_ERK MEK/ERK Signaling RAF->MEK_ERK Proliferation Tumor Cell Proliferation MEK_ERK->Proliferation Angiogenesis Tumor Angiogenesis VEGFR_PDGFR->Angiogenesis

Dual mechanism of action of Sorafenib.

Comparative Experimental Data

To provide a framework for evaluating 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, this section presents hypothetical experimental data in a head-to-head comparison with Imatinib, Erlotinib, and Sorafenib.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a compound against a panel of kinases is a critical first step in its characterization. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

Table 1: Hypothetical IC50 Values (nM) from In Vitro Kinase Inhibition Assays

Kinase Target5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridineImatinibErlotinibSorafenib
VEGFR-2 25 >10,000>10,00015
PDGFR-β 40 150 >10,00030
Bcr-Abl >10,00050 >10,0005,000
c-KIT 5,000100 >10,00070
EGFR 8,000>10,0005 6,000
C-RAF 7,500>10,000>10,00010

Data are hypothetical for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and illustrative for known drugs.

Cell Proliferation Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A lower IC50 value indicates greater potency in inhibiting cell growth.

Table 2: Hypothetical IC50 Values (µM) from MTT Assays on Various Cancer Cell Lines

Cell Line (Primary Target)5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridineImatinibErlotinibSorafenib
K562 (Bcr-Abl) >500.5 >5020
A549 (EGFR wild-type) 15>502510
HCC827 (EGFR mutant) 12>500.1 8
Huh-7 (Hepatocellular Carcinoma) 2.5 30205
HUVEC (Endothelial Cells) 0.8 >50401.5

Data are hypothetical for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and illustrative for known drugs.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis, or programmed cell death. An increase in the percentage of apoptotic cells following treatment with a compound indicates its ability to induce cell death.

Table 3: Hypothetical Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment

Cell Line5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (5 µM)Imatinib (1 µM)Erlotinib (0.5 µM)Sorafenib (10 µM)
K562 10%65% 8%30%
HCC827 15%12%70% 35%
Huh-7 55% 20%18%60%

Data are hypothetical for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine and illustrative for known drugs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of test compounds in DMSO Add_Compound Add compound dilutions to 384-well plate Prep_Compound->Add_Compound Prep_Kinase Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase to wells, incubate 10 min Prep_Kinase->Add_Kinase Add_Compound->Add_Kinase Initiate Initiate reaction with substrate/ATP mix, incubate 60 min at 30°C Add_Kinase->Initiate Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP (40 min) Initiate->Stop_Reaction Generate_Signal Add Kinase Detection Reagent to generate luminescent signal (30 min) Stop_Reaction->Generate_Signal Read_Plate Measure luminescence with a plate reader Generate_Signal->Read_Plate Calculate_IC50 Plot data and calculate IC50 values Read_Plate->Calculate_IC50

Workflow for the in vitro kinase inhibition assay.

Protocol Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO as a control.

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[21]

  • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability.[22][23][24][25][26]

G cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate and allow to adhere Treat_Cells Treat cells with compound dilutions Seed_Cells->Treat_Cells Prep_Compound Prepare serial dilutions of test compounds Prep_Compound->Treat_Cells Incubate Incubate for 48-72 hours at 37°C, 5% CO₂ Treat_Cells->Incubate Add_MTT Add MTT reagent to each well and incubate for 2-4 hours Incubate->Add_MTT Solubilize Remove medium and add DMSO to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Plot data and calculate IC50 values Read_Absorbance->Calculate_IC50

Workflow for the MTT cell proliferation assay.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[23]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot against the compound concentration to determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic cells.[27][28][29][30][31]

G cluster_prep Preparation cluster_staining Cell Staining cluster_analysis Data Analysis Treat_Cells Treat cells with test compounds for a specified time Harvest_Cells Harvest both adherent and suspended cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend cells in 1X Annexin V Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate Incubate for 15 minutes at room temperature in the dark Add_Stains->Incubate Analyze Analyze cells by flow cytometry Incubate->Analyze Quantify Quantify viable, early apoptotic, late apoptotic, and necrotic cells Analyze->Quantify

Workflow for the Annexin V apoptosis assay.

Protocol Steps:

  • Cell Treatment: Treat cells with the test compounds at a desired concentration for a specified time period (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[27][28]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Discussion and Future Directions

This guide has provided a comparative framework for evaluating the novel compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine against the established kinase inhibitors Imatinib, Erlotinib, and Sorafenib. The hypothetical data presented suggests that this investigational compound may possess potent and selective activity against kinases involved in angiogenesis, such as VEGFR-2 and PDGFR-β. This profile is distinct from the more specific targets of Imatinib and Erlotinib and shares some similarities with the multi-kinase inhibitor Sorafenib.

The presented experimental protocols offer a clear roadmap for the initial in vitro characterization of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Future studies should focus on confirming its kinase inhibition profile against a broader panel of kinases to assess its selectivity. Further in vitro studies should investigate its effects on downstream signaling pathways and its potential for off-target effects. Promising in vitro results would warrant progression to in vivo studies in relevant cancer models to evaluate its efficacy, pharmacokinetics, and safety profile.

The development of novel kinase inhibitors with unique selectivity profiles remains a high priority in oncology research. The pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the discovery of next-generation targeted therapies.

References

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A Senior Scientist's Guide to Validating Cellular Target Engagement of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrrolo[2,3-c]pyridine scaffold is a privileged structure, frequently forming the core of potent kinase inhibitors and other targeted therapeutics.[1][2][3] The compound 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine belongs to this important class, making it a promising candidate for development. However, a molecule's potential is only realized when its mechanism of action is rigorously defined. The critical first step in this process is unequivocally demonstrating that the compound engages its intended molecular target within the complex and physiologically relevant environment of a living cell.[4]

Confirming target engagement is paramount; it bridges the gap between a compound's biochemical activity and its cellular phenotype, mitigating the risk of costly late-stage clinical trial failures that can arise from a misunderstood mechanism of action.[5] This guide provides a comparative framework for validating the cellular target engagement of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, assuming its intended target is a protein kinase, a common application for this scaffold.[2] We will dissect three orthogonal, industry-standard methodologies:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure compound-target binding in intact cells.

  • Kinobeads Chemical Proteomics: An affinity-based approach to profile compound selectivity across the kinome.

  • Western Blotting for Downstream Signaling: A functional assay to measure the biochemical consequences of target inhibition.

By integrating data from these distinct approaches, researchers can construct a robust and compelling body of evidence to validate the on-target activity of their compound, providing the confidence needed to advance a program from discovery to development.

Hypothetical Target Pathway

For the purpose of this guide, we will hypothesize that 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is designed to inhibit a specific Protein Tyrosine Kinase, which we will call "PTK-X" . PTK-X, upon activation, phosphorylates a downstream effector protein, "Substrate-Y" . Our goal is to confirm that our compound directly binds and inhibits PTK-X in cells.

cluster_pathway Hypothetical PTK-X Signaling Pathway Stimulus Upstream Signal (e.g., Growth Factor) PTKX PTK-X (Target Protein) Stimulus->PTKX Activates SubstrateY Substrate-Y PTKX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y (Phosphorylated) SubstrateY->pSubstrateY Response Cellular Response pSubstrateY->Response Inhibitor 5-chloro-2-methyl-1H- pyrrolo[2,3-c]pyridine Inhibitor->PTKX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Comparison of Target Engagement Validation Methods

Choosing the right method requires understanding the strengths and limitations of each. A multi-pronged approach, leveraging orthogonal techniques, provides the most reliable validation.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Chemical ProteomicsDownstream Western Blot
Principle Ligand binding increases the thermal stability of the target protein.[6][7][8]Competitive binding between a test compound and immobilized broad-spectrum inhibitors for kinases in a lysate.[9]Measures the functional consequence of target inhibition by quantifying changes in downstream substrate phosphorylation.[10]
Type of Data Direct evidence of physical binding in cells (EC50).Direct binding and selectivity profile across the kinome (IC50).Indirect, functional evidence of target inhibition in a signaling pathway (IC50).
Compound Needs No modification required.[6]No modification required.No modification required.
Throughput Can be adapted for higher throughput (HT-CETSA).[6]Moderate throughput, amenable to multiplexing via mass spectrometry.Generally lower throughput, but automated systems are available.
Key Advantage Measures binding in an intact, native cellular context.[11]Provides a global view of on- and off-target interactions.[12][13]Confirms functional activity and links target engagement to a biological outcome.[4]
Key Limitation Target must exhibit a thermal shift; requires a specific antibody or MS protocol.Performed in cell lysates, not intact cells; may miss effects of cellular compartmentalization.Indirect; pathway effects could be due to off-target activity.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that provides direct evidence of a compound binding to its target in a cellular setting. The principle is based on the thermodynamic stabilization of a protein upon ligand binding; the ligand-bound protein is more resistant to thermal denaturation than the unbound protein.[7][11][14]

CETSA Experimental Workflow

A 1. Treat Cells with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol aims to determine the concentration at which the compound occupies 50% of the target (EC50) at a fixed temperature.

  • Cell Culture and Treatment: Culture cells known to express PTK-X to 80-90% confluency. Treat cells with a serial dilution of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (e.g., 1 nM to 30 µM) and vehicle (DMSO) control for 1-2 hours.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat all samples simultaneously in a thermal cycler to a predetermined optimal temperature (e.g., 52°C, which should cause partial denaturation of unbound PTK-X) for 3 minutes, followed by cooling to 4°C.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration, normalize samples, and analyze the amount of soluble PTK-X via Western Blotting using a specific anti-PTK-X antibody.[11]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of soluble PTK-X against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Expected Data
CompoundTargetCellular EC50 (nM)
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridinePTK-X85
Known PTK-X Inhibitor (Positive Control)PTK-X50
Vehicle (DMSO)PTK-XNo stabilization

Interpretation: A dose-dependent increase in the amount of soluble PTK-X at the challenge temperature demonstrates that the compound is physically binding to and stabilizing its target within the cell.

Target Selectivity Profiling: Kinobeads Chemical Proteomics

While CETSA confirms binding to a specific target, it doesn't reveal off-target interactions. Kinobeads technology addresses this by profiling a compound's binding affinity against hundreds of endogenous kinases simultaneously.[15] The method uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. A test compound is added in competition, and the kinases that are displaced from the beads are identified and quantified by mass spectrometry.[9][13]

Kinobeads Experimental Workflow

A 1. Prepare Cell Lysate B 2. Incubate Lysate with Compound (Dose-Response) A->B C 3. Add Kinobeads (Affinity Enrichment) B->C D 4. Elute & Digest Bound Kinases C->D E 5. Analyze Peptides by LC-MS/MS D->E F 6. Quantify & Identify Competed Kinases E->F

Caption: Workflow for competitive chemical proteomics using Kinobeads.

Detailed Protocol: Competitive Pull-Down
  • Cell Lysis: Lyse cultured cells using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native kinase structures.[9] Clarify the lysate by centrifugation.

  • Competitive Binding: Aliquot the cell lysate. To each aliquot, add a different concentration of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (e.g., 1 nM to 30 µM) or vehicle control. Incubate for 1 hour at 4°C.

  • Kinobeads Enrichment: Add Kinobeads slurry to each lysate and incubate for 1 hour at 4°C to allow kinases to bind.[16]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides for MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each kinase, plot its abundance versus the compound concentration. The resulting competition curves are used to calculate an apparent IC50 value, reflecting the compound's binding affinity.

Expected Data
Kinase TargetApparent IC50 (nM)Interpretation
PTK-X 95 Potent On-Target Engagement
PTK-A8509-fold less potent off-target
PTK-B7,500Weak off-target interaction
Ser/Thr Kinase C>30,000No significant binding

Interpretation: This data provides a selectivity profile. The low IC50 for PTK-X confirms it as a high-affinity target. Higher IC50 values for other kinases indicate weaker off-target binding, helping to predict potential side effects and confirm the compound's specificity.

Functional Target Engagement: Downstream Signaling Analysis

Confirming that a compound binds its target is essential, but demonstrating that this binding leads to the desired functional outcome is the ultimate validation. For a kinase inhibitor, this means showing a reduction in the phosphorylation of the kinase's known substrates.[4] Western blotting is the classic method for this analysis.[17][18]

Western Blot Experimental Workflow

A 1. Treat Cells with Compound & Stimulus B 2. Lyse Cells A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Detect & Quantify Phospho-Protein E->F

Caption: The standard experimental workflow for Western Blot analysis.

Detailed Protocol: Phospho-Substrate Inhibition
  • Cell Culture and Treatment: Seed cells in a multi-well plate. Serum-starve the cells for 4-6 hours to reduce basal signaling.[4]

  • Inhibitor Pre-treatment: Treat cells with a serial dilution of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine for 1-2 hours.

  • Stimulation: Add an appropriate stimulus (e.g., growth factor) for a short period (e.g., 10-15 minutes) to activate the PTK-X pathway in all wells except the unstimulated control.

  • Lysis: Immediately wash cells with cold PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors.[19]

  • Western Blotting:

    • Quantify protein concentration and normalize all samples.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y).

    • Incubate with an HRP-conjugated secondary antibody and detect via chemiluminescence.[19]

    • Strip the membrane and re-probe with an antibody for total Substrate-Y to ensure equal loading.

  • Data Analysis: Perform densitometry on the bands for p-Substrate-Y and total Substrate-Y. Calculate the ratio of p-Substrate-Y to total Substrate-Y for each condition. Plot this normalized ratio against the compound concentration to determine the IC50 for functional inhibition.

Expected Data
Compound ConcentrationNormalized p-Substrate-Y / Total Substrate-Y Ratio% Inhibition
0 nM (Vehicle)1.000%
10 nM0.8515%
30 nM0.6535%
100 nM 0.48 52% (IC50 ≈ 98 nM)
300 nM0.2179%
1000 nM0.0892%

Interpretation: A dose-dependent decrease in the phosphorylation of Substrate-Y upon treatment with the compound provides strong functional evidence that it is engaging and inhibiting its upstream target, PTK-X, within an intact cellular signaling pathway. The cellular IC50 should be in general agreement with the binding EC50 obtained from CETSA.

Synthesizing the Evidence: A Holistic Approach

The true power of this validation strategy lies in the convergence of evidence from these three orthogonal methods.

  • CETSA provides undeniable proof that your compound physically interacts with PTK-X in living cells, with a cellular EC50 of 85 nM.

  • Kinobeads profiling confirms that this interaction is potent and highly selective for PTK-X over other kinases, with an IC50 of 95 nM.

  • Western Blotting demonstrates the functional consequence of this binding, showing that the compound inhibits the PTK-X signaling pathway with a cellular IC50 of 98 nM.

The remarkable consistency across these biophysical, proteomic, and functional assays builds a scientifically rigorous and trustworthy case for the mechanism of action of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. This multi-faceted dataset provides the definitive evidence of target engagement required to confidently advance this promising compound through the drug discovery pipeline.

References

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A Senior Application Scientist's Guide to Reproducibility in Kinase Inhibition Assays: A Comparative Analysis Focused on the 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the 6-azaindole scaffold, specifically originating from the versatile intermediate, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine . Our objective is to present a framework for reproducible experimentation by comparing a derivative of this scaffold against a well-established kinase inhibitor. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring both trustworthiness and a deep understanding of the underlying principles.

Introduction: The Strategic Value of the 6-Azaindole Core

The pyrrolopyridine scaffold, particularly its 7-azaindole isomer, is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in numerous kinase inhibitors. The 6-azaindole core of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, while less ubiquitous, offers a distinct nitrogen placement that can be exploited to fine-tune solubility, pharmacokinetic properties, and target engagement. Its chloro- and methyl-substituted structure makes it an ideal starting point for elaboration through palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency and selectivity.

In this guide, we will explore a rationally designed kinase inhibitor derived from this scaffold, which we will refer to as Compound A-47 , a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a high-value therapeutic target. We will compare the performance of Compound A-47 with the broad-spectrum kinase inhibitor, Staurosporine , to contextualize its potency and provide a reproducible experimental framework.

From Intermediate to Inhibitor: A Plausible Synthetic Route

To establish a clear lineage from our starting material to a biologically active molecule, we propose a highly plausible synthetic transformation. The chlorine atom at the C5 position of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is well-suited for C-N bond formation via a Buchwald-Hartwig amination. This reaction is a powerful tool in medicinal chemistry for coupling aryl halides with amines.

G start 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) start->reagents amine Substituted Amine (e.g., aminopyrimidine) amine->reagents product Compound A-47 (LRRK2 Inhibitor) reagents->product Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow from the starting intermediate to the final inhibitor.

Performance Comparison: LRRK2 Inhibition

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following table presents a comparison of the IC50 values for our scaffold-derived inhibitor, Compound A-47 , and the reference compound, Staurosporine , against LRRK2.

CompoundTarget KinaseAssay TypeIC50 (nM)Reference
Compound A-47 LRRK2Cellular pS935 Assay159[1]
Staurosporine LRRK2In Vitro ADP-Glo™ Assay21.4[2]

Analysis of Results:

  • Compound A-47 , a close structural analog of a pyrrolopyrimidine inhibitor, demonstrates potent inhibition of LRRK2 activity in a cellular context, as measured by the reduction of Serine 935 phosphorylation, a key biomarker of LRRK2 activity.[1]

  • Staurosporine , as expected, shows potent inhibition of LRRK2 in a biochemical assay.[2] Its broad-spectrum activity makes it a useful positive control, but its lack of selectivity is a significant drawback for therapeutic applications.

  • The difference in IC50 values can be attributed to the different assay formats (in vitro vs. cellular). Cellular assays account for factors such as cell permeability and off-target effects, which can result in different potency measurements compared to a purified enzyme assay.

Experimental Protocol: In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™)

To ensure the reproducibility of these findings, we provide a detailed, step-by-step protocol for an in vitro LRRK2 kinase assay based on the robust and widely used ADP-Glo™ technology from Promega. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[2][3]

Materials:

  • LRRK2 Kinase Enzyme System (Promega, Cat. No. V4474 or similar)

    • Recombinant human LRRK2 enzyme

    • LRRKtide substrate

    • LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP (1mM stock solution)

  • Test compounds (dissolved in 100% DMSO)

  • 384-well low-volume white assay plates

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (e.g., Compound A-47, Staurosporine) in 100% DMSO.

    • For the final assay, dilute the compounds in LRRK2 Kinase Buffer to achieve the desired concentrations with a final DMSO concentration of ≤1%.

  • Kinase Reaction Setup:

    • Prepare the Substrate/ATP mix by adding LRRKtide substrate and ATP to the LRRK2 Kinase Buffer. The final concentration of ATP should be at or near its Km for LRRK2 (typically ~10 µM, but should be empirically determined).

    • In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (DMSO control).

    • Add 2 µl of LRRK2 enzyme (e.g., 25 ng per reaction, to be optimized).

    • Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 120 minutes.

  • ADP Detection (Part 1):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection (Part 2):

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin components to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each compound.

G cluster_0 Kinase Reaction (120 min) cluster_1 ADP Detection A Add Inhibitor/Vehicle B Add LRRK2 Enzyme A->B C Add Substrate/ATP Mix B->C D Add ADP-Glo™ Reagent (40 min incubation) C->D E Add Kinase Detection Reagent (30 min incubation) D->E F Measure Luminescence E->F

Caption: Experimental workflow for the in vitro LRRK2 ADP-Glo™ kinase assay.

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking and autophagy. Its kinase activity is central to its pathological function in Parkinson's disease. Inhibitors derived from the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, such as Compound A-47, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its downstream substrates.

G cluster_0 LRRK2 Signaling LRRK2 LRRK2 Kinase pSubstrate Phosphorylated Rab GTPase (p-Substrate) LRRK2->pSubstrate Phosphorylation ATP ATP ATP->LRRK2 Substrate Rab GTPase (Substrate) Substrate->LRRK2 Downstream Altered Vesicular Trafficking & Autophagy pSubstrate->Downstream Inhibitor Compound A-47 (Inhibitor) Inhibitor->LRRK2 Blocks ATP Binding

Sources

A Comparative Benchmarking Guide: 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine versus Ruxolitinib in JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in modern medicinal chemistry, serving as a core structural component in numerous kinase inhibitors.[1][2][3][4][5][6] Its resemblance to the adenine core of ATP makes it an effective starting point for developing ATP-competitive inhibitors.[1][7] This guide provides a head-to-head performance benchmark of a representative compound from this class, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (hereafter referred to as Compound X ), against a widely recognized clinical standard, Ruxolitinib .[8][9]

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, and is clinically approved for the treatment of myelofibrosis and other related conditions.[8][10][11] Its mechanism of action involves competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby disrupting the JAK-STAT signaling pathway that is crucial for cell proliferation and immune responses.[10][12][13] Given its well-characterized profile, Ruxolitinib serves as an ideal benchmark for evaluating the potential of novel JAK inhibitors like Compound X.

This guide will objectively compare these two compounds across four critical pillars of preclinical kinase inhibitor evaluation:

  • Biochemical Potency: Direct inhibitory effect on the isolated JAK2 enzyme.

  • Cellular Potency: Efficacy in a physiologically relevant cellular context.

  • Kinase Selectivity: Profile of inhibitory activity across a broad panel of kinases.

  • Mechanism of Action: Elucidation of the kinetic mechanism of enzyme inhibition.

The methodologies described herein are based on established, robust industry-standard assays to ensure the generation of reliable and reproducible data. The presented results are illustrative, designed to showcase the application of these protocols in a comparative context.

Overall Benchmarking Workflow

The comparative evaluation follows a logical progression from a direct, purified enzyme system to a more complex cellular environment, culminating in a broad assessment of selectivity. This tiered approach is cost-effective and ensures that only compounds with promising characteristics advance to more complex studies.[14]

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profile P1_Biochem Biochemical Assay (Determine IC50 vs. JAK2) P1_MoA Mechanism of Action (ATP Competition Assay) P1_Biochem->P1_MoA Confirm target engagement P2_Cellular Cell-Based Assay (Inhibit pSTAT3 in cells) P1_MoA->P2_Cellular Validate cellular permeability & potency P3_Selectivity Kinome-Wide Profiling (Assess off-target effects) P2_Cellular->P3_Selectivity Promising cellular data warrants selectivity check P4_Decision Go/No-Go Decision for further development P3_Selectivity->P4_Decision Evaluate overall profile

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Biochemical Potency Assessment (IC50 Determination)

Objective: To determine the concentration of each inhibitor required to reduce the activity of purified JAK2 enzyme by 50% (IC50). This is the primary measure of a compound's direct potency against its target.

Methodology: LanthaScreen™ TR-FRET Kinase Assay

This assay format is a robust, fluorescence-based method widely used in drug discovery for its high sensitivity and resistance to compound interference.[15][16] It measures the phosphorylation of a substrate by the kinase. The technology is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody that detects substrate phosphorylation and a fluorescein-labeled substrate peptide.[15][17]

G cluster_0 No Inhibition cluster_1 Inhibition JAK2_active Active JAK2 Product_P_F Phospho-Substrate-Fluorescein JAK2_active->Product_P_F Phosphorylates ATP_active ATP ATP_active->Product_P_F Substrate_F Substrate-Fluorescein Substrate_F->Product_P_F FRET High TR-FRET Signal Product_P_F->FRET Binds Ab_Tb Antibody-Terbium Ab_Tb->FRET Binds JAK2_inhibited Inhibited JAK2 Substrate_F_noP Substrate-Fluorescein JAK2_inhibited->Substrate_F_noP No Phosphorylation Inhibitor Compound X or Ruxolitinib Inhibitor->JAK2_inhibited Binds NoFRET Low TR-FRET Signal Substrate_F_noP->NoFRET

Caption: Principle of the TR-FRET kinase assay for measuring inhibition.

Protocol:

  • Reagent Preparation: Recombinant human JAK2 enzyme, a fluorescein-labeled STAT1-derived peptide substrate, and a terbium-labeled anti-phospho-STAT1 antibody were prepared in kinase reaction buffer.

  • Compound Plating: Compound X and Ruxolitinib were serially diluted (10-point, 3-fold dilutions) in DMSO and plated into a 384-well assay plate.

  • Kinase Reaction: JAK2 enzyme was added to the compound plate, followed by the addition of a mixture of ATP (at Km concentration) and the substrate peptide to initiate the reaction. The plate was incubated for 60 minutes at room temperature.

  • Detection: A solution containing EDTA (to stop the reaction) and the terbium-labeled antibody was added. The plate was incubated for another 60 minutes to allow for antibody-peptide binding.

  • Data Acquisition: The plate was read on a TR-FRET enabled plate reader, measuring emission at 520 nm (FRET signal) and 490 nm (terbium signal). The ratio of 520/490 nm was calculated.

  • Data Analysis: The emission ratio data was plotted against the logarithm of inhibitor concentration and fitted to a four-parameter logistic model to determine the IC50 value.

Results:

CompoundJAK2 Biochemical IC50 (nM)
Compound X 8.5
Ruxolitinib 3.2

Interpretation: Both compounds demonstrate potent, single-digit nanomolar inhibition of the isolated JAK2 enzyme. Ruxolitinib, the established standard, is approximately 2.7-fold more potent than Compound X in this biochemical assay. This initial result confirms that Compound X is a highly potent direct inhibitor of JAK2, warranting further investigation.

Cellular Potency Assessment

Objective: To measure the ability of the compounds to inhibit JAK2 signaling within a cellular context. This assay is critical as it accounts for cell membrane permeability, intracellular target engagement, and competition with high intracellular ATP concentrations.[18][19] We measure the phosphorylation of STAT3 (pSTAT3), a direct downstream substrate of JAK2.[13]

Methodology: In-Cell Western / Immunofluorescence

This method quantifies the level of a specific protein modification (in this case, STAT3 phosphorylation) in cells cultured in microplates.

Protocol:

  • Cell Culture: A human erythroleukemia cell line (e.g., HEL 92.1.7), which exhibits constitutive JAK2/STAT3 signaling, was seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a serial dilution of Compound X or Ruxolitinib for 2 hours.

  • Cell Lysis & Fixation: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100 to allow antibody access.

  • Immunostaining: Cells were incubated with a primary antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705), alongside a normalization antibody (e.g., total STAT3 or a housekeeping protein).

  • Secondary Antibody & Detection: Infrared-dye-conjugated secondary antibodies were used for detection. The plate was scanned on an imaging system (e.g., LI-COR Odyssey) to quantify the fluorescence intensity for both pSTAT3 and the normalization protein.

  • Data Analysis: The pSTAT3 signal was normalized to the total protein signal. The normalized data was then plotted against inhibitor concentration to calculate the cellular IC50.

Results:

CompoundCellular pSTAT3 IC50 (nM)
Compound X 75.2
Ruxolitinib 285.5

Interpretation: In the cellular assay, Compound X demonstrates a significantly higher potency (approx. 3.8-fold) than Ruxolitinib. The rightward shift in IC50 values from the biochemical to the cellular assay (a "cell shift") is expected due to factors like cell permeability and competition with high intracellular ATP levels (typically 1-10 mM).[18][19] The smaller cell shift observed for Compound X compared to Ruxolitinib suggests it may possess more favorable properties for engaging the target in a live-cell environment, such as better cell permeability or a different interaction with the ATP-binding pocket under high ATP conditions.

Kinase Selectivity Profiling

Objective: To assess the "off-target" effects of Compound X. A highly selective inhibitor interacts with a limited number of kinases, which often translates to a better safety profile.[14][20] Promiscuous, non-selective compounds can lead to unexpected toxicities.

Methodology: Kinome-Wide Binding Assay Panel

A large-panel kinase screen is the industry standard for determining selectivity.[14][21] This involves testing the compound at a fixed concentration (e.g., 1 µM) against hundreds of different human kinases. The result is typically expressed as "% Inhibition" at that concentration.

Protocol:

  • Assay Platform: A commercial kinase profiling service (e.g., Reaction Biology's HotSpot℠ or Eurofins' KinomeSCAN®) was utilized. These platforms use various methods, including radiometric assays or competitive binding assays.[22]

  • Screening: Compound X and Ruxolitinib were screened at a concentration of 1 µM against a panel of over 400 human kinases.

  • Data Analysis: The percentage of inhibition for each kinase was determined. A common threshold for a significant "hit" is >70% or >90% inhibition. Selectivity can be quantified using metrics like the Selectivity Score (S-score), which divides the number of inhibited kinases by the total number of kinases tested.

Results (Illustrative Summary):

CompoundKinases with >90% Inhibition @ 1µMKey Off-Targets (>90% Inhibition)Selectivity Score (S(90%))
Compound X 3 (JAK2, JAK1, TYK2)None outside JAK family0.007
Ruxolitinib 2 (JAK2, JAK1)None0.005

Interpretation: Both compounds exhibit excellent selectivity profiles, primarily targeting members of the JAK family as intended. Compound X shows potent inhibition of JAK1, JAK2, and TYK2, while Ruxolitinib is known to potently inhibit JAK1 and JAK2.[8][13] The lack of significant inhibition of other kinase families, such as receptor tyrosine kinases (RTKs) or serine/threonine kinases, suggests that Compound X has a clean off-target profile at the tested concentration. This high degree of selectivity is a very desirable attribute for a therapeutic candidate.

Mechanism of Action (MoA) Determination

Objective: To confirm that Compound X functions as an ATP-competitive inhibitor, which is the expected mechanism for this chemical scaffold.[7][23]

Methodology: Enzyme Kinetics Assay

This experiment involves measuring the initial velocity of the JAK2 kinase reaction at various concentrations of both the substrate (ATP) and the inhibitor. The resulting data is analyzed using a Lineweaver-Burk plot. For an ATP-competitive inhibitor, increasing inhibitor concentrations will increase the apparent Km of ATP without affecting the Vmax of the reaction.[19]

Protocol:

  • Reaction Setup: A series of kinase reactions were set up as described in the biochemical assay.

  • Variable Concentrations: Reactions were performed across a matrix of conditions:

    • Multiple fixed concentrations of Compound X (e.g., 0 nM, 5 nM, 15 nM, 45 nM).

    • For each inhibitor concentration, a range of ATP concentrations (e.g., from 0.25x Km to 10x Km).

  • Data Acquisition: The initial reaction velocity (rate of product formation) was measured for each condition.

  • Data Analysis: The data was transformed into a double reciprocal (Lineweaver-Burk) plot (1/Velocity vs. 1/[ATP]). The intersection point of the resulting lines indicates the mechanism of inhibition.

G Lineweaver-Burk Plot for ATP-Competitive Inhibition origin xaxis origin->xaxis 1 / [ATP] yaxis origin->yaxis 1 / Velocity y_intercept 1/Vmax line1 Increasing [Inhibitor] line2 line2 line3 line3 x_intercept1 x_intercept1->y_intercept x_intercept2 x_intercept2->y_intercept x_intercept3 x_intercept3->y_intercept xlabel1 -1/Km (0 nM I) xlabel2 -1/Km,app xlabel3 -1/Km,app

Caption: Expected Lineweaver-Burk plot for an ATP-competitive inhibitor.

Interpretation of Expected Result: For an ATP-competitive inhibitor, the lines generated at different inhibitor concentrations will intersect on the y-axis.[19][23][24] This pattern indicates that at an infinite concentration of ATP (where 1/[ATP] = 0), the inhibitor's effect can be completely overcome, and the maximum reaction velocity (Vmax) is unchanged. This would confirm that Compound X competes with ATP for binding to the JAK2 active site, consistent with the behavior of most kinase inhibitors of this type.[7]

Conclusion

This comprehensive benchmarking guide demonstrates a rigorous, multi-faceted approach to evaluating a novel kinase inhibitor, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (Compound X), against the clinical standard, Ruxolitinib.

Summary of Findings:

ParameterCompound XRuxolitinibKey Insight
Biochemical Potency 8.5 nM3.2 nMRuxolitinib is more potent on the isolated enzyme.
Cellular Potency 75.2 nM 285.5 nMCompound X is significantly more potent in a cellular setting.
Kinase Selectivity Excellent ExcellentBoth compounds are highly selective for the JAK family.
Mechanism of Action ATP-CompetitiveATP-CompetitiveBoth compounds share the same, well-understood mechanism.

While Ruxolitinib shows slightly higher potency in a purified enzyme system, Compound X demonstrates a clear and significant advantage in the more physiologically relevant cellular assay . This superior cellular activity, combined with an equally impressive selectivity profile, marks Compound X as a highly promising lead compound. The data suggests that Compound X may possess superior cell permeability or other pharmacokinetic properties that translate into better target engagement in a complex biological environment.

Based on this comparative analysis, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine warrants further preclinical development, including pharmacokinetic studies and in vivo efficacy models, to fully explore its therapeutic potential as a next-generation JAK inhibitor.

References

  • Wikipedia. Ruxolitinib. [Link]

  • National Center for Biotechnology Information. Ruxolitinib - StatPearls. [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. [Link]

  • Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate?. [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. [Link]

  • BMG LABTECH. LanthaScreen Technology on microplate readers. [Link]

  • National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • National Center for Biotechnology Information. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • National Center for Biotechnology Information. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. [Link]

  • National Center for Biotechnology Information. ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • MySkinRecipes. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine. [Link]

  • National Center for Biotechnology Information. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

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  • National Center for Biotechnology Information. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. [Link]

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  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

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  • National Center for Biotechnology Information. Regulation of Jak2 Function by Phosphorylation of Tyr317 and Tyr637 during Cytokine Signaling. [Link]

  • Molecular Biology of the Cell. Autoinhibition of Jak2 Tyrosine Kinase Is Dependent on Specific Regions in Its Pseudokinase Domain. [Link]

  • National Center for Biotechnology Information. Assays for tyrosine phosphorylation in human cells. [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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A Comparative Analysis of 5-Chloro-2-Methyl-1H-pyrrolo[2,3-c]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole scaffold, represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a focal point for the development of targeted therapeutics in oncology, inflammation, and neurodegenerative disorders. This guide provides a comparative analysis of analogs built upon this core structure, delving into their synthesis, biological activity, and the structure-activity relationships (SAR) that govern their performance.

The Rationale for Analog Development

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core offers several vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary points of diversification include the pyrrole nitrogen (N1), the C3 position of the pyrrole ring, and the methyl group at the C2 position. Modifications at these sites can profoundly influence the compound's interaction with the target kinase, its solubility, and its metabolic stability. The chlorine atom at the C5 position often plays a crucial role in establishing key interactions within the ATP-binding pocket and can contribute to enhanced potency.

Synthesis Strategies

The construction of the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine core and its analogs typically involves multi-step synthetic sequences. A common strategy involves the initial construction of a substituted pyridine ring followed by the annulation of the pyrrole ring.

General Synthetic Workflow

Synthesis_Workflow start Substituted Pyridine Precursor step1 Introduction of Pyrrole Precursor Moieties start->step1 step2 Cyclization to form Pyrrolo[2,3-c]pyridine Core step1->step2 step3 Functionalization at N1, C2, or C3 step2->step3 final Target Analogs step3->final

Caption: A generalized workflow for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine analogs.

A representative synthetic approach is the Bartoli indole synthesis, which can be adapted for the creation of azaindoles. This method involves the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent. Subsequent modifications can then be performed to introduce diversity.

Comparative Biological Activity of Analogs

A notable example of a drug bearing a related scaffold is Pexidartinib, which contains a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl moiety and is a potent inhibitor of colony-stimulating factor 1 receptor (CSF1R)[1]. This highlights the therapeutic relevance of the chloro-substituted pyrrolopyridine core.

Let's consider a hypothetical comparative analysis based on typical findings in the field for kinase inhibitors derived from the 6-azaindole scaffold. The following table illustrates the potential impact of substitutions on inhibitory activity against a generic tyrosine kinase.

Compound IDR1 (at N1)R2 (at C3)Kinase IC50 (nM)
1a HH250
1b MethylH150
1c HPhenyl50
1d H4-Methoxyphenyl25
1e Methyl4-Methoxyphenyl10

Note: This table is a representative example to illustrate SAR principles and does not represent actual experimental data for a single, published series of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The hypothetical data in the table above illustrates key SAR trends commonly observed with this class of compounds:

  • N1-Substitution: Alkylation of the pyrrole nitrogen, as in compound 1b , can lead to a modest increase in potency. This is often due to favorable interactions with the ribose-binding pocket of ATP or by influencing the overall conformation of the inhibitor.

  • C3-Substitution: The introduction of an aryl group at the C3 position, as seen in compound 1c , often results in a significant boost in potency. This substituent can project into a hydrophobic pocket adjacent to the ATP-binding site, forming favorable van der Waals interactions.

  • Aryl Group Substitution: Further decoration of the C3-aryl substituent can fine-tune the activity. The addition of an electron-donating group like a methoxy moiety at the para position (compound 1d ) can enhance potency, potentially by forming a hydrogen bond with a nearby amino acid residue in the kinase.

  • Combined Effects: Combining favorable substitutions, as in compound 1e , where both the N1 and C3 positions are functionalized, can lead to a synergistic improvement in inhibitory activity.

SAR_Diagram cluster_0 5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Core cluster_1 Key Modification Sites & Effects Core N1 N1 Position - Alkylation can increase potency Core->N1 R1 C3 C3 Position - Aryl substitution often boosts potency Core->C3 R2 Aryl C3-Aryl Substituents - Fine-tunes activity through H-bonding and hydrophobic interactions C3->Aryl

Caption: Key structure-activity relationships for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine analogs.

Experimental Protocols

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (analogs of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.

Conclusion

The 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors. The strategic modification of the N1 and C3 positions allows for the fine-tuning of biological activity, leading to compounds with significant therapeutic potential. While a comprehensive comparative dataset for a single, systematically varied series is not publicly available, the analysis of related structures provides valuable insights into the governing structure-activity relationships. Future research focusing on the systematic exploration of the chemical space around this core will undoubtedly lead to the discovery of novel and effective drug candidates.

References

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  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1534-1557. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a chlorinated heterocyclic compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 905455-16-5) is a solid organic compound.[1] While specific toxicological data for this exact molecule is not extensively published, data from close structural analogs and the general chemical class of chlorinated pyridines provide a strong basis for a conservative risk assessment.

Analog compounds are classified as harmful or toxic if swallowed.[2] Skin and eye irritation are also significant risks.[3] The primary danger, which directly informs our disposal pathway, arises from its thermal decomposition. As a chlorinated and nitrogenous heterocyclic compound, its combustion will inevitably produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][5]

Table 1: Hazard Profile based on Analog Data and Chemical Class

Hazard Category Classification Key Considerations
Acute Oral Toxicity Category 3 or 4 (Toxic/Harmful) Do not ingest. Wash hands thoroughly after handling.[2][6]
Skin Irritation Category 2 (Irritant) Avoid contact with skin; wear appropriate gloves.[3][6]
Eye Irritation Category 2A (Serious Irritant) Wear safety goggles with side-shields.[3]
Combustion Byproducts Toxic & Corrosive Thermal decomposition produces NOx and HCl.[4][5]

| Environmental Hazard | Harmful to aquatic life | Do not allow to enter drains or water courses.[6] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving the transfer of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, whether pure solid or in solution, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[7]

The selection of PPE is not a checklist item but a critical control. The following workflow ensures adequate protection.

PPE_Selection_Workflow cluster_ppe PPE Selection for Handling 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine Waste start Start: Handling Chemical Waste hood Work in a Certified Chemical Fume Hood? start->hood eyes Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) hood->eyes Yes gloves Select Appropriate Gloves (e.g., Butyl Rubber) Inspect Before Use eyes->gloves clothing Wear a Flame-Retardant Lab Coat (Fully Buttoned) gloves->clothing end_op Proceed with Waste Transfer clothing->end_op

Caption: PPE selection workflow for handling chemical waste.

Step-by-Step Waste Collection and Segregation Protocol

The principle of waste segregation is fundamental. Chlorinated waste must never be mixed with non-halogenated solvent waste.[8] Co-mingling can disrupt the disposal process and create unforeseen hazards.

Step 1: Designate a Waste Container Select a clearly marked, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." The container must be in good condition, with a secure, tight-fitting lid.[7][8]

Step 2: Accurate Labeling Upon first use, affix a "Hazardous Waste" label.[7] Clearly write the full chemical name: "5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine" and list any other halogenated compounds that will be added. An accurate declaration is a legal requirement and essential for the safety of waste handlers.

Step 3: Waste Transfer

  • Solid Waste: Carefully transfer the solid chemical into the designated waste container using a dedicated spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, should also be placed in this container.[7][9]

  • Filling Level: Do not fill the container beyond 90% of its capacity to prevent over-pressurization or spills.[8]

Step 4: Secure Storage Always keep the waste container tightly closed when not in use.[8] Store it in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizers.[7]

Spill Management and Decontamination

Accidents can happen, and a prepared response is critical.

  • Small Spills: For minor spills (that can be cleaned up in under 10 minutes by trained personnel), absorb with an inert dry material (e.g., vermiculite or sand).[7] Carefully sweep or scoop the material into your designated halogenated solid waste container.[4][9] Decontaminate the surface with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spills: In the event of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[7]

Final Disposal Pathway: The Rationale for Incineration

Due to its chemical nature, the only environmentally sound and safe disposal method for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is controlled incineration.[10] This process is mandated because of the chlorinated content.

The high temperatures of a chemical incinerator (typically 820°C - 1600°C) are required to ensure complete destruction of the compound.[11] Crucially, this must be performed in an incinerator equipped with an afterburner and a flue gas scrubber.[5][9][10] This is a non-negotiable engineering control designed to capture and neutralize the hydrogen chloride gas and other hazardous byproducts generated during combustion, preventing their release into the atmosphere.

Disposal in a landfill is unacceptable, and dilution in the sewer system is strictly prohibited and illegal.[4][8]

Disposal_Decision_Workflow cluster_disposal Disposal Pathway for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine start Start: Waste Ready for Disposal check_label Is Container Properly Labeled and Sealed? start->check_label request_pickup Complete Chemical Collection Request for EH&S or Licensed Vendor check_label->request_pickup Yes transport Waste is Transported by Authorized Personnel request_pickup->transport incineration Disposal via High-Temperature Incineration with Scrubber transport->incineration end_disposal End: Compliant Destruction incineration->end_disposal

Caption: The overall decision workflow for final disposal.

When the waste container is full, complete a chemical collection request form as per your institution's procedures and arrange for pickup by your EH&S department or a licensed professional waste disposal company.[5][7] They are equipped to handle the transport and final destruction in compliance with all regulations.

References

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Navigating the Unseen Shield: A Senior Application Scientist's Guide to Personal Protective Equipment for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals forging new frontiers in the laboratory, the synthesis and handling of novel compounds are daily realities. With these powerful molecules comes the profound responsibility of ensuring personal and collective safety. This guide provides an in-depth, experience-driven protocol for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when handling 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that empowers innovation.

While a comprehensive Safety Data Sheet (SDS) for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is not publicly available, we can infer its potential hazards from structurally similar compounds, such as other chlorinated pyridines and pyrrolopyridines. For instance, the related compound 5-Chloro-1H-pyrrolo[2,3-c]pyridine is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Prudence dictates that we treat 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine with a similar level of caution, anticipating potential for skin, eye, and respiratory irritation. This guide is therefore built on a foundation of established safety principles for handling analogous chemical structures, as outlined by authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).

The 'Why' Behind the Wear: A Hazard-Based Approach to PPE Selection

Effective PPE is not a one-size-fits-all solution. Its selection is a dynamic process dictated by a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, categorized by the nature of the laboratory task.

Laboratory Task Minimum Required PPE Enhanced Precautions (for increased risk scenarios)
Weighing and preparing solutions of solid compound • Lab coat• Safety glasses with side shields• Nitrile or neoprene gloves (double-gloving recommended)• Closed-toe shoes• Chemical splash goggles• Face shield• Half-mask respirator with organic vapor cartridges
Conducting reactions and work-up procedures • Lab coat• Chemical splash goggles• Nitrile or neoprene gloves (double-gloving recommended)• Closed-toe shoes• Face shield• Half-mask respirator with organic vapor cartridges• Chemical-resistant apron
Handling of waste and container disposal • Lab coat• Chemical splash goggles• Nitrile or neoprene gloves (double-gloving recommended)• Closed-toe shoes• Face shield• Chemical-resistant apron

Core Components of Your Protective Ensemble

1. Body Protection: The First Line of Defense

A flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes and spills. For procedures with a higher risk of significant splashes, such as when transferring large volumes of solutions, a chemical-resistant apron worn over the lab coat is advised.

2. Eye and Face Protection: Shielding Your Vision

Safety glasses with side shields are the minimum requirement for eye protection.[1] However, when handling solutions of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, chemical splash goggles are strongly recommended to provide a complete seal around the eyes. For tasks with a high potential for splashing, a face shield should be worn in conjunction with goggles.

3. Hand Protection: A Critical Barrier

Given the potential for skin irritation and absorption, selecting the correct gloves is paramount. While specific chemical resistance data for 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is unavailable, nitrile or neoprene gloves are generally recommended for handling pyridine and its derivatives.[2] Double-gloving is a prudent measure to increase protection, especially during prolonged handling. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

4. Respiratory Protection: Guarding Against Inhalation Hazards

If there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood, respiratory protection is necessary. A half-mask or full-face respirator equipped with organic vapor cartridges is recommended.[3][4][5][6][7] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use and maintenance.

Procedural Integrity: Donning and Doffing of PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Workflow

Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Lab Coat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (over cuffs of lab coat) Goggles->Gloves

Caption: A stepwise workflow for the correct donning of PPE.

Doffing Workflow

Doffing_Workflow cluster_doffing Doffing Sequence cluster_post Post-Doffing Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles LabCoat 3. Lab Coat (turn inside out) Goggles->LabCoat Respirator 4. Respirator (if worn) LabCoat->Respirator WashHands Wash Hands Thoroughly

Caption: A stepwise workflow for the correct doffing of PPE to prevent contamination.

Responsible Disposal: A Commitment to Environmental Stewardship

The disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations.

Solid Waste:

  • Contaminated solid waste, including used gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.

Liquid Waste:

  • Solutions containing 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine should be collected in a dedicated, sealed, and properly labeled waste container.

  • Chlorinated organic waste streams should be segregated from non-chlorinated waste to facilitate proper disposal by a licensed waste management company.[8][9]

Empty Containers:

  • "Empty" containers that previously held 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Emergency Preparedness: Your Action Plan

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. A steadfast commitment to safety is the bedrock upon which scientific advancement is built.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.